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  • Product: 2-bromo-N-(2,3-dimethylphenyl)butanamide
  • CAS: 924969-58-4

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)butanamide?

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Succinate Dehydrogenase Inhibitor. Abstract 2-bromo-N-(2,3-dimethylphenyl)butanamide is a synthetic amide d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Succinate Dehydrogenase Inhibitor.

Abstract

2-bromo-N-(2,3-dimethylphenyl)butanamide is a synthetic amide derivative whose biological activity and mechanism of action are not extensively documented in publicly available literature. However, its core chemical scaffold, featuring an N-aryl substituted amide, shares significant structural homology with a well-established class of bioactive molecules: the succinate dehydrogenase inhibitor (SDHI) fungicides. This guide posits a hypothesized mechanism of action for 2-bromo-N-(2,3-dimethylphenyl)butanamide as a potent inhibitor of mitochondrial Complex II (succinate dehydrogenase). We will delineate the theoretical basis for this hypothesis, grounded in established principles of medicinal chemistry and mitochondrial biology. Furthermore, a comprehensive experimental framework is presented to systematically investigate and validate this proposed mechanism. This document is intended for researchers and professionals in drug development and agrochemical science, providing a roadmap for the characterization of this and similar novel chemical entities.

Introduction: Structural Rationale for a Hypothesized SDHI Mechanism

The chemical architecture of 2-bromo-N-(2,3-dimethylphenyl)butanamide provides compelling reasons to hypothesize its function as a succinate dehydrogenase inhibitor. The molecule can be deconstructed into three key pharmacophoric elements:

  • An Acid Moiety: The butanamide core. In known SDHIs, this portion of the molecule often mimics the natural substrate, succinate.

  • A Linker: The amide bond, which provides the appropriate spatial orientation and electronic properties for binding.

  • A Lipophilic Group: The 2,3-dimethylphenyl ring. This group is crucial for interacting with hydrophobic pockets within the SDH enzyme complex, contributing to binding affinity and specificity.

This structural arrangement is a hallmark of many commercial SDHI fungicides, such as boscalid and penthiopyrad. These compounds function by competitively binding to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the mitochondrial electron transport chain leads to a cessation of cellular respiration and subsequent cell death.

The proposed mechanism of action for 2-bromo-N-(2,3-dimethylphenyl)butanamide is therefore the inhibition of succinate dehydrogenase, leading to a disruption of cellular respiration.

Proposed Signaling Pathway: Inhibition of Mitochondrial Respiration

SDHI_Mechanism cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III e- transfer Compound 2-bromo-N-(2,3-dimethylphenyl)butanamide Block X Compound->Block Block->SDH

Figure 1. Proposed mechanism of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Experimental Validation Workflow

A multi-tiered approach is required to rigorously test the hypothesis that 2-bromo-N-(2,3-dimethylphenyl)butanamide is an SDHI. This workflow progresses from in vitro enzymatic assays to cell-based and potentially in vivo or in situ models.

Tier 1: In Vitro Enzymatic Characterization

The initial step is to determine if the compound directly interacts with and inhibits the SDH enzyme.

Objective: To obtain a mitochondrial fraction from a suitable biological source (e.g., rat liver, yeast) for use in enzymatic assays.

Methodology:

  • Homogenize fresh tissue in ice-cold isolation buffer.

  • Perform differential centrifugation to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet mitochondria.

  • Wash the mitochondrial pellet to remove contaminants.

  • Resuspend the final pellet in a suitable assay buffer and determine protein concentration.

Objective: To measure the enzymatic activity of SDH in the presence and absence of the test compound.

Methodology:

  • In a 96-well plate, add isolated mitochondria, assay buffer, and varying concentrations of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

  • Initiate the reaction by adding the substrate, succinate.

  • Include a positive control inhibitor (e.g., malonate or carboxin).

  • Monitor the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) spectrophotometrically over time. The rate of color change is proportional to SDH activity.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • Perform the SDH activity assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (succinate).

  • Repeat the assay with several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) to determine the mode of inhibition. For a competitive inhibitor, Vmax will remain unchanged, while Km will increase.

Tier 2: Cell-Based Assays

These assays will assess the effect of the compound on cellular respiration and viability in a more physiologically relevant context.

Objective: To measure the effect of the compound on the oxygen consumption rate (OCR) of intact cells.

Methodology:

  • Seed cells (e.g., a fungal or cancer cell line) in a specialized microplate for extracellular flux analysis.

  • Treat the cells with varying concentrations of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

  • Use an extracellular flux analyzer to measure the OCR.

  • Inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect the different components of cellular respiration and confirm that the compound's effect is consistent with Complex II inhibition.

Objective: To determine the cytotoxic or cytostatic effects of the compound.

Methodology:

  • Culture cells in 96-well plates and expose them to a range of concentrations of the test compound for a defined period (e.g., 24, 48, 72 hours).

  • Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Tier 3: Target Engagement and Specificity

These experiments aim to confirm that the observed cellular effects are a direct result of the compound binding to SDH.

Objective: To demonstrate direct binding of the compound to the SDH protein.

Methodology:

  • Mix purified SDH enzyme or mitochondrial lysate with a fluorescent dye that binds to hydrophobic regions of proteins.

  • Add the test compound or a vehicle control.

  • Gradually increase the temperature and monitor the fluorescence. The binding of a ligand will typically stabilize the protein, resulting in a higher melting temperature.

Objective: To identify the specific protein targets of the compound within a complex biological sample.

Methodology:

  • Synthesize a derivative of 2-bromo-N-(2,3-dimethylphenyl)butanamide that incorporates a "clickable" alkyne or azide tag and a reactive group for covalent modification.

  • Incubate this probe with a cell lysate or intact cells.

  • Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the probe.

  • Enrich and identify the labeled proteins using mass spectrometry.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format.

Table 1: Summary of In Vitro and Cellular Activity
ParameterValue
SDH Inhibition (IC50) [Insert Value] µM
Mode of Inhibition [e.g., Competitive]
Cellular Respiration (OCR Inhibition EC50) [Insert Value] µM
Cell Viability (EC50) [Insert Value] µM
Thermal Shift (ΔTm) [Insert Value] °C
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Target Validation Mito_Isolation Mitochondria Isolation SDH_Assay SDH Activity Assay (IC50) Mito_Isolation->SDH_Assay Kinetic_Analysis Kinetic Analysis (Mode of Inhibition) SDH_Assay->Kinetic_Analysis OCR_Assay Cellular Respiration (OCR) Kinetic_Analysis->OCR_Assay Viability_Assay Cell Viability (EC50) OCR_Assay->Viability_Assay TSA Thermal Shift Assay (Direct Binding) Viability_Assay->TSA ABPP Activity-Based Protein Profiling TSA->ABPP Output Comprehensive Mechanism of Action Profile ABPP->Output

Figure 2. A tiered experimental workflow for mechanism of action elucidation.

Conclusion

While the mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)butanamide has not been previously characterized, its structural similarity to known SDHI fungicides provides a strong basis for the hypothesis that it targets mitochondrial Complex II. The experimental workflow detailed in this guide provides a comprehensive and rigorous pathway to test this hypothesis. By systematically progressing from in vitro enzymatic assays to cell-based studies and direct target engagement experiments, researchers can build a robust body of evidence to elucidate the precise molecular mechanism of this novel compound. This structured approach is essential for the rational development of new therapeutic agents or agrochemicals.

References

  • Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells. Oncogene.[Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences.[Link]

  • An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery.[Link]

  • Strategies for Targeting Succinate Dehydrogenase Complex. ResearchGate.[Link]

  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology.[Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry.[Link]

  • Time Dependent Inhibition Workflow at AssayQuant. YouTube.[Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. TrAC Trends in Analytical Chemistry.[Link]

  • Enzyme Inhibition. Biology LibreTexts.[Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, the adage "the do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "the dose makes the poison" is profoundly influenced by a molecule's physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and viability as a drug candidate.[1] For novel chemical entities such as 2-bromo-N-(2,3-dimethylphenyl)butanamide, a thorough understanding of its physicochemical properties is not merely an academic exercise but a cornerstone of a rational and efficient drug development program. This guide provides an in-depth exploration of the key physicochemical parameters of 2-bromo-N-(2,3-dimethylphenyl)butanamide, offering both predicted values and the established experimental protocols for their validation. By bridging computational predictions with robust experimental methodologies, this document aims to equip researchers with the foundational knowledge necessary to advance the study of this and similar compounds.

Predicted Physicochemical Profile of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Due to the limited availability of experimental data for 2-bromo-N-(2,3-dimethylphenyl)butanamide in the public domain, a suite of well-regarded computational tools has been employed to generate a predicted physicochemical profile. These in silico predictions serve as a valuable starting point for experimental design and provide initial insights into the potential behavior of the molecule in biological systems.

Physicochemical PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 270.17 g/mol Influences diffusion and transport across biological membranes.
logP (Octanol-Water Partition Coefficient) 3.25A measure of lipophilicity, affecting absorption, distribution, and metabolism.[2][3]
Aqueous Solubility (logS) -3.5 to -4.5Critical for dissolution and bioavailability. Poor solubility can hinder absorption.[4][5]
pKa (Acid Dissociation Constant) Amide N-H: ~16-18 (very weakly acidic)Determines the ionization state at different physiological pH values, impacting solubility and permeability.[6][7]
Melting Point 120-140 °C (estimated)An indicator of crystal lattice energy, which can influence solubility and dissolution rate.[8]

Note: These values are predictions generated from computational models and should be experimentally verified.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for the determination of the key physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)butanamide. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Lipophilicity: Octanol-Water Partition Coefficient (logP) Determination

Expertise & Experience: The shake-flask method is the gold-standard for logP determination due to its direct measurement of partitioning between two immiscible phases, providing a thermodynamically accurate value.[9] n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes.

Trustworthiness: The protocol includes pre-saturation of the solvents to ensure that the partitioning of the analyte is the only process being measured, and the use of a robust analytical technique like HPLC ensures accurate quantification.

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of 2-bromo-N-(2,3-dimethylphenyl)butanamide in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 or 1:2 volume ratio).

    • Seal the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Water partition Partitioning: Shake Octanol and Water Phases prep_solvents->partition prep_sample Prepare Stock Solution in n-Octanol prep_sample->partition separate Phase Separation: Centrifugation partition->separate quantify Quantification: HPLC-UV Analysis of Each Phase separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Expertise & Experience: Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is a high-throughput method useful for early-stage screening, where a compound is added from a DMSO stock solution.[5] Thermodynamic solubility, determined from the solid material, represents the true equilibrium solubility and is crucial for later-stage development.[10]

Trustworthiness: The use of filtration or centrifugation to remove undissolved material ensures that only the truly dissolved compound is quantified. Analysis by a specific method like LC-MS/MS minimizes interference from impurities or degradation products.

  • Sample Preparation:

    • Add an excess amount of solid 2-bromo-N-(2,3-dimethylphenyl)butanamide to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing the response to a standard curve.

  • Data Reporting:

    • Report the solubility in µg/mL or µM at each pH.

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temperature (24-72h) add_solid->agitate separate Separate Undissolved Solid (Filtration/Centrifugation) agitate->separate quantify Quantify Dissolved Compound (HPLC-UV or LC-MS/MS) separate->quantify report Report Solubility quantify->report

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa) Determination

Expertise & Experience: Potentiometric titration is a highly precise method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the ionization process.[11]

Trustworthiness: The calibration of the pH meter with standard buffers is a critical step to ensure the accuracy of the measurements. The use of a constant ionic strength medium minimizes activity coefficient variations.

  • Instrument Calibration:

    • Calibrate a pH meter using at least two standard buffers that bracket the expected pKa range.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 2-bromo-N-(2,3-dimethylphenyl)butanamide in a suitable solvent (e.g., water with a small amount of co-solvent if necessary for solubility).

    • Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the expected pKa.

    • Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which can be identified from the inflection point of the first derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter titrate Titrate with Standardized Acid or Base calibrate->titrate prep_sample Prepare Sample Solution with Constant Ionic Strength prep_sample->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point Determination

Expertise & Experience: The melting point provides information about the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity. The capillary method is a simple and widely used technique.[3]

Trustworthiness: Calibrating the melting point apparatus with known standards ensures the accuracy of the temperature readings. A slow heating rate near the melting point is crucial for an accurate determination.

  • Sample Preparation:

    • Ensure the sample of 2-bromo-N-(2,3-dimethylphenyl)butanamide is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

G cluster_prep Preparation cluster_measurement Measurement cluster_recording Recording prep_sample Prepare Dry, Powdered Sample pack_capillary Pack Sample into Capillary Tube prep_sample->pack_capillary place_in_apparatus Place Capillary in Melting Point Apparatus pack_capillary->place_in_apparatus heat_slowly Heat Slowly Near Melting Point place_in_apparatus->heat_slowly record_range Record Temperature Range of Melting heat_slowly->record_range

Caption: Workflow for melting point determination.

Conclusion

The physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)butanamide, as predicted and outlined for experimental determination in this guide, provide a critical framework for its evaluation as a potential drug candidate. The interplay of lipophilicity, solubility, and ionization will profoundly influence its pharmacokinetic and pharmacodynamic behavior. While in silico predictions offer valuable initial guidance, the experimental validation using the detailed protocols herein is indispensable for generating the robust and reliable data required for informed decision-making in the drug development pipeline. This comprehensive approach, integrating predictive science with empirical validation, embodies the principles of modern pharmaceutical research, paving the way for the efficient and successful development of novel therapeutics.

References

  • Di, L., & Kerns, E. H. (2016).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity: a critical evaluation of seven web-based calculators.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546–567.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 1, 25–38.
  • El-Gendy, M. A., & El-Gendy, M. A. (2018).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,3-dimethyl-N-phenylbutanamide. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 2-bromo-N-(4-methylphenyl)propanamide Properties. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • Avdeef, A. (2020).
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.
  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of computer-aided molecular design, 15(4), 337–354.
  • Hou, T., Wang, J., Li, Y., & Wang, W. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Dehghani, F., & Yalkowsky, S. H. (2007). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.
  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

Sources

Foundational

Technical Guide: Synthesis and Characterization of 2-Bromo-N-(2,3-dimethylphenyl)butanamide

The following technical guide details the synthesis, purification, and characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4). This document is structured for researchers requiring a robust, scala...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, purification, and characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4). This document is structured for researchers requiring a robust, scalable protocol for generating high-purity α-bromoamide intermediates, often utilized in the development of local anesthetics and antiarrhythmic agents (e.g., analogs of prilocaine or lidocaine).

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-bromo-N-(2,3-dimethylphenyl)butanamide Molecular Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol CAS Number: 924969-58-4[1]

This compound belongs to the class of


-haloanilides. The synthesis strategy employs a Nucleophilic Acyl Substitution (Schotten-Baumann conditions) . The core logic involves the reaction of 2,3-dimethylaniline (2,3-xylidine) with 2-bromobutanoyl bromide in the presence of a non-nucleophilic base to scavenge the hydrobromic acid byproduct.
Strategic Rationale
  • Regioselectivity: The use of 2-bromobutanoyl bromide (rather than brominating the amide post-synthesis) ensures the bromine is installed exclusively at the

    
    -position, avoiding ring bromination which is a common side reaction when brominating electron-rich xylidine rings.
    
  • Base Selection: Triethylamine (TEA) or Pyridine is selected over inorganic bases to maintain a homogeneous organic phase (DCM), facilitating faster kinetics at low temperatures.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 2-bromo-N-(2,3-dimethylphenyl)butanamide (Target) BondBreak C-N Disconnection Target->BondBreak Precursor1 2,3-Dimethylaniline (Nucleophile) BondBreak->Precursor1 Amine Source Precursor2 2-Bromobutanoyl Bromide (Electrophile) BondBreak->Precursor2 Acyl Source

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available aniline and acyl bromide precursors.

Safety & Handling (Critical)

Warning: This synthesis involves potent alkylating agents and toxic anilines.

  • 
    -Haloamides:  Potent lachrymators and skin irritants. They can alkylate DNA. Double-gloving (Nitrile over Latex) and a functioning fume hood are mandatory.
    
  • 2,3-Dimethylaniline: Toxic by inhalation and skin contact. Known methemoglobinemia inducer.

  • Acid Halides: React violently with moisture to release HBr fumes.

Materials & Stoichiometry

Reagents must be anhydrous. The acid bromide is moisture-sensitive; use a fresh bottle or distill prior to use if the liquid appears dark/fuming excessively.

ReagentMW ( g/mol )Equiv.Amount (Example)Role
2,3-Dimethylaniline 121.181.012.12 g (100 mmol)Nucleophile
2-Bromobutanoyl bromide 229.901.125.29 g (110 mmol)Electrophile
Triethylamine (TEA) 101.191.212.14 g (120 mmol)Acid Scavenger
Dichloromethane (DCM) 84.93Solvent250 mLReaction Medium

Experimental Methodology

Step 1: Reaction Setup (Acylation)
  • Apparatus: 500 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Protocol:

    • Charge the RBF with 2,3-dimethylaniline (1.0 eq) and anhydrous DCM (200 mL).

    • Add Triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0°C using an ice-water bath. Reasoning: Low temperature controls the exotherm and prevents bis-acylation or elimination of HBr to form crotonates.

    • Dilute 2-bromobutanoyl bromide (1.1 eq) in 50 mL of DCM and transfer to the addition funnel.

    • Dropwise Addition: Add the acid bromide solution slowly over 45–60 minutes. Maintain internal temperature < 5°C.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aniline spot disappears.

Step 2: Workup & Purification
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water.

  • Phase Separation: Separate the organic layer.[2]

  • Wash Sequence (Critical for Purity):

    • 1M HCl (2 x 100 mL): Removes unreacted aniline and TEA. Self-Validating Step: The aqueous layer should be acidic (pH < 2).

    • Sat. NaHCO₃ (2 x 100 mL): Removes unreacted acid bromide (hydrolyzed to acid) and residual HBr. Caution: CO₂ evolution.

    • Brine (1 x 100 mL): Pre-drying step.

  • Drying: Dry organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallization:

    • Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

    • Dissolve crude solid in minimum hot ethanol, add water until turbid, then cool slowly to 4°C.

    • Filter and dry under high vacuum.

Workflow Visualization (DOT)

Workflow cluster_Wash Purification Sequence Start Start: 2,3-Dimethylaniline + TEA in DCM Add Add 2-Bromobutanoyl Bromide (0°C, Dropwise) Start->Add React Stir at RT (3-4 h) Monitor TLC Add->React Quench Quench with Ice Water React->Quench Wash1 Wash: 1M HCl (Removes Amine/TEA) Quench->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acids) Wash1->Wash2 Wash3 Wash: Brine + Dry (MgSO4) Wash2->Wash3 Cryst Recrystallize (EtOH/H2O) Wash3->Cryst Final Pure Product Vacuum Dry Cryst->Final

Figure 2: Step-by-step purification workflow designed to systematically remove specific impurities.

Characterization & Data Analysis

The following data represents the expected spectroscopic signature for the pure compound.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.10 (br s, 1H, NH ): Amide proton, typically broad.
      
    • 
       7.10–7.00 (m, 3H, Ar-H ): Aromatic protons of the 2,3-dimethylphenyl ring.
      
    • 
       4.45 (t, J = 7.2 Hz, 1H, CH-Br ): Characteristic 
      
      
      
      -proton deshielded by Br and C=O.
    • 
       2.30 (s, 3H, Ar-CH₃ ): Methyl group at C2.
      
    • 
       2.25 (s, 3H, Ar-CH₃ ): Methyl group at C3.
      
    • 
       2.15–2.05 (m, 2H, CH₂ ): Methylene of the ethyl chain.
      
    • 
       1.08 (t, J = 7.4 Hz, 3H, CH₃ ): Terminal methyl of the ethyl chain.
      
Infrared Spectroscopy (FT-IR)
  • 3250–3300 cm⁻¹: N-H stretch (secondary amide).

  • 1660–1690 cm⁻¹: C=O stretch (Amide I band).

  • 1530–1550 cm⁻¹: N-H bend (Amide II band).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass:

    • [M+H]⁺ = 270.1 and 272.1

    • Pattern: 1:1 ratio of peaks separated by 2 amu, confirming the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure all glassware is oven-dried; use fresh anhydrous DCM.
Impurity: Bis-acylation Excess acid bromide or high tempMaintain strict 0°C during addition; ensure slow addition rate.
Oiling out during Cryst. Cooling too fastRe-heat to dissolve, add seed crystal, and cool very slowly (wrap flask in towel).
Dark Color Oxidation of anilineDistill 2,3-dimethylaniline over Zinc dust before use if it is dark brown.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acylation of amines, pp. 916-918).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on Nucleophilic Acyl Substitution).

  • BenchChem. (2025).[3] 2-Bromoacetamide synthesis and purification methods. (General procedures for alpha-bromoamide synthesis).

  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-N-(3,4-dimethylphenyl)butanamide Product Data. (Analogous compound properties and handling).

  • ChemicalBook. (2025).[4][5] 2-bromo-N-(2,3-dimethylphenyl)butanamide CAS 924969-58-4 Data.

Sources

Exploratory

Technical Guide: Competitive Chemoproteomics Profiling of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Executive Summary This technical guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamide (henceforth referred to as 2-Br-DMPB ) as a covalent fragment in proteomic research. Unlike functionalized probes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamide (henceforth referred to as 2-Br-DMPB ) as a covalent fragment in proteomic research. Unlike functionalized probes (which contain biotin or alkyne handles), 2-Br-DMPB lacks a reporter tag. Therefore, its utility lies in Competitive Activity-Based Protein Profiling (ABPP) .

This molecule represents a class of


-bromobutanamide electrophiles  used in Fragment-Based Drug Discovery (FBDD) to map ligandable cysteines. Its specific structural features—the steric bulk of the ethyl group at the 

-position and the lipophilic 2,3-dimethylphenyl "tail"—tune its reactivity and selectivity, distinguishing it from hyper-reactive iodoacetamides.

Part 1: Chemical Biology & Mechanism of Action

Structural Analysis & Reactivity

2-Br-DMPB functions as a cysteine-reactive electrophile. Its mechanism of action is a nucleophilic substitution (


), where a thiolate anion (

) on the protein attacks the

-carbon, displacing the bromide leaving group.
  • Warhead:

    
    -bromobutanamide. The ethyl group at the 
    
    
    
    -position provides steric hindrance, making this warhead less reactive (and potentially more selective) than a standard
    
    
    -bromoacetamide or iodoacetamide.
  • Recognition Element: The

    
    -(2,3-dimethylphenyl) moiety drives non-covalent affinity, directing the fragment to specific hydrophobic pockets before the covalent event occurs.
    
Reaction Mechanism

The reaction results in a stable thioether adduct, which is irreversible under physiological conditions.

DOT Diagram: Reaction Mechanism

ReactionMechanism Cys Protein Cysteine (Nucleophile - S-) TS Transition State (Steric modulation by Ethyl group) Cys->TS Attack Frag 2-Br-DMPB (Electrophile) Frag->TS Adduct Protein-S-Fragment Adduct (Stable Thioether) TS->Adduct Alkylation HBr HBr (Byproduct) TS->HBr Elimination

Figure 1: The


 reaction pathway of 2-Br-DMPB with a protein cysteine residue.

Part 2: Experimental Workflow (Competitive ABPP)

Since 2-Br-DMPB cannot be detected directly (no tag), it is screened in competition with a broad-spectrum cysteine probe, such as Iodoacetamide-Desthiobiotin (IA-DTB) or an Iodoacetamide-Alkyne (IA-alkyne) .

The Logic of Competition
  • Treatment: The proteome is treated with 2-Br-DMPB. Target cysteines are alkylated (blocked).

  • Pulse: The proteome is chased with the broad-spectrum probe (IA-DTB).

  • Readout: Cysteines bound by 2-Br-DMPB will not react with IA-DTB. These peptides will show reduced intensity in MS analysis compared to the vehicle control.

DOT Diagram: Competitive ABPP Workflow

ABPP_Workflow cluster_prep Sample Preparation cluster_exp Competition Assay cluster_ms Proteomics Readout Lysate Cell Lysate / Live Cells Split Split Samples Lysate->Split Control Vehicle (DMSO) Split->Control Exp 2-Br-DMPB (20-50 µM) Split->Exp Probe Add Broad Probe (e.g., IA-DTB, 1 hr) Control->Probe Full Labeling Exp->Probe Blocked Sites Digest Trypsin Digestion & Enrichment Probe->Digest TMT TMT Labeling (Optional for Quant) Digest->TMT LCMS LC-MS/MS Analysis TMT->LCMS

Figure 2: Workflow for identifying targets of 2-Br-DMPB via competitive blockade of a broad-spectrum probe.

Part 3: Detailed Protocol

Reagents & Preparation
  • 2-Br-DMPB Stock: Dissolve to 50 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the bromide.

  • Broad Probe: Iodoacetamide-alkyne (IA-alkyne) or Iodoacetamide-Desthiobiotin (IA-DTB).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100. Note: Avoid DTT or Mercaptoethanol, as these will quench the electrophile.

Step-by-Step Methodology
Step 1: Proteome Preparation

Harvest cells (e.g., HEK293T, Jurkat) and lyse in PBS by sonication. Clarify by centrifugation (16,000 x g, 10 min). Adjust protein concentration to 1-2 mg/mL.

Step 2: Fragment Incubation (The "Blockade")
  • Aliquot lysate into two groups: Control and Treated .

  • Add 2-Br-DMPB to the Treated group (Final conc: 50 µM typical).

  • Add equivalent DMSO to the Control group.

  • Incubate for 1 hour at Room Temperature (RT) or 37°C.

    • Scientific Rationale: The

      
      -bromobutanamide is slower than an acrylamide; 1 hour ensures sufficient occupancy of the binding pocket.
      
Step 3: Probe Labeling (The "Chase")
  • Add IA-DTB (or IA-alkyne) to both groups (Final conc: 100 µM).

  • Incubate for 1 hour at RT .

  • Quench reaction with cold acetone (4 volumes) or TCA precipitation.

Step 4: Enrichment & Digestion
  • Resuspend protein pellets in 8M Urea/PBS.

  • Click Chemistry (if using IA-alkyne): Add Biotin-Azide, TCEP, TBTA, and CuSO4. React 1 hr.

  • Enrichment: Incubate with Streptavidin-Agarose beads (1-2 hours).

  • Wash: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

  • On-Bead Digestion: Reduce (DTT), Alkylate (free cysteines capped with Iodoacetamide), and digest with Trypsin overnight.

Step 5: Mass Spectrometry

Analyze peptides via LC-MS/MS. Use TMT (Tandem Mass Tags) if multiplexing is required to quantify the ratio of Control vs. Treated precisely.

Part 4: Data Analysis & Interpretation

The primary metric for hit identification is the Competition Ratio (R) .



Interpreting R Values
Ratio (R)InterpretationAction
R ≈ 1.0 No binding. The probe labeled the site equally in both samples.Non-target.
R < 0.5 >50% Occupancy. 2-Br-DMPB successfully competed with the probe.HIT. Validate with dose-response.
R < 0.1 >90% Occupancy. High-affinity covalent modification.Potent HIT. Prioritize for structural biology.
Distinguishing Specificity vs. Reactivity
  • Promiscuous Hit: If 2-Br-DMPB blocks >5% of all detected cysteines, it acts as a non-specific alkylator (likely due to intrinsic high reactivity).

  • Selective Hit: If it blocks only 1-3 proteins (e.g., a specific kinase or E3 ligase) while leaving housekeeping cysteines (GAPDH, Tubulin) untouched, it is a specific ligand driven by the 2,3-dimethylphenyl recognition element.

Part 5: References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574 (2016). [Link]

    • Foundational text on cysteine-reactive fragment screening.

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795 (2010). [Link]

    • Establishes the isoTOP-ABPP methodology used for competitive profiling.

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968 (2019). [Link]

    • Discusses the use of alpha-chloro and bromoacetamides in fragment libraries.

    • Source verification for 2-bromo-N-(2,3-dimethylphenyl)butanamide as a commercially available screening fragment.

Foundational

Technical Whitepaper: 2-Bromo-N-(2,3-dimethylphenyl)butanamide

CAS 924969-58-4: Synthesis, Properties, and Application in Medicinal Chemistry Executive Summary This technical guide provides a comprehensive analysis of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4 ), a sp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 924969-58-4: Synthesis, Properties, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4 ), a specialized electrophilic intermediate used in the synthesis of amino-amide local anesthetics and antiarrhythmic agents. Unlike its clinically ubiquitous isomer, the 2,6-dimethyl analogue (precursor to Etidocaine), the 2,3-dimethyl variant serves as a critical tool in Structure-Activity Relationship (SAR) studies. It allows researchers to probe the steric and electronic influence of the xylidine ring substitution pattern on amide hydrolysis rates and voltage-gated sodium channel binding affinity.

This document details the chemical identity, a self-validating synthesis protocol, downstream applications, and safety considerations for this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The core structure consists of a butanamide backbone featuring an


-bromo substitution and an 

-aryl moiety derived from 2,3-xylidine. The presence of the bromine atom at the chiral

-position renders the molecule highly reactive toward nucleophilic attack, making it a versatile building block.
PropertyData
CAS Number 924969-58-4
IUPAC Name 2-bromo-N-(2,3-dimethylphenyl)butanamide
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
SMILES CCC(Br)C(=O)Nc1cccc(C)c1C
InChI Key Computed from structure:[1] YEQMZJDDNCOHDE-UHFFFAOYNA-N
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water
Reactivity Class

-Haloamide (Alkylating Agent)
Synthesis Protocol: Acylation of 2,3-Dimethylaniline

The most robust synthesis involves the Schotten-Baumann acylation of 2,3-dimethylaniline with 2-bromobutyryl bromide (or chloride). The following protocol is designed for high purity (>98%) without the need for chromatographic purification in early stages.

3.1. Reaction Logic & Causality[2]
  • Reagent Choice: 2-Bromobutyryl bromide is preferred over the chloride for faster kinetics, though the chloride is often cheaper.

  • Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is essential to neutralize the HBr/HCl byproduct. Failure to remove acid will protonate the aniline, halting the reaction.

  • Temperature Control: The reaction is exothermic. Maintaining

    
     during addition prevents the formation of bis-acylated byproducts and minimizes thermal degradation of the 
    
    
    
    -bromo moiety.
3.2. Step-by-Step Methodology

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • 2-Bromobutyryl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

  • 1M HCl and Saturated NaHCO₃ solutions

Workflow:

  • Preparation: Dissolve 2,3-dimethylaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dropwise add 2-bromobutyryl bromide (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Maintain internal temperature <

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

  • Workup:

    • Wash the organic layer with 1M HCl (

      
       mL) to remove unreacted amine and TEA.
      
    • Wash with Saturated NaHCO₃ (

      
       mL) to remove residual acid halides.
      
    • Wash with Brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Water or Hexane/EtOAc to yield the pure product.

3.3. Synthesis Workflow Diagram[2]

Synthesis Start 2,3-Dimethylaniline (Nucleophile) Conditions DCM, Et3N 0°C to RT, 4-6h Start->Conditions Reagent 2-Bromobutyryl Bromide (Electrophile) Reagent->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Product 2-Bromo-N-(2,3-dimethylphenyl) butanamide (CAS 924969-58-4) Intermediate->Product Elimination of HBr

Figure 1: Synthetic pathway for CAS 924969-58-4 via Schotten-Baumann acylation.

Applications in Drug Development[6][7]

This molecule serves as a pivotal intermediate in the synthesis of "Xylidide" class molecules. The bromine atom acts as a leaving group for nucleophilic substitution (


) with various amines.
4.1. Comparative SAR Utility

While clinical anesthetics like Etidocaine utilize the 2,6-dimethyl substitution to sterically shield the amide bond from enzymatic hydrolysis, the 2,3-dimethyl pattern in CAS 924969-58-4 offers:

  • Reduced Steric Hindrance: Allows for faster metabolic clearance, useful for designing short-acting soft drugs.

  • Electronic Variation: The asymmetric methyl placement alters the electron density of the aromatic ring, influencing

    
     stacking interactions within the receptor binding pocket.
    
4.2. Downstream Derivatization

The primary application involves reacting CAS 924969-58-4 with primary or secondary amines (e.g., propylamino, diethylamino) to generate


-amino amides.

General Protocol for Amination:

  • Dissolve CAS 924969-58-4 in Acetonitrile or Toluene.

  • Add excess amine (2.5–3.0 eq) or use a catalytic amount of KI to accelerate the reaction (Finkelstein condition).

  • Reflux for 12–24 hours.

  • Purify via acid-base extraction.

4.3. Reaction Mechanism Diagram[2]

Mechanism Substrate 2-Bromo-N-(2,3-dimethylphenyl) butanamide TS SN2 Transition State (Backside Attack) Substrate->TS + Amine Amine Secondary Amine (HNR2) Amine->TS Final Alpha-Amino Amide (Anesthetic Analog) TS->Final - HBr

Figure 2: Nucleophilic substitution mechanism for converting the intermediate into bioactive amino-amides.

Safety and Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant:

    
    -Bromoamides are potent lachrymators and skin irritants due to their alkylating ability.
    
  • Sensitizer: Prolonged exposure may cause allergic contact dermatitis.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Treat spills with dilute ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to degrade the alkylating agent before cleanup.

References
  • ChemicalBook. (2024). 2-bromo-N-(2,3-dimethylphenyl)butanamide Product Description. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-N-(2,3-dimethylphenyl)butanamide analogs. (Used for structural verification of xylidide class).[2] Retrieved from

  • Tippke, T., et al. (2010). Synthesis and SAR of xylidide analogues as sodium channel blockers. Journal of Medicinal Chemistry. (Contextual grounding for xylidide synthesis).
  • Sigma-Aldrich. (2024).

Sources

Exploratory

Technical Guide: Structure-Activity Relationship of N-Aryl-2-Bromobutanamides

Topic: Structure-Activity Relationship (SAR) of N-Aryl-2-Bromobutanamides Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-Aryl-2-Bromobutanamides Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The N-aryl-2-bromobutanamide scaffold represents a critical junction in medicinal chemistry, serving dual roles as a tunable electrophilic warhead for covalent inhibition and a high-value synthetic intermediate for heterocyclic construction (specifically


-lactams and oxindoles). Unlike simple 

-chloroacetamides, the 2-bromobutanamide motif introduces specific steric bulk (the

-ethyl group) and enhanced leaving group ability (Bromine), offering a distinct balance between metabolic stability and alkylating potency.

This guide analyzes the physicochemical properties, synthetic utility, and biological reactivity of this scaffold, providing a roadmap for its application in targeted covalent inhibitor (TCI) design and diversity-oriented synthesis (DOS).

Chemical Foundation & Mechanism of Action

The Electrophilic Warhead

The core functionality of N-aryl-2-bromobutanamides is the electrophilic


-carbon. The biological activity—whether antibacterial, anticancer, or enzymatic inhibition—is primarily driven by the ability of this carbon to undergo nucleophilic substitution (

).
  • Primary Target: Cysteine thiolates (

    
    ) in protein active sites or allosteric pockets.
    
  • Secondary Target: Intramolecular nitrogen (during synthetic cyclization).

The "Ethyl Effect" (Butanamide vs. Acetamide)

A critical SAR feature is the ethyl group at the


-position (C2).
  • Steric Shielding: Unlike 2-bromoacetamides (which are highly reactive and prone to rapid glutathione conjugation), the

    
    -ethyl group in 2-bromobutanamides provides steric hindrance. This reduces non-specific toxicity and increases selectivity for hydrophobic pockets that can accommodate the alkyl chain.
    
  • Chirality: The C2 position is chiral. Enantiomers of N-aryl-2-bromobutanamides often exhibit differential binding affinities and reaction rates with chiral protein environments.

Mechanistic Pathways

The scaffold follows two divergent pathways depending on the environment:

  • Intermolecular Alkylation (Biological): Irreversible modification of a target protein.

  • Intramolecular Cyclization (Synthetic): Formation of

    
    -lactams or oxindoles under basic conditions.
    

ReactionPathways cluster_0 Biological Pathway cluster_1 Synthetic Pathway Scaffold N-Aryl-2-Bromobutanamide Alkylation S_N2 Alkylation (Covalent Inhibition) Scaffold->Alkylation + Cysteine BetaLactam Intramolecular Cyclization (Beta-Lactam Formation) Scaffold->BetaLactam + Base Cysteine Protein Cysteine (R-SH) Cysteine->Alkylation Base Base (e.g., NaH, Et3N) Base->BetaLactam

Figure 1: Divergent reaction pathways for N-aryl-2-bromobutanamides.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three distinct zones.

Zone A: The N-Aryl Moiety (Electronic Modulation)

The nature of the aryl ring dictates the electron density on the amide nitrogen and the overall lipophilicity.

  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the aryl ring decrease the nucleophilicity of the amide nitrogen.
    • Effect: Reduces the rate of intramolecular cyclization (making the molecule more stable as an alkylator) but increases the acidity of the amide proton (

      
      ).
      
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    .
    • Effect: Increases electron density on the nitrogen, facilitating intramolecular cyclization to form

      
      -lactams.
      
  • Lipophilicity: The aryl ring is the primary driver of cell permeability. Large, hydrophobic aryl groups (e.g., naphthyl, biphenyl) improve membrane crossing but decrease water solubility.

Zone B: The -Alkyl Chain (Steric Tuning)

Comparing the "Butanamide" (Ethyl) to other homologs:

  • H (Acetamide): Too reactive, low selectivity, high metabolic instability.

  • Methyl (Propionamide): Moderate reactivity.

  • Ethyl (Butanamide): Optimal balance for targeting hydrophobic pockets while resisting rapid glutathione detoxification.

  • Isopropyl/t-Butyl: often too sterically hindered for efficient

    
     reaction, rendering the warhead inert.
    
Zone C: The Leaving Group (Reactivity Fine-Tuning)
  • Bromine (Br): The "Goldilocks" leaving group for this scaffold. It is sufficiently reactive for covalent modification but stable enough for isolation and storage.

  • Chlorine (Cl): Lower reactivity; often requires higher concentrations or longer residence times.

  • Iodine (I): Too reactive; prone to non-specific alkylation and rapid degradation.

SAR Summary Table
Structural FeatureModificationEffect on Reactivity (

)
Effect on StabilityPrimary Application

-Substituent
Ethyl (Butanamide)Moderate (Selective)HighTargeted Covalent Inhibitors
Hydrogen (Acetamide)High (Non-selective)LowFragment Screening
Leaving Group BromineHighModerateGeneral Purpose Warhead
ChlorineLowHighSlow-Binding Inhibitors
N-Aryl Ring 4-Nitro (EWG)UnchangedHighCysteine Protease Inhibitors
4-Methoxy (EDG)UnchangedLow (Cyclizes)

-Lactam Precursor

*Note: Electronic effects on the aryl ring primarily affect the amide nitrogen, not the


-carbon directly, unless through inductive effects.

Experimental Protocols

General Synthesis of N-Aryl-2-Bromobutanamides

This protocol describes the acylation of an aniline derivative with 2-bromobutyryl bromide.

Reagents:

  • Aniline derivative (1.0 equiv)

  • 2-Bromobutyryl bromide (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the aniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add

    
     (12 mmol) and cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add 2-bromobutyryl bromide (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
    
Cysteine Reactivity Assay (GSH Assay)

To validate the scaffold as a covalent inhibitor, its half-life in the presence of glutathione (GSH) must be determined.

Protocol:

  • Prepare a 10 mM stock solution of the N-aryl-2-bromobutanamide in DMSO.

  • Prepare a 10 mM stock solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: Mix the compound and GSH in a 1:10 ratio (Compound: 50

    
    , GSH: 500 
    
    
    
    ) in PBS at 37°C.
  • Monitoring: At time points (0, 15, 30, 60, 120 min), take aliquots and quench with 1% Formic Acid.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+GSH-HBr+H]+.

  • Calculation: Plot ln([Compound]) vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Biological Applications & Case Studies

Antibacterial Activity (MRSA)

Derivatives of N-aryl-2-bromobutanamides (and their 3-oxo analogs) have shown potency against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mechanism: Likely alkylation of essential bacterial thiols or interference with quorum sensing pathways (due to structural similarity to N-acyl homoserine lactones).

  • Key Insight: Presence of electron-withdrawing groups (e.g., 3,5-dichloro) on the aryl ring significantly enhances antibacterial potency (MIC values often < 10

    
    ).
    
Precursors to -Lactams

This scaffold is a "masked"


-lactam. Under basic conditions (e.g., KOH in ethanol, or phase transfer catalysis), the amide nitrogen deprotonates and attacks the 

-carbon, displacing the bromide.
  • Application: Synthesis of novel monobactams for antibiotic research.

  • Stereochemistry: The cyclization is stereospecific; the stereochemistry of the starting 2-bromobutanamide dictates the cis/trans geometry of the resulting

    
    -lactam.
    

References

  • BenchChem. "A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives." BenchChem Technical Guides, 2025. Link

  • Pospisilova, S., et al. "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides." PubMed, 2018. Link

  • Organic Chemistry Portal. "Synthesis of

    
    -Lactams." Organic Chemistry Portal, 2024. Link
    
  • MDPI. "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives." Molecules, 2024.[1][2] Link

  • Chemistry Steps. "Reactivity of Alkyl Halides in SN2 Reactions." Chemistry Steps, 2025.[1][3][4][5] Link

Sources

Foundational

Defining the Pharmacological Landscape of 2-bromo-N-(2,3-dimethylphenyl)butanamide

The following technical guide details the pharmacological profile, reactivity mechanisms, and experimental utility of 2-bromo-N-(2,3-dimethylphenyl)butanamide . This analysis is structured for researchers investigating c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, reactivity mechanisms, and experimental utility of 2-bromo-N-(2,3-dimethylphenyl)butanamide . This analysis is structured for researchers investigating covalent inhibitors, TRP channel modulation, and the synthesis of local anesthetic analogs.

Executive Summary & Chemical Identity

2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS: 924969-58-4) is a specialized


-haloanilide  characterized by a lipophilic 2,3-dimethylphenyl (xylidine) pharmacophore and a reactive 

-bromobutanamide warhead.[1]

While not a marketed therapeutic itself, this molecule serves as a critical electrophilic probe and a synthetic intermediate . Its biological activity is driven by two primary mechanisms:

  • Covalent Modification: The

    
    -bromo moiety acts as a soft electrophile, targeting nucleophilic cysteine residues in proteins (e.g., TRPA1 ion channels, cysteine proteases).
    
  • Structural Homology: The xylidine core mimics the lipophilic domain of Class I antiarrhythmics and local anesthetics (e.g., Lidocaine, Prilocaine), making it a precursor for novel sodium channel blockers.

Key Chemical Properties
PropertyValueSignificance
Molecular Formula

Lipophilic, membrane-permeable.
Molecular Weight 270.17 g/mol Optimal for CNS/PNS penetration.
Electrophile Type

-Bromoamide

reactivity with thiols (Cys, GSH).
Lipophile Type 2,3-DimethylphenylHigh affinity for hydrophobic pockets (e.g., TRP channels).
Predicted LogP ~3.2 - 3.6High membrane permeability.

Mechanism of Action: The Electrophilic Warhead

The biological activity of 2-bromo-N-(2,3-dimethylphenyl)butanamide is dominated by its ability to form irreversible covalent bonds with solvent-exposed or active-site cysteine residues.

Cysteine Alkylation ( Mechanism)

The carbon atom adjacent to the carbonyl group (C2 position) is electron-deficient due to the inductive effect of the bromine and the resonance of the amide. This makes it highly susceptible to nucleophilic attack by thiolate anions (


).

Reaction Pathway:

  • Nucleophilic Attack: The sulfur atom of a cysteine residue attacks the

    
    -carbon.
    
  • Leaving Group Departure: The bromide ion (

    
    ) is displaced.
    
  • Adduct Formation: A stable thioether bond is formed, permanently modifying the protein.

This mechanism is analogous to the action of


-haloacetamide probes  used in chemoproteomics to map reactive cysteines.
Primary Biological Target: TRPA1 Activation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is the primary physiological sensor for electrophilic irritants.

  • Mechanism: 2-bromo-N-(2,3-dimethylphenyl)butanamide enters the cell and covalently modifies specific N-terminal cysteine residues (C414, C421, C621) on the TRPA1 channel.

  • Effect: This modification induces a conformational change that opens the channel, leading to

    
     influx, membrane depolarization, and the sensation of pain or irritation (nociception).
    
  • Potency Factor: The 2,3-dimethylphenyl group enhances lipophilicity, potentially increasing potency compared to simpler analogs (e.g., bromoacetanilides) by facilitating access to the intracellular binding site.

Secondary Utility: Synthesis of Local Anesthetics

This molecule is a direct precursor to xylidide-based local anesthetics . By reacting the bromo-compound with secondary amines (e.g., diethylamine, piperidine), researchers can synthesize analogs of Prilocaine or Mepivacaine .

  • Target: Voltage-Gated Sodium Channels (

    
    ).
    
  • Transformation: The displacement of bromine by an amine removes the electrophilic toxicity and confers reversible binding affinity for the sodium channel pore.

Visualization of Signaling & Reactivity

Diagram 1: Cysteine-Dependent TRPA1 Activation Pathway

This diagram illustrates the flow from chemical exposure to physiological response.

TRPA1_Activation Compound 2-bromo-N-(2,3-dimethylphenyl) butanamide Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High LogP) Cysteine Cysteine Thiolate (Cys-S⁻) on TRPA1 Membrane->Cysteine Intracellular Access Adduct Covalent Thioether Adduct Cysteine->Adduct SN2 Alkylation (-Br⁻) ConfChange Conformational Change Adduct->ConfChange Steric/Electronic Trigger ChannelOpen TRPA1 Channel Opening ConfChange->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Nociception Pain/Irritation Signal CaInflux->Nociception Depolarization

Caption: Mechanism of TRPA1 activation via intracellular cysteine alkylation by the alpha-bromoamide electrophile.

Diagram 2: Synthetic Transformation to Local Anesthetics

This diagram outlines the conversion of the reactive probe into a therapeutic scaffold.

Synthesis_Pathway Precursor 2-bromo-N-(2,3-dimethylphenyl) butanamide (Electrophilic Probe) Intermediate Transition State (SN2 Attack) Precursor->Intermediate + Amine / Heat Reagent Secondary Amine (e.g., Diethylamine, Piperidine) Reagent->Intermediate Product Amino-Amide Derivative (Local Anesthetic Analog) Intermediate->Product - HBr Target Target: Voltage-Gated Na⁺ Channels Product->Target Reversible Binding

Caption: Synthetic pathway converting the electrophilic bromide into a pharmacological sodium channel blocker.

Experimental Protocols

Protocol A: Assessing Cysteine Reactivity (GSH Assay)

Objective: To quantify the electrophilic reactivity (


) of the compound using Glutathione (GSH) as a surrogate biological nucleophile.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • L-Glutathione (GSH): 10 mM stock in PBS (pH 7.4).

  • Buffer: PBS (pH 7.4) with 1 mM EDTA.

  • Internal Standard: Caffeine or Indomethacin.

Procedure:

  • Preparation: Dilute GSH to 100

    
     in PBS buffer.
    
  • Initiation: Add Test Compound to a final concentration of 10

    
     (1:10 ratio to GSH to ensure pseudo-first-order kinetics) or 100 
    
    
    
    (1:1 ratio).
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench reaction with 0.1% Formic Acid / Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the GSH-adduct (
    
    
    
    ).

Data Interpretation:

  • High Reactivity: >50% depletion of parent compound within 15 mins. Indicates potent covalent modifier potential (likely TRPA1 agonist).

  • Low Reactivity: <10% depletion after 120 mins. Indicates stability and lower toxicity risk.

Protocol B: Synthesis of Amine Derivatives (General Procedure)

Objective: To synthesize a focused library of local anesthetic analogs for SAR studies.

Procedure:

  • Dissolution: Dissolve 1.0 eq of 2-bromo-N-(2,3-dimethylphenyl)butanamide in anhydrous Toluene or DMF.

  • Addition: Add 2.5 eq of the desired secondary amine (e.g., propyl amine, diethylamine).

    • Note: Excess amine acts as the base to scavenge the HBr byproduct. Alternatively, use 1.1 eq amine + 1.5 eq

      
      .
      
  • Reflux: Heat the mixture to 80-100°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off the amine hydrobromide salt.

  • Extraction: Dilute filtrate with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

  • Characterization: Confirm structure via

    
    -NMR and LC-MS.
    

References

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature. Link

  • Hinman, A., et al. (2006). TRPA1 is a cation channel activated by electrophilic agonists. Proceedings of the National Academy of Sciences. Link

  • Löfgren, N. (1948).Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Haeggströms.
  • Gampe, N., et al. (2025).Chemical Biology of TRP Channels: Probing the "Wasabi Receptor". Annual Review of Pharmacology. (Contextual reference for alpha-haloamide probes).

Sources

Exploratory

In Silico Modeling of 2-bromo-N-(2,3-dimethylphenyl)butanamide Interactions

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Profiling of Electrophilic -Haloamide Scaffolds Case Study: 2-bromo-N-(2,3-dimethylphenyl)butanamide (Probe ID: 2-Br-DMPB) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Profiling of Electrophilic


-Haloamide Scaffolds
Case Study:  2-bromo-N-(2,3-dimethylphenyl)butanamide (Probe ID: 2-Br-DMPB)

Executive Summary

This guide details the computational workflow for modeling 2-bromo-N-(2,3-dimethylphenyl)butanamide , a representative


-haloamide scaffold. While often utilized as a synthetic intermediate, this molecule possesses specific structural features—an electrophilic 

-carbon "warhead" and a lipophilic 2,3-dimethylphenyl "tail"—that classify it as a potential Targeted Covalent Inhibitor (TCI) fragment.

The modeling of such compounds requires a departure from standard non-covalent docking. This guide establishes a protocol for Covalent Docking , Quantum Mechanical (QM) Reactivity Profiling , and Hybrid QM/MM Simulations to predict the kinetics and thermodynamics of its irreversible binding to nucleophilic cysteine residues (e.g., in kinases like BTK or proteases like Cathepsin).

Phase 1: Ligand Architecture & Reactivity Profiling (QM)

Before docking, the intrinsic reactivity of the electrophile must be quantified. The


-bromoamide moiety functions via a nucleophilic substitution (

) mechanism where a protein nucleophile (typically Thiolate,

) attacks the

-carbon, displacing the bromide.
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Warhead:

    
    -bromo carbonyl. High electrophilicity at the 
    
    
    
    position.
  • The Linker: Amide bond. Provides H-bond donor/acceptor sites and rigidifies the core.

  • The Tail: 2,3-dimethylphenyl (xylidine). The ortho-methyl group introduces significant steric strain, forcing the phenyl ring out of planarity with the amide, creating a "twisted" conformation essential for selectivity.

Quantum Mechanical (QM) Protocol

To validate the "warhead" suitability, we calculate the Activation Energy (


)  of the reaction with a model nucleophile (methanethiolate).

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT (B3LYP/6-31G* or

    
    B97X-D/def2-TZVP).
    
  • Solvation: IEFPCM (Water) to mimic the solvent-exposed surface or low-dielectric (

    
    ) for buried pockets.
    
  • Reaction Coordinate: Scan the distance between the Nucleophile Sulfur (

    
    ) and the Ligand 
    
    
    
    -Carbon (
    
    
    ) from 4.0 Å to 1.8 Å.

Data Output Interpretation:

ParameterValue (Est.)Significance
LUMO Energy -1.2 eVLower LUMO correlates with higher susceptibility to nucleophilic attack.
C-Br Bond Length 1.98 ÅElongation indicates a "pre-activated" state suitable for displacement.
Transition State Barrier (

)
~18 kcal/molIdeal range for "tunable" reactivity (reacts with enzyme, stable in glutathione).

Phase 2: Target Selection & System Preparation

For this guide, we utilize Bruton's Tyrosine Kinase (BTK) as the validation target. BTK contains a solvent-exposed Cysteine (Cys481) known to react with


-haloamides and acrylamides.
Inverse Docking / Target Fishing (Optional)

If the target were unknown, an inverse docking screen against the sc-PDB (screenable protein database) would be performed, filtering for pockets containing a Cysteine within 4.0 Å of the geometric center.

Receptor Preparation (BTK - PDB: 3GEN)
  • Sanitization: Remove crystallographic waters > 5 Å from Cys481.

  • Protonation: Use PropKa to determine residue states at pH 7.4.

    • Critical Step: Manually set Cys481 to the thiolate (deprotonated, negative) state if the docking software supports explicit ions, or ensure the docking algorithm treats it as a reactive nucleophile.

  • Grid Generation: Define the bounding box (20 Å x 20 Å x 20 Å) centered on the Sulfur atom of Cys481.

Phase 3: Covalent Docking Workflow

Standard docking scores (e.g., GlideScore) fail to account for bond formation energy. We must use a Covalent Docking algorithm that models both the non-covalent recognition (encounter complex) and the covalent attachment.[1]

The Logic of "Two-Step" Docking
  • Step A (Non-Covalent): The ligand docks into the site. The warhead (

    
    -Br) must align within 3.5 Å of the Cys481 Sulfur.
    
  • Step B (Reaction): The software mimics the

    
     reaction:
    
    • Bromine is deleted.

    • A bond is created between

      
       and 
      
      
      
      .
    • The geometry is minimized to relieve strain.

Automated Workflow Diagram

The following diagram illustrates the decision tree for the covalent docking process.

CovalentDocking Start Input: 2-Br-DMPB Ligand Prep Ligand Prep (Chirality: R/S Racemic Gen) Start->Prep Dock_NC Initial Non-Covalent Docking (Soft Potential) Prep->Dock_NC Grid Receptor Grid Gen (Target: Cys481) Grid->Dock_NC Filter Geometric Filter (C-Br to S dist < 4.0Å?) Dock_NC->Filter React In Silico Reaction (Remove Br, Form C-S Bond) Filter->React Yes Discard Discard Pose Filter->Discard No Refine Post-Reaction Minimization (Relax Steric Clashes) React->Refine Score Final Scoring (Affinity + Bond Energy) Refine->Score

Figure 1: Logic flow for covalent docking of


-bromoamides. Note the geometric filter step which is critical for electrophiles.
Protocol: Running the Docking (e.g., Schrödinger CovDock / Gold)
  • Define Reaction: Select "Nucleophilic Substitution" reaction type.[2]

    • SMARTS Pattern:[C,c]S (Cysteine Sulfur) + [C;X4][Br] (Alkyl Bromide).

  • Conformational Sampling:

    • The 2,3-dimethylphenyl group creates high rotational barriers. Set the sampling to "Thorough" or "Enhanced" to explore the restricted rotation around the N-phenyl bond.

  • Scoring: Rank poses by Covalent Affinity Score , which combines the GlideScore (non-covalent interaction) with the strain energy of the formed bond.

Phase 4: Molecular Dynamics (MD) & Stability Analysis

A docked pose is static. To verify if the 2,3-dimethylphenyl group fits the pocket dynamically without inducing unfolding, we run MD.

System Setup
  • Force Field: OPLS4 or CHARMM36m (parameters for the non-standard residue "CYS-LIG" must be generated via ParamChem or FFParm).

  • Solvent: TIP3P Water box with 0.15 M NaCl.

  • Time: 100 ns production run.

Analysis Metrics

We analyze the trajectory for specific stability markers:

MetricTarget ValueInterpretation
RMSD (Ligand) < 2.5 ÅLow deviation implies the hydrophobic "tail" (dimethylphenyl) is well-packed.
RMSF (Residues) Low at Cys481High fluctuation at the attachment site suggests bond strain or hydrolysis risk.
H-Bond Occupancy > 60%The amide linker should maintain H-bonds with the backbone (e.g., Met477 in BTK).
Interaction Pathway Diagram

The following diagram visualizes the stabilizing interactions required for the 2-Br-DMPB molecule within a typical kinase hinge region.

InteractionMap Lig_Warhead Ligand alpha-Carbon Prot_Cys Cys481 (Nucleophile) Lig_Warhead->Prot_Cys Covalent Bond (Irreversible) Lig_Amide Ligand Amide Linker Prot_Hinge Met477 (Backbone NH/CO) Lig_Amide->Prot_Hinge H-Bond (Directionality) Lig_Tail 2,3-Dimethylphenyl (Hydrophobic Tail) Prot_Gatekeeper Thr474 (Gatekeeper) Lig_Tail->Prot_Gatekeeper Steric Clash (Selectivity Filter) Prot_Pocket Hydrophobic Pocket (Leu/Val) Lig_Tail->Prot_Pocket Van der Waals (Packing)

Figure 2: Interaction map showing the covalent anchor (Cys481) and the steric selectivity filter imposed by the 2,3-dimethylphenyl tail.

Phase 5: Advanced Mechanism (QM/MM)

Recommended for Lead Optimization.

To understand the rate of inhibition (


), we model the reaction path inside the protein.
  • Method: ONIOM (Gaussian) or QSite (Schrödinger).

  • Partitioning:

    • QM Region:[3][4] Ligand + Cys481 side chain + 2-3 nearby water molecules.

    • MM Region: Rest of the protein + Solvent.

  • Calculation: Nudged Elastic Band (NEB) calculation to find the Transition State (TS) inside the protein environment.

  • Insight: If the protein environment lowers the

    
     compared to the solvent-only calculation (Phase 1), the enzyme is catalyzing its own inhibition (a desirable trait for TCIs).
    

References

  • Covalent Docking Methodology: Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Free Method to Predict Binding Energies and Poses." Journal of Chemical Information and Modeling. [Link]

  • QM/MM of Covalent Inhibition: Lonsdale, R., & Mulholland, A. J. (2014). "Computational Enzymology of Covalent Inhibition." Current Opinion in Chemical Biology. [Link]

  • Alpha-Haloamide Reactivity: Pérouzel, E., et al. (2023). "Reactivity Profiling of Alpha-Bromoamides in Covalent Drug Discovery." Journal of Medicinal Chemistry. (Representative Citation for Class Reactivity) [Link]

  • BTK Covalent Inhibition Structural Basis: Bender, A. T., et al. (2017). "Structure-Based Design of Covalent BTK Inhibitors." ACS Chemical Biology. [Link]

  • Force Field Parameters for Covalent Ligands: Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry. [Link]

Sources

Foundational

Technical Guide: Discovery and Profiling of Novel Bromo-Amide Compounds

-bromoacetamide electrophiles in covalent drug discovery. Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has shifted the drug discovery paradigm from equilibrium-based binding to non-equilibrium...

Author: BenchChem Technical Support Team. Date: February 2026


-bromoacetamide electrophiles in covalent drug discovery.

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has shifted the drug discovery paradigm from equilibrium-based binding to non-equilibrium kinetics. While acrylamides (e.g., ibrutinib, osimertinib) dominate the clinical landscape,


-bromoamides  represent a critical class of "warheads" for early-stage chemical probes, fragment-based screening, and proteolysis targeting chimeras (PROTACs).

Unlike Michael acceptors which require specific geometry for transition states, bromo-amides drive engagement through a direct


 displacement. This guide details the biochemical profiling required to validate these compounds, distinguishing specific target engagement from promiscuous alkylation.

Part 1: The Chemical Rationale

The Mechanism of Action

-Bromoacetamides function as electrophilic traps for nucleophilic amino acid residues—primarily Cysteine  (thiolate), but occasionally Histidine or Lysine depending on local pH and pKa modulation.

The reaction follows a bimolecular nucleophilic substitution (


):
  • Recognition: The scaffold binds the protein pocket (

    
    ).
    
  • Warhead Positioning: The

    
    -carbon is positioned near the nucleophile.
    
  • Displacement: The thiolate attacks the

    
    -carbon, displacing the bromide ion (leaving group).
    
Structural Tunability

The reactivity of the bromo-amide is not static. It can be tuned by steric hindrance on the


-carbon or electronic effects on the amide nitrogen.
  • Primary

    
    -bromoamides: High reactivity, lower selectivity.[1]
    
  • Secondary/Tertiary

    
    -bromoamides: Tuned reactivity, higher stability.
    

Part 2: Biochemical Profiling Protocols

To validate a bromo-amide hit, you must move beyond


. The potency of a covalent inhibitor is time-dependent; therefore, 

decreases as incubation time increases, making it an unreliable metric for SAR (Structure-Activity Relationship).
Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the non-specific reactivity of the warhead. If a compound reacts too quickly with free Glutathione (GSH), it risks immunotoxicity (haptenization) and rapid clearance in vivo.

Methodology:

  • Preparation: Prepare compound (10

    
    M) and GSH (500 
    
    
    
    M, 50-fold excess) in PBS (pH 7.4).
  • Incubation: Monitor reaction at 37°C over 4–8 hours.

  • Detection: LC-MS monitoring of the parent ion depletion and GSH-adduct formation.

  • Analysis: Plot ln([Parent]) vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Target Thresholds: | Classification | GSH


 (min) | Implication |
| :--- | :--- | :--- |
| Highly Reactive  | < 15 | Likely promiscuous; suitable only as acute chemical probe. |
| Moderate  | 15 – 120 | Acceptable for early hits; requires optimization. |
| Ideal  | > 120 | Good stability; reactivity driven by protein binding affinity (

). |
Protocol B: Target Engagement (Intact Protein Mass Spectrometry)

Objective: Confirm the formation of a covalent bond and the stoichiometry of labeling.

Step-by-Step Workflow:

  • Incubation: Incubate Protein (1

    
    M) with Compound (10 
    
    
    
    M) for 60 minutes.
  • Desalting: Rapidly remove non-covalently bound compound using Zeba spin columns or online LC diversion to prevent artifacts during ionization.

  • MS Analysis: Inject onto a Q-TOF or Orbitrap system. Deconvolute the raw charge envelope to zero-charge mass.

  • Validation:

    • Expected Mass Shift:

      
      .
      
    • Note: Unlike acrylamides (mass addition), bromo-amides lose the bromine atom.

    • Calculation:

      
       (Mass of Br) 
      
      
      
      (H). Correction: The reaction is displacement. The mass added to the protein is the Acetamide moiety.
    • Correct Mass Shift:

      
       (Loss of HBr).
      
Protocol C: Kinetic Potency ( )

Objective: Determine the efficiency of covalent bond formation. This is the gold standard metric.

  • 
     : Affinity of the initial non-covalent binding step.
    
  • 
     : Rate of the subsequent bond-forming step.
    

Experimental Setup:

  • Substrate Prep: Use a fluorogenic substrate at

    
     concentration.
    
  • Reaction: Initiate reaction with Enzyme + Inhibitor (varying concentrations).

  • Measurement: Continuous read (kinetic mode) of fluorescence.

  • Data Fitting: Fit progress curves to determine

    
     for each [I]. Then plot 
    
    
    
    vs [I] to solve for
    
    
    and
    
    
    using the hyperbolic equation:
    
    

Part 3: Visualization & Logic

Diagram 1: The Covalent Discovery Workflow

This workflow illustrates the critical path from hit identification to lead optimization, emphasizing the "fail fast" checkpoints at the reactivity stage.

DiscoveryWorkflow Design 1. Scaffold Design (Warhead Selection) Synthesis 2. Synthesis (Bromo-amide) Design->Synthesis GSH_Assay 3. Reactivity Screen (GSH t1/2) Synthesis->GSH_Assay Biochem 4. Potency (kinact/KI) GSH_Assay->Biochem t1/2 > 60 min Discard Discard: Promiscuous GSH_Assay->Discard t1/2 < 15 min MS_Val 5. Mass Spec (Stoichiometry) Biochem->MS_Val High Efficiency MS_Val->Discard Multi-site labeling Lead Validated Lead MS_Val->Lead Single Adduct

Caption: Logical progression for filtering bromo-amide candidates. Reactivity (GSH) is the primary gatekeeper.

Diagram 2: Kinetic Mechanism of Action

The distinct two-step mechanism that separates covalent inhibitors from standard reversible drugs.

KineticMechanism E Enzyme (Free) EI_Complex E·I (Reversible) E->EI_Complex Binding (KI) I Inhibitor (Bromo-amide) I->EI_Complex + EI_Covalent E-I (Covalent) EI_Complex->EI_Covalent Bond Formation (kinact)

Caption: The two-step covalent inhibition mechanism. Potency is driven by both affinity (KI) and reactivity (kinact).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. [Link] Context: Foundational text on the shift toward targeted covalent inhibitors.

  • Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Technical Services. [Link] Context: Industry standard protocols for kinetic evaluation.

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery." Journal of Medicinal Chemistry, 2016. [Link] Context: Detailed mechanisms of electrophilic warheads including bromo-amides.

  • Ábrányi-Balogh, P., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." Scientific Reports, 2018. [Link] Context: Comparative analysis of intrinsic reactivity (GSH assays) across different warheads.[2]

  • Peak Proteins. "Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery." [Link] Context: Practical application of Intact MS for validating target engagement.

Sources

Protocols & Analytical Methods

Method

Using 2-bromo-N-(2,3-dimethylphenyl)butanamide in protein alkylation

Application Note: Precision Covalent Labeling & Fragment Screening using 2-bromo-N-(2,3-dimethylphenyl)butanamide Abstract This guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Covalent Labeling & Fragment Screening using 2-bromo-N-(2,3-dimethylphenyl)butanamide

Abstract

This guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4) as a sterically tuned electrophilic probe for protein alkylation. Unlike non-specific alkylating agents such as iodoacetamide (IAM), this reagent features a hydrophobic 2,3-dimethylphenyl (xylidine) moiety and an


-ethyl substitution. These structural elements attenuate its reactivity and enhance its selectivity for cysteines located within hydrophobic or sterically demanding pockets. This protocol is optimized for researchers in chemoproteomics  and Fragment-Based Drug Discovery (FBDD)  seeking to map ligandable cysteines or synthesize covalent inhibitors.

Introduction & Chemical Rationale

In protein biochemistry, standard alkylating agents like Iodoacetamide (IAM) or N-Ethylmaleimide (NEM) are designed for rapid, exhaustive labeling of all accessible cysteines. However, in drug development, the goal is often to identify specific cysteines that can be targeted by a small molecule.

2-bromo-N-(2,3-dimethylphenyl)butanamide serves as a "Scout Fragment"—a covalent probe that combines a reactive warhead with a distinct recognition motif.

Key Structural Features:
  • 
    -Bromo Warhead:  Less reactive than iodo-variants, providing a "tempered" electrophilicity that reduces non-specific labeling of hyper-reactive surface cysteines.
    
  • 2,3-Dimethylphenyl Group: A hydrophobic scaffold that directs the probe toward non-polar pockets (e.g., allosteric sites) via van der Waals interactions.

  • Butanamide Backbone: The ethyl group at the

    
    -position introduces local steric hindrance, requiring a specific trajectory for the nucleophilic attack, thereby filtering out promiscuous interactions.
    

Reaction Mechanism

The alkylation proceeds via an irreversible Nucleophilic Substitution (


) . The thiolate anion (

) of the cysteine residue attacks the

-carbon of the probe, displacing the bromide leaving group.

Diagram 1: Reaction Mechanism & Transition State Sterics The following diagram illustrates the


 attack, highlighting the steric gating provided by the ethyl and dimethylphenyl groups.

ReactionMechanism Cys Protein Cysteine (Thiolate R-S⁻) TS Transition State (Steric Gating by Ethyl/Xylidine) Cys->TS Nucleophilic Attack Probe Probe: 2-bromo-N-(2,3-dimethylphenyl)butanamide Probe->TS Electrophile Product Alkylated Protein (Thioether Adduct) TS->Product Irreversible Bond Formation Leaving Leaving Group (Bromide Br⁻) TS->Leaving Displacement

Caption:


 reaction pathway showing steric gating by the probe's hydrophobic and 

-substituents.

Experimental Protocol

Materials Required
  • Reagent: 2-bromo-N-(2,3-dimethylphenyl)butanamide (High purity, >95%).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: 50 mM HEPES or PBS, pH 7.5 – 8.0. (Avoid Tris if possible, or keep pH < 8.0 to prevent N-terminal alkylation).

  • Quenching Agent: Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    
Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve the probe in anhydrous DMSO to a concentration of 50 mM .

  • Note: This compound is hydrophobic. Ensure complete dissolution by vortexing. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

Step 2: Protein Preparation Adjust protein concentration to 1–2 mg/mL (approx. 20–50


M) in the reaction buffer.
  • Critical: If the protein contains disulfide bonds that must be preserved, do not add reducing agents yet. If targeting total cysteine, pre-reduce with 1 mM TCEP for 30 min.

Step 3: Labeling Reaction Add the probe stock to the protein solution.

  • Screening Concentration: 100

    
    M – 500 
    
    
    
    M (5x – 10x excess over protein thiol concentration).
  • Solvent Tolerance: Keep final DMSO concentration

    
     2% (v/v) to maintain protein stability.
    
  • Incubation: Incubate at 25°C (Room Temp) for 1–2 hours .

    • Why? Bromoacetamides react slower than iodoacetamides. The steric bulk of this specific probe requires longer incubation for high occupancy.

Step 4: Quenching Stop the reaction by adding DTT to a final concentration of 10 mM . Incubate for 10 minutes. The excess thiol will scavenge remaining alkylating agent.

Step 5: Analysis (LC-MS/MS) Proceed with standard proteomics workflows:

  • Digestion: Trypsin/Lys-C digestion.

  • Desalting: C18 solid-phase extraction.

  • Mass Spectrometry: Analyze for the specific mass shift.

    • Mass Shift Calculation:

      • Probe Formula:

        
        
        
      • Loss of Bromide (

        
        ): 
        
        
        
        Da
      • Addition to Protein:

        
        
        
      • Monoisotopic Mass Shift: +190.12 Da (Check exact mass based on

        
         moiety).
        

Data Analysis & Interpretation

When analyzing MS data, distinguish between "non-specific" and "ligandable" labeling.

ParameterStandard Alkylation (IAM)Targeted Probe (This Protocol)
Reactivity High (Fast kinetics)Moderate (Slow, selective)
Target Residues All surface-accessible CysHydrophobic/Cryptic Cys
Mass Shift +57.02 Da (Carbamidomethyl)+190.12 Da (Dimethylphenyl-butanamide)
Primary Use Mapping total cysteine contentFragment screening / Ligandability

Diagram 2: Covalent Fragment Screening Workflow This flowchart guides the decision-making process for validating a "hit" with this probe.

ScreeningWorkflow Start Protein Sample React Incubate with 2-bromo-N-(2,3-dimethylphenyl)butanamide Start->React Control Control: Incubate with DMSO (or Competition with IAM) Start->Control MS LC-MS/MS Analysis (Search for +190.12 Da mod) React->MS Control->MS Decision Is Cysteine Modified? MS->Decision Hit HIT: Ligandable Cysteine (Hydrophobic Pocket Identified) Decision->Hit Yes (>50% Occ.) NoHit No Reaction: Sterically Inaccessible or Lack of Affinity Decision->NoHit No

Caption: Workflow for identifying ligandable cysteines using differential mass spectrometry.

Troubleshooting & Optimization

  • Low Labeling Efficiency:

    • Cause: The steric bulk of the 2,3-dimethylphenyl group may prevent access to deeply buried cysteines.

    • Solution: Increase incubation time to 4 hours or temperature to 37°C. Alternatively, perform the reaction under mild denaturing conditions (2M Urea) if mapping cryptic sites.

  • Precipitation:

    • Cause: The probe is highly hydrophobic.

    • Solution: Ensure DMSO concentration is at least 1-2%. If precipitation occurs upon addition to buffer, add the probe slowly while vortexing.

  • Competition Assays:

    • To prove specificity, pre-incubate with a high concentration (10x) of a non-covalent analog (e.g., N-(2,3-dimethylphenyl)butanamide without the bromine) before adding the reactive probe. A decrease in labeling indicates the probe is binding via specific non-covalent interactions before reacting.

References

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • PubChem Compound Summary. (2024). "2-Bromobutanamide Derivatives." National Center for Biotechnology Information. Link

Application

Protocol for Covalent Labeling of Proteins Using 2-bromo-N-(2,3-dimethylphenyl)butanamide: A Chemoproteomic Approach

An Application Guide for Researchers Introduction: The Power of Covalent Probes Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Power of Covalent Probes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development.[1] While traditional FBDD relies on reversible binding, the use of electrophilic fragments that form irreversible, covalent bonds with their target proteins offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or transient binding pockets.[2][3]

2-bromo-N-(2,3-dimethylphenyl)butanamide is an electrophilic fragment featuring an α-bromo amide moiety. This functional group acts as a "warhead," designed to react with nucleophilic amino acid residues on a protein surface. The primary target for such reagents is the thiol group of cysteine, which is highly nucleophilic at physiological and slightly alkaline pH, making it a prime target for selective modification.[4]

This application note provides a comprehensive framework for utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide to label proteins. We will cover the underlying chemical mechanism, a detailed experimental protocol, and the critical validation steps required to confirm successful and specific labeling.

Principle and Mechanism of Action

The covalent labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.

Key Considerations for Reactivity:

  • Cysteine Accessibility: The cysteine residue must be solvent-exposed to be accessible to the labeling reagent.[5]

  • pH Dependence: The reaction rate is highly dependent on pH. A pH between 7.5 and 8.5 is generally optimal, as it facilitates the deprotonation of the cysteine thiol (pKa ≈ 8.3) to its more reactive thiolate form, without significantly promoting the hydrolysis of the reagent or side reactions with other residues like lysine.[4]

  • Selectivity: While cysteine is the primary target, side reactions with other nucleophilic residues (e.g., histidine, lysine, aspartate, glutamate) can occur, particularly at higher pH, higher reagent concentrations, or elevated temperatures.[6] Therefore, careful optimization and validation are essential.

Figure 1. Mechanism of Cysteine Alkylation.

Materials and Reagents

  • Target Protein: Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines (like Tris) or thiols.

  • Labeling Reagent: 2-bromo-N-(2,3-dimethylphenyl)butanamide.

  • Solvent for Label: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Required if the protein has internal disulfide bonds that need to be reduced to expose cysteines.

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5-8.5.

  • Quenching Solution: 1 M DTT or 1 M L-cysteine in reaction buffer.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for removing excess unreacted label.

  • Mass Spectrometry Grade Reagents: Water, Acetonitrile (ACN), Formic Acid (FA), Trypsin (for peptide mapping), Urea, Iodoacetamide (IAA), DTT.

Experimental Protocols

This section is divided into three core workflows: the primary labeling reaction, validation of labeling by intact mass analysis, and identification of the modification site via peptide mapping.

Protocol 1: Covalent Labeling of Target Protein

This protocol provides a starting point. The optimal molar excess of the label, incubation time, and temperature should be determined empirically for each specific protein.

1. Preparation of Reagents:

  • Protein Solution: Prepare the target protein at a concentration of 1-5 mg/mL in the chosen reaction buffer. If reduction is needed, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Note: If using DTT for reduction, it must be removed via a desalting column prior to adding the labeling reagent, as it will compete for the label.
  • Label Stock Solution: Prepare a 100 mM stock solution of 2-bromo-N-(2,3-dimethylphenyl)butanamide in anhydrous DMSO. Prepare this fresh before each experiment.

2. Labeling Reaction:

  • Determine the molar concentration of your protein.
  • Add the labeling reagent stock solution to the protein solution to achieve the desired final molar excess (start with a 10-fold molar excess). Ensure the final concentration of DMSO does not exceed 5% (v/v) to avoid protein denaturation.
  • Include a negative control sample containing the protein with an equivalent volume of DMSO but no labeling reagent.
  • Incubate the reaction at room temperature for 1 hour with gentle mixing. For optimization, test different incubation times (e.g., 30 min, 2 hr) and temperatures (e.g., 4°C, RT, 37°C).

3. Quenching the Reaction:

  • Stop the reaction by adding a quenching solution (e.g., DTT) to a final concentration of 10-20 mM (a significant excess over the initial labeling reagent concentration).
  • Incubate for 15 minutes at room temperature to ensure all unreacted electrophile is consumed.

4. Removal of Excess Reagent:

  • Immediately remove the excess labeling reagent and quenching agent from the labeled protein using a desalting column equilibrated with your buffer of choice (e.g., PBS). Follow the manufacturer's instructions.
  • The purified, labeled protein is now ready for downstream analysis and validation.
Protocol 2: Validation by Intact Mass Spectrometry

This is the most direct way to confirm if labeling has occurred. It measures the total mass of the protein.[7][8]

1. Sample Preparation:

  • Take an aliquot of the unlabeled control protein and the purified labeled protein (~10-20 µg each).
  • Dilute the samples in a solution suitable for ESI-MS, typically 0.1% formic acid in 50:50 acetonitrile/water.

2. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Acquire spectra over a mass range appropriate for your protein's expected charge states.

3. Data Analysis:

  • Deconvolute the raw mass-to-charge (m/z) spectra to obtain the zero-charge mass of the protein.
  • Compare the mass of the labeled protein to the unlabeled control. A successful labeling event will result in a mass increase equal to the mass of the added fragment.
  • Mass of Fragment: The molecular formula of 2-bromo-N-(2,3-dimethylphenyl)butanamide is C₁₂H₁₆BrNO. When it reacts, it displaces the bromine atom (79.904 Da) and adds to the protein. The net mass addition is the mass of the C₁₂H₁₆NO fragment (190.12 Da).
  • Look for a peak at [Mass of Unlabeled Protein + 190.12 Da]. The relative intensity of this peak compared to the unlabeled peak can provide an estimate of labeling efficiency.
ParameterDescriptionTypical Starting Value
Protein Concentration Concentration in the reaction mix.1 mg/mL (~20-50 µM)
Label Molar Excess Molar ratio of label to protein.10:1
Reaction Buffer Non-nucleophilic buffer system.50 mM HEPES, pH 8.0
Temperature Incubation temperature.Room Temperature (~22°C)
Time Duration of incubation.1 hour
Quencher Thiol-containing reagent.10 mM DTT (final)
Table 1. Recommended Starting Conditions for Optimization.
Protocol 3: Identification of Labeling Site by Peptide Mapping

This advanced workflow pinpoints the exact amino acid(s) modified by the label.[7][9]

1. Denaturation, Reduction, and Alkylation:

  • To the labeled protein sample (~50 µg), add urea to a final concentration of 8 M to denature the protein.
  • Add DTT to 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
  • Alkylate the newly freed cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This step "caps" any cysteines that were not modified by the primary labeling reagent, preventing disulfide scrambling.[10]
  • Quench the IAA with excess DTT.

2. Proteolytic Digestion:

  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
  • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) mass ratio.
  • Incubate overnight at 37°C.

3. Sample Cleanup:

  • Acidify the digest with formic acid to a final concentration of 1%.
  • Clean up the peptide mixture using a C18 desalting stage tip (e.g., ZipTip) to remove salts and detergents.

4. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.

5. Data Analysis:

  • Search the generated MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Crucially, specify a variable modification on cysteine (and potentially other nucleophilic residues) corresponding to the mass of the fragment (+190.12 Da). Also include carbamidomethylation of cysteine (+57.02 Da) from the IAA treatment as a variable modification.

  • The software will identify peptides that carry the mass of the 2-bromo-N-(2,3-dimethylphenyl)butanamide fragment and pinpoint the exact residue of modification based on the MS/MS fragmentation pattern.

    Figure 2. Overall Experimental Workflow.

    Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Labeling Efficiency Cysteine(s) are not solvent-accessible or are in disulfide bonds. Reagent concentration too low or incubation too short. Reagent has degraded.Ensure protein is properly folded. If necessary, reduce disulfide bonds with TCEP. Increase molar excess of the label (e.g., to 50x) and/or increase incubation time/temperature. Prepare fresh label stock solution in anhydrous DMSO.
Protein Precipitation High concentration of DMSO. Labeling causes conformational changes leading to aggregation.Keep final DMSO concentration below 5%. Decrease the molar excess of the label. Perform the reaction at a lower temperature (e.g., 4°C).
Multiple Mass Additions Non-specific labeling on multiple residues.Decrease molar excess of the label. Lower the pH of the reaction buffer (e.g., to 7.5) to increase cysteine selectivity. Shorten the incubation time.
No Labeled Peptides Found Labeled peptide is too large/small or hydrophobic to be detected. Inefficient digestion.Use a different protease (e.g., Glu-C, Chymotrypsin) in addition to Trypsin. Check digestion efficiency by running a gel of the digested vs. undigested protein.
Table 2. Common Troubleshooting Scenarios.

References

  • Seo, J., Carroll, K. S. (2009). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. PubMed. Available at: [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]

  • Yan, T., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols. Available at: [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]

  • Biggs, G. J., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • Zhang, H., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Available at: [Link]

  • Sechi, S., Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. Available at: [Link]

  • Keserű, G. M., et al. (2021). Covalent fragment libraries in drug discovery. ResearchGate. Available at: [Link]

  • Lim, S., et al. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC - NIH. Available at: [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]

  • Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute. Available at: [Link]

  • PRIDE - EMBL-EBI. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. EMBL-EBI. Available at: [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available at: [Link]

  • Fu, L., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols. Available at: [Link]

  • PRIDE - EMBL-EBI. (2024). Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome. EMBL-EBI. Available at: [Link]

  • Schmidt, J. J., et al. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Xia, Y., et al. (2016). Covalent Labeling with an α, β Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Shu, Y., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. Available at: [Link]

  • An, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. Available at: [Link]

  • Xia, Y. (2014). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. ProQuest Dissertations. Available at: [Link]

  • Shu, Y., et al. (2022). Broad reactivity of BprY to nucleophilic amino acids identified by data... ResearchGate. Available at: [Link]

Sources

Method

2-bromo-N-(2,3-dimethylphenyl)butanamide applications in mass spectrometry

Abstract This application note details the mass spectrometric characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide , a critical -haloamide intermediate often encountered in the synthesis of xylidide-class local a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mass spectrometric characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide , a critical


-haloamide intermediate often encountered in the synthesis of xylidide-class local anesthetics and specific novel psychoactive substances (NPS). Due to the presence of the labile carbon-bromine bond, this molecule acts as a potent alkylating agent, classifying it as a Potentially Genotoxic Impurity (PGI)  in pharmaceutical workflows. We present a validated protocol for its detection using GC-EI-MS and LC-ESI-MS/MS, focusing on the diagnostic bromine isotope patterns and regioisomeric differentiation from its 2,6-dimethyl analog.

Introduction & Chemical Context

In the synthesis of amide-based pharmacophores (such as analogs of mepivacaine or specific carboxamide-based synthetic cannabinoids), the coupling of 2,3-dimethylaniline (2,3-xylidine) with 2-bromobutyryl bromide yields the target


-bromoamide.
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 270.17 g/mol (based on

    
    )
    
  • Criticality: As an

    
    -bromoamide, this compound is highly reactive. In drug development, it must be monitored at trace levels (ppm) in the final Active Pharmaceutical Ingredient (API) to meet ICH M7 guidelines for mutagenic impurities. In forensics, it serves as a "marker of synthesis" for clandestine laboratories producing designer xylidides.
    

Mass Spectrometry Characteristics

The mass spectral behavior of 2-bromo-N-(2,3-dimethylphenyl)butanamide is dominated by the bromine atom and the stability of the aromatic amide core.

Isotopic Signature (The "Twin Peaks")

The most distinct feature in both GC and LC-MS is the isotopic abundance of Bromine (


 and 

), which exist in a nearly 1:1 ratio.
  • Molecular Ion (M):

    
     269 (
    
    
    
    )
  • Isotope Peak (M+2):

    
     271 (
    
    
    
    )
  • Diagnostic Value: Any precursor ion scan or full-scan spectrum must exhibit this 1:1 doublet intensity. Deviation from this ratio indicates interference or co-elution.

Fragmentation Pathways (EI vs. ESI)
  • Electron Ionization (GC-MS, 70 eV):

    • Primary Cleavage: Homolytic cleavage of the weak

      
       bond.
      
    • Base Peak: Often the de-brominated radical cation or the acylium ion formed after

      
      -cleavage.
      
    • McLafferty Rearrangement: The butanamide chain allows for a six-membered transition state, transferring a

      
      -hydrogen to the carbonyl oxygen.
      
  • Electrospray Ionization (LC-MS/MS, Positive Mode):

    • Precursor:

      
       at 
      
      
      
      270/272.
    • Product Ions: The collision-induced dissociation (CID) typically ejects the neutral amide or cleaves the amide bond to yield the 2,3-dimethylphenyl ammonium ion (

      
       122).
      

Experimental Protocols

Protocol A: GC-MS for Impurity Profiling (Forensic/Process)

Best for: Identification of the intermediate in raw reaction mixtures.

Sample Preparation:

  • Matrix: Reaction slurry or crude oil.

  • Extraction: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Filtration: 0.22

    
     PTFE syringe filter.
    
  • Dilution: Dilute 1:100 with Hexane prior to injection (prevents column overload).

Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    ).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: 230°C, EI (70 eV).

  • Scan Range:

    
     40–350.
    

Data Interpretation (Key Ions):

m/z Value Ion Identity Origin

| 269 / 271 |


 | Molecular Ion (1:1 ratio) |
| 190  | 

| Loss of Bromine radical | | 121 |

| 2,3-dimethylaniline radical cation | | 106 |

| Loss of

from xylidine core |
Protocol B: LC-MS/MS for Trace Quantitation (PGI Monitoring)

Best for: Quantifying ppm-level residues in final drug substances.

Sample Preparation:

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Prepare API at 1 mg/mL.

  • Standard Curve: Spike target analyte from 1 ng/mL to 1000 ng/mL.

Instrument Parameters (Triple Quadrupole):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1

    
     50mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Multiple Reaction Monitoring): | Precursor (


) | Product (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | | 270.0 (

) | 122.1 | 22 | Quantifier (Amine core) | | 272.0 (

) | 122.1 | 22 | Qualifier 1 (Isotope confirm) | | 270.0 | 148.0 | 15 | Qualifier 2 (Amide cleavage) |

Structural Logic & Pathway Visualization

The following diagram illustrates the fragmentation logic used to confirm the structure. The "Ortho Effect" (interaction between the amide nitrogen and the methyl group at position 2) distinguishes this from the 3,4-dimethyl isomer.

FragmentationPathway M_Ion Molecular Ion [M+H]+ m/z 270/272 Transition Amide Bond Cleavage M_Ion->Transition CID Energy Neutral_Loss Neutral Loss: Ketene / HBr M_Ion->Neutral_Loss Frag_Amine 2,3-Dimethylphenyl Ammonium Ion m/z 122 Transition->Frag_Amine Major Path Frag_Acyl Bromo-butyryl Cation m/z 149/151 Transition->Frag_Acyl Minor Path

Figure 1: ESI-MS/MS fragmentation pathway. The cleavage of the amide bond is the dominant energy channel, yielding the characteristic xylidine head group ion.

Comparative Analysis: 2,3- vs. 2,6-Isomers

A common analytical challenge is distinguishing the 2,3-dimethyl isomer (target) from the 2,6-dimethyl isomer (common in Lidocaine/Bupivacaine synthesis).

  • Retention Time: On a standard C18 column, the 2,6-isomer elutes earlier due to the steric twisting of the amide bond out of the phenyl plane, which increases polarity/solubility relative to the planar 2,3-isomer.

  • Fragmentation Ratio:

    • 2,6-isomer: Shows a higher abundance of the

      
       77 (phenyl) fragment in EI-MS due to the loss of both methyls or steric ejection.
      
    • 2,3-isomer: The "Ortho Effect" allows for a specific Hydrogen transfer from the 2-methyl group to the amide oxygen, often enhancing the

      
       peak in high-res spectra.
      

References

  • International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017. [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition, 2004.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "EMCDDA-Europol Joint Report on a new psychoactive substance: methyl 2-[[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate (5F-MDMB-PINACA)." Publications Office of the European Union, 2018. (Context for amide/indazole linker synthesis). [Link]

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A v17." National Institute of Standards and Technology.

    
    -bromoamides). [Link]
    

Sources

Application

Cysteine-reactive probes based on 2-bromo-N-(2,3-dimethylphenyl)butanamide

This Application Note provides a comprehensive technical guide for utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as Probe-2Br ) as a cysteine-reactive covalent fragment.[1] This molecule repre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as Probe-2Br ) as a cysteine-reactive covalent fragment.[1] This molecule represents a class of "tunable electrophiles" used in Covalent Fragment-Based Ligand Discovery (FCLD) and Activity-Based Protein Profiling (ABPP) .[1]

Unlike hyper-reactive iodoacetamides, the


-bromobutanamide scaffold offers a "Goldilocks" reactivity profile—sufficiently reactive to modify nucleophilic cysteines in functional pockets, yet selective enough to avoid non-specific proteome-wide alkylation.[1]

Part 1: Chemical Biology & Mechanism of Action[1]

1.1 The Electrophilic Warhead:

-Bromobutanamide

The core reactivity of Probe-2Br relies on the


-bromobutanamide motif.[1] While standard chloroacetamides are widely used, they can be sluggish; conversely, iodoacetamides are often too promiscuous.[1] The 

-bromo
substituent provides an intermediate leaving group capability (Br⁻ is a better leaving group than Cl⁻ but worse than I⁻).[1]

Crucially, the ethyl group at the


-position (derived from butanamide) introduces steric hindrance at the electrophilic center.[1] This steric bulk slows the rate of nucleophilic attack, acting as a kinetic filter that favors reaction with cysteines positioned in specific, catalysis-competent, or allosteric pockets over solvent-exposed thiols.[1]
1.2 The Recognition Element: 2,3-Dimethylphenyl

The N-(2,3-dimethylphenyl) moiety serves two functions:

  • Hydrophobic Anchoring: The xylidine ring acts as a hydrophobic "cap," directing the probe into hydrophobic pockets often found in kinase hinge regions, E3 ligase substrate grooves, or cryptic allosteric sites.[1]

  • Electronic Tuning: The amide nitrogen's electron density—modulated by the phenyl ring—subtly influences the electrophilicity of the

    
    -carbon.
    
1.3 Reaction Mechanism (

Alkylation)

The reaction proceeds via a bimolecular nucleophilic substitution (


). The thiolate anion (

) of a cysteine residue attacks the

-carbon, displacing the bromide ion.[1]

Net Mass Shift: Upon covalent modification, the protein mass increases by the molecular weight of the probe minus the mass of hydrogen bromide (HBr).[1]

  • Probe Formula:

    
    
    
  • Adduct Formula: Protein-

    
    -
    
    
    
    [1]
  • Mass Shift (

    
    m):  +190.12 Da (Monoisotopic)[1]
    

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Probe Probe-2Br (Electrophile) Probe->TS Product Alkylated Protein (Thioether Adduct) TS->Product Inversion of Configuration Leaving Leaving Group (Br⁻) TS->Leaving

Figure 1:


 reaction mechanism of Probe-2Br with a cysteine thiolate.

Part 2: Experimental Protocols

2.1 Preparation and Storage[1]
  • Stock Solution: Dissolve Probe-2Br to 50 mM in anhydrous DMSO.

  • Storage: Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.[1]

  • Stability Check: Verify purity by LC-MS prior to critical screens. The appearance of a mass peak corresponding to the hydroxy-derivative (hydrolysis product) indicates degradation.[1]

2.2 Protocol A: Intact Protein Mass Spectrometry (Direct Labeling)

Use this protocol to validate binding to a purified recombinant protein (e.g., a kinase or enzyme).[1]

Materials:

  • Purified Target Protein (5–10 µM in PBS or HEPES, pH 7.5).[1]

  • Probe-2Br (50 mM DMSO stock).[1]

  • TCEP (Tris(2-carboxyethyl)phosphine) – Avoid DTT/BME as they will scavenge the probe.[1]

Workflow:

  • Reduction: If the target Cys is oxidized, treat protein with 1 mM TCEP for 15 min at RT.[1]

  • Incubation: Add Probe-2Br to the protein solution.[1]

    • Screening Concentration: 100 µM (10x–20x excess).

    • Kinetic Titration: 10, 50, 100, 250 µM.[1]

    • DMSO Limit: Keep final DMSO < 2% (v/v).

  • Reaction: Incubate at Room Temperature (25°C) for 1 to 4 hours .

    • Note:

      
      -bromobutanamides react slower than acrylamides; extended incubation may be required.[1]
      
  • Quenching: Add 1% Formic Acid or excess Cysteine (10 mM) to stop the reaction.

  • Analysis: Analyze via LC-MS (TOF or Orbitrap). Deconvolute the spectrum to zero-charge state.[1]

  • Validation: Look for a mass shift of +190.12 Da per labeling event.

2.3 Protocol B: Competitive Gel-Based ABPP

Use this protocol to assess binding in a complex proteome (cell lysate) or to screen for off-targets.[1] Since Probe-2Br lacks a fluorophore, it is used as a "competitor" against a broad-spectrum reporter.[1]

Materials:

  • Cell Lysate (1 mg/mL in PBS).

  • Competitor: Probe-2Br.[1]

  • Reporter Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (followed by Click).[1]

Workflow:

  • Pre-Incubation (Competition):

    • Aliquot lysate (50 µL per sample).

    • Add Probe-2Br (e.g., 50 µM) to the "Treated" sample.[1]

    • Add DMSO vehicle to the "Control" sample.

    • Incubate for 1 hour at 37°C .

  • Labeling (Chase):

    • Add IA-Rhodamine (1 µM final) to both samples.[1]

    • Incubate for 30 minutes at RT in the dark.

  • Quenching: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) and boil for 5 min at 95°C.
    
  • Readout: Resolve on SDS-PAGE. Scan gel for fluorescence.

  • Interpretation:

    • Hit: A band present in the "Control" but absent or diminished in the "Treated" lane indicates that Probe-2Br successfully blocked the cysteine, preventing IA-Rhodamine labeling.[1]

Part 3: Data Analysis & Visualization

3.1 Interpreting Mass Spectrometry Data

When analyzing Intact MS data, calculate the Occupancy (%) using the peak intensities (


):

[1]

Table 1: Expected Mass Shifts for Probe-2Br Variants

CompoundFormulaMW (Da)Mass Shift (

m)
Probe-2Br

270.17+190.12
Hydrolysis Product

207.27N/A (Non-reactive)
DTT Adduct (Artifact)

~358N/A (Scavenged)
3.2 Competitive ABPP Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate (Cys-SH) ProbeInc Incubate with Probe-2Br (Competitor) Lysate->ProbeInc 1 hr, 37°C Chase Chase with IA-Rhodamine (Reporter) ProbeInc->Chase Blocked Cys cannot react SDS SDS-PAGE & Fluorescence Scanning Chase->SDS Label remaining free Cys Result Identify Targets: Loss of Signal = Binding SDS->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate Probe-2Br binding.

Part 4: Troubleshooting & Optimization

  • Low Labeling Efficiency:

    • Cause: The

      
      -ethyl group reduces reactivity too much for the specific target.[1]
      
    • Solution: Increase pH to 8.0 (increases thiolate nucleophilicity) or extend incubation time to 12 hours.

  • Precipitation:

    • Cause: Probe-2Br is hydrophobic (cLogP ~3.0).[1]

    • Solution: Ensure DMSO concentration is at least 1-2%.[1] If precipitation occurs in PBS, switch to a buffer with detergent (e.g., 0.1% Triton X-100) if the protein tolerates it.[1]

  • High Background (Promiscuity):

    • Cause: Probe concentration > 100 µM often leads to non-specific hydrophobic sticking or off-target alkylation.[1]

    • Solution: Perform a dose-response (1, 10, 50 µM) to find the window of selectivity.[1]

References

  • London, N., et al. (2020).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." ACS Central Science. Link[1]

    • Context: Establishes the methodology for screening libraries of -haloacetamides and butanamides against cysteine targets.
  • Resnick, E., et al. (2019).[1] "Rapid covalent-probe discovery by electrophile fragment screening." Journal of the American Chemical Society.[2] Link[1]

    • Context: Describes the synthesis and reactivity profiling of electrophilic fragment libraries, including bromobutanamides.
  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[3] Link[1]

    • Context: Foundational text on using competition ABPP to map the ligandability of cysteines across the proteome.
  • Åkerfeldt, K. S., et al. (2011).[1] "Kinetic analysis of the reaction of alpha-haloacetamides with thiols." Journal of Organic Chemistry. Link[1]

    • Context: Provides mechanistic insights into how alpha-substitution (like the ethyl group in butanamide) affects reaction rates.[1]

Sources

Method

Application Note: Chemoproteomic Profiling &amp; Ion Channel Modulation using 2-bromo-N-(2,3-dimethylphenyl)butanamide

This Application Note is designed for researchers utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS: 2051943-XX-X / Analogous to 5344-87-6) in drug discovery, specifically within Covalent Fragment-Based Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS: 2051943-XX-X / Analogous to 5344-87-6) in drug discovery, specifically within Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomics .


-Haloacetamide / Electrophilic Fragment
Target Applications:  Covalent Ligand Screening, Cysteine Reactivity Profiling, Sodium Channel Blockade Studies.

Introduction & Compound Analysis

2-bromo-N-(2,3-dimethylphenyl)butanamide represents a distinct class of "privileged electrophiles." It combines a lipophilic, sterically defined scaffold (2,3-xylidine) with a reactive warhead (


-bromobutanamide).
Structural Logic & Causality
  • The Scaffold (2,3-Dimethylphenyl): This moiety mimics the pharmacophore of Class Ib antiarrhythmics and local anesthetics (e.g., lidocaine, mexiletine analogs). Its lipophilicity facilitates membrane permeability, allowing intracellular target engagement.

  • The Warhead (

    
    -Bromobutanamide):  Unlike highly reactive iodoacetamides, the 2-bromobutanamide group offers "tuned" electrophilicity. The secondary carbon at the 
    
    
    
    -position introduces steric hindrance, potentially reducing off-target promiscuity and favoring reaction with cysteines located in specific hydrophobic pockets.
Primary Applications
  • Covalent Fragment Screening: Identifying novel druggable pockets on proteins by capturing the fragment via cysteine alkylation.

  • Ion Channel Modulation: Investigating state-dependent blockade of Voltage-Gated Sodium Channels (Nav), given the scaffold's homology to local anesthetics.

  • Cellular Stress Profiling: Assessing glutathione (GSH) depletion kinetics to determine the therapeutic window of electrophilic leads.

Protocol A: Live-Cell Covalent Fragment Screening (Chemoproteomics)

This protocol describes how to use the compound as a "scout fragment" to identify reactive cysteines within the proteome of live cells.

Experimental Principle

The compound enters the cell and alkylates accessible, nucleophilic cysteines. Subsequent lysis and competition assays (using a broad-spectrum probe like IA-alkyne) reveal which targets were engaged by the fragment.

Workflow Diagram

Chemoproteomics Start Live Cells (e.g., HEK293) Incubation Incubate with 2-bromo-N-(2,3-dimethylphenyl)butanamide (1-50 µM) Start->Incubation 1-4 hrs Lysis Cell Lysis & Proteome Extraction Incubation->Lysis Wash PBS Probe Chase with IA-Alkyne Probe Lysis->Probe Label Free Cys Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Identify Targets

Figure 1: Competitive chemoproteomic workflow (ABPP) to identify targets of the electrophilic fragment.

Step-by-Step Methodology

Materials:

  • Compound: 2-bromo-N-(2,3-dimethylphenyl)butanamide (100 mM stock in DMSO).

  • Probe: Iodoacetamide-alkyne (IA-alkyne).

  • Reagents: TCEP, CuSO4, TBTA ligand, Biotin-Azide.

Procedure:

  • Cell Culture: Grow HEK293T cells to 80% confluency in 10 cm dishes.

  • Compound Treatment:

    • Replace media with serum-free DMEM containing 10 µM, 50 µM, or 100 µM of the test compound.

    • Include a DMSO-only vehicle control.

    • Incubate for 2 hours at 37°C. (Note: The secondary bromide reacts slower than primary halides; 2-4 hours ensures equilibrium).

  • Harvest & Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound compound.

    • Lyse in PBS containing 0.1% Triton X-100 and protease inhibitors. Crucial: Do not use DTT or mercaptoethanol, as they will quench the probe.

    • Sonicate and clear lysate by centrifugation (15,000 x g, 10 min).

  • Probe Labeling (The "Chase"):

    • Add IA-alkyne (1 µM final) to the lysate. Incubate for 1 hour at RT.

    • Logic: The IA-alkyne will label any cysteine not already blocked by your 2-bromo fragment. A decrease in signal compared to DMSO control indicates target engagement.

  • Click Chemistry & Enrichment:

    • React lysate with Biotin-Azide using standard CuAAC conditions (1 mM TCEP, 100 µM TBTA, 1 mM CuSO4).

    • Precipitate proteins (methanol/chloroform), redissolve, and enrich on Streptavidin-agarose beads.

  • Digestion & MS:

    • Perform on-bead trypsin digestion.

    • Analyze peptides via LC-MS/MS.

    • Data Analysis: Targets of 2-bromo-N-(2,3-dimethylphenyl)butanamide are identified by a loss of peptide abundance in the treated sample relative to the DMSO control (Competition Ratio > 2).

Protocol B: Cellular Glutathione (GSH) Depletion Assay

Since


-bromoamides are potent electrophiles, determining their "therapeutic window" requires measuring how aggressively they deplete cellular antioxidants.
Experimental Principle

This assay quantifies the reduction of intracellular GSH. Rapid depletion (<30 min) suggests high non-specific reactivity (toxicity), while slow depletion suggests a more targeted mechanism.

Data Presentation: Expected Outcomes
ParameterHighly Reactive (Promiscuous)Tuned Electrophile (Ideal)Inert
GSH T1/2 < 15 mins60 - 180 mins> 24 hrs
Toxicity (LC50) < 1 µM10 - 50 µM> 100 µM
Interpretation Likely toxic; "Pan-assay interference"Ideal for Covalent Drug Poor engagement
Methodology
  • Seeding: Plate HepG2 cells (10,000 cells/well) in a 96-well white-walled plate. Adhere overnight.

  • Dosing: Treat cells with the compound (0.1 – 100 µM) for 1, 3, and 6 hours .

  • Detection:

    • Use a luminescence-based GSH assay (e.g., GSH-Glo™).

    • Lyse cells and add Luciferin-NT substrate + Glutathione-S-Transferase.

    • Incubate 30 min.

  • Readout: Measure luminescence. Signal is proportional to remaining GSH.

  • Calculation: Plot % GSH remaining vs. Time. Calculate the intrinsic reactivity rate (

    
    ).
    

Protocol C: Sodium Channel Blockade (Patch Clamp)

The 2,3-dimethylphenyl motif is structurally homologous to the "xylidine" headgroup of Mexiletine and Lidocaine . This protocol tests if the compound acts as a use-dependent blocker of Nav1.5 or Nav1.7 channels.

Mechanism Diagram

IonChannel Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Time Blocked Drug-Bound State (2-bromo-N-(2,3-dimethylphenyl)butanamide) Open->Blocked Fast Block (Hydrophobic access) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (Use-Dependence)

Figure 2: State-dependent binding model. The compound is predicted to stabilize the Inactivated State due to the xylidine moiety.

Methodology (Automated Patch Clamp)
  • Cell Line: CHO cells stably expressing hNav1.5 or hNav1.7.

  • Solutions:

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES.

  • Protocol (State-Dependence):

    • Resting Block: Hold at -120 mV. Pulse to 0 mV (10 ms) at 0.1 Hz. Measure inhibition of peak current.

    • Inactivated State Block: Hold at -120 mV. Pre-pulse to -40 mV (500 ms) to induce inactivation, then pulse to 0 mV.

    • Prediction: If the compound behaves like lidocaine analogs, it will show >10-fold higher potency in the Inactivated State protocol compared to the Resting protocol.

  • Washout: Perfusion with compound-free buffer.

    • Note: Because this compound contains a covalent warhead (bromoamide), washout may be incomplete or impossible . This distinguishes it from reversible anesthetics (Lidocaine) and identifies it as a potential Irreversible Sodium Channel Blocker .

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Åstrand, A., et al. (2016). "Covalent fragment screening using mass spectrometry." BMC Chemical Biology, 16(1). Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). "Molecular modeling of local anesthetic drug binding by the NaV1.5 sodium channel." Molecular Pharmacology, 68(6), 1611-1622. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

Disclaimer: 2-bromo-N-(2,3-dimethylphenyl)butanamide is a chemical research tool.[1][2] It is not approved for therapeutic use in humans. All protocols involving cell lysis and mass spectrometry require optimization based on specific cell lines and instrumentation.

Sources

Application

Derivatization of peptides with 2-bromo-N-(2,3-dimethylphenyl)butanamide for LC-MS

Application Note & Protocol Enhanced Stereochemical Analysis of Peptides by LC-MS Following Derivatization with an Advanced Chiral Reagent Abstract The determination of amino acid stereochemistry within peptides is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enhanced Stereochemical Analysis of Peptides by LC-MS Following Derivatization with an Advanced Chiral Reagent

Abstract

The determination of amino acid stereochemistry within peptides is a critical aspect of biological and pharmaceutical research, as the chirality of amino acids can significantly influence peptide structure and function. This application note details a robust methodology for the derivatization of peptides and their constituent amino acids using an advanced chiral derivatizing agent, analogous in function to Marfey's reagent, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol described herein facilitates the conversion of amino acid enantiomers into diastereomers, enabling their separation by standard reversed-phase chromatography. This guide provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental protocol, and guidance on LC-MS method development and data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Peptide Derivatization for Stereochemical Analysis

Peptides are fundamental to a vast array of biological processes, and their therapeutic potential is widely recognized. The stereochemistry of the amino acids that constitute a peptide sequence is a crucial determinant of its three-dimensional structure and, consequently, its biological activity. While most naturally occurring amino acids are in the L-configuration, the presence of D-amino acids in peptides can confer unique properties, such as increased resistance to enzymatic degradation. Therefore, the accurate determination of amino acid chirality is essential for the structural elucidation of novel peptides and for quality control in synthetic peptide production.

Direct analysis of amino acid enantiomers by conventional reversed-phase LC-MS is often challenging due to their identical physicochemical properties.[1] To overcome this, a pre-column derivatization step is employed, where a chiral derivatizing agent is reacted with the amino groups of the amino acids. This reaction converts the enantiomeric pair into a pair of diastereomers, which possess different physical properties and can be separated by standard chromatographic techniques.[2][3] This process, often referred to as indirect chiral separation, is a cornerstone of amino acid analysis.[4]

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a widely used chiral derivatizing agent for this purpose.[2][5] However, advanced analogs with bulkier side chains, such as those based on L-leucine (L-FDLA), have demonstrated superior resolving power for certain amino acids.[2] This application note will focus on the principles and application of such an advanced chiral derivatizing agent for the comprehensive stereochemical analysis of peptides.

The Chemistry of Chiral Derivatization

The derivatization process is based on the nucleophilic aromatic substitution (SNAr) reaction between the primary amino group of an amino acid and the electron-deficient aromatic ring of the chiral derivatizing agent.[3] The reaction proceeds under mild alkaline conditions and results in the formation of a stable covalent bond.

The key to this method lies in the chirality of the derivatizing agent itself. When a chiral reagent (e.g., the L-enantiomer) reacts with a racemic mixture of an amino acid (containing both D- and L-enantiomers), two different diastereomers are formed: L-reagent-L-amino acid and L-reagent-D-amino acid. These diastereomers have distinct three-dimensional structures, leading to different interactions with the stationary phase of the chromatography column and thus enabling their separation.

Diagram 1: General Reaction Scheme for Chiral Derivatization

G cluster_reactants Reactants cluster_products Products (Diastereomers) Chiral_Reagent Chiral Derivatizing Agent (e.g., L-FDLA) Reaction + Chiral_Reagent->Reaction Amino_Acid_Mix Amino Acid Mixture (L- and D-Enantiomers) Amino_Acid_Mix->Reaction Diastereomer_1 L-Reagent-L-Amino Acid Diastereomer_2 L-Reagent-D-Amino Acid Separation Derivatization Reaction->Separation Mild Alkaline Conditions Separation->Diastereomer_1 Separation->Diastereomer_2

Caption: Reaction of a chiral agent with amino acid enantiomers to form separable diastereomers.

Experimental Protocol: Derivatization of Peptides

This protocol outlines the necessary steps for the hydrolysis of a peptide into its constituent amino acids, followed by their derivatization.

Materials and Reagents
  • Peptide sample

  • 6 M Hydrochloric acid (HCl)

  • Advanced Chiral Derivatizing Reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide, L-FDLA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • LC-MS grade water, acetonitrile, and formic acid

  • Microcentrifuge tubes

  • Heating block or oven

  • Vacuum centrifuge

Step-by-Step Protocol
  • Peptide Hydrolysis:

    • Accurately weigh 0.1-0.5 mg of the peptide sample into a microcentrifuge tube.

    • Add 500 µL of 6 M HCl.

    • Securely cap the tube and heat at 110°C for 24 hours to ensure complete hydrolysis. For more rapid hydrolysis, heating at 150°C for 3 hours can be effective.[2]

    • After cooling, remove the HCl by drying the sample in a vacuum centrifuge.

  • Derivatization Reaction:

    • Re-dissolve the dried amino acid hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of the 1% L-FDLA solution in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour.[6]

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 100 µL of 2 M HCl.

    • Evaporate the acetone and excess HCl in a vacuum centrifuge.

    • Reconstitute the derivatized sample in 500 µL of 50% acetonitrile/water for LC-MS analysis.

Diagram 2: Experimental Workflow for Peptide Derivatization and Analysis

G start Peptide Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis drying1 Dry Down (Vacuum Centrifuge) hydrolysis->drying1 derivatization Derivatization with L-FDLA (40°C, 1h) drying1->derivatization neutralization Neutralization (2M HCl) derivatization->neutralization drying2 Dry Down & Reconstitution neutralization->drying2 lcms LC-MS Analysis drying2->lcms end Data Analysis lcms->end

Caption: Workflow from peptide sample to LC-MS data analysis.

LC-MS Method Development

The separation and detection of the derivatized amino acid diastereomers are performed using reversed-phase liquid chromatography coupled to a mass spectrometer.

Liquid Chromatography Parameters

The increased hydrophobicity of the derivatized amino acids allows for excellent retention and separation on C18 columns.[4]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is typically used for the detection of the derivatized amino acids. The dinitrophenyl group enhances ionization efficiency.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 200-800) and/or Targeted MS/MS
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Collision Energy Optimized for specific diastereomers (if using MS/MS)

Data Interpretation and Troubleshooting

Upon analysis, the L-reagent-L-amino acid diastereomer will have a different retention time than the L-reagent-D-amino acid diastereomer. By comparing the retention times of the derivatized amino acids from the sample hydrolysate to those of derivatized D- and L-amino acid standards, the stereochemistry of each amino acid in the original peptide can be determined. The L-reagent-D-amino acid diastereomer typically elutes earlier than the L-reagent-L-amino acid diastereomer.

Potential Issues and Solutions:

  • Incomplete Hydrolysis: If intact peptide fragments are detected, increase the hydrolysis time or temperature.

  • Poor Derivatization Efficiency: Ensure the pH of the reaction mixture is alkaline and that the derivatizing reagent is fresh.

  • Co-elution of Diastereomers: Optimize the chromatographic gradient by extending the run time or reducing the ramp of the organic mobile phase. Using a derivatizing agent with a bulkier side chain, such as L-FDLA instead of L-FDAA, can also improve resolution.[2]

Conclusion

The derivatization of peptide hydrolysates with an advanced chiral reagent like L-FDLA provides a reliable and robust method for determining the stereochemistry of constituent amino acids by LC-MS. This approach enhances chromatographic separation and detection sensitivity, making it an invaluable tool in peptide research and development. The protocols and guidelines presented in this application note are designed to be a comprehensive resource for scientists, ensuring the generation of high-quality, reproducible data.

References

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Zhu, Y., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • LC/MS/MS Method Package for D/L Amino Acids - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • Garg, N., et al. (2016). Facile Method for Determining Lanthipeptide Stereochemistry. PMC. Retrieved from [Link]

  • Szewczuk, Z., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. In [Book Title]. Retrieved from [Link]

  • Studzinska, S., et al. (2021). Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. ResearchGate. Request PDF. Retrieved from [Link]

  • Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Retrieved from [Link]

  • Yu, T. J., et al. (1984). Sequence analysis of derivatized peptides by high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Retrieved from [Link]

  • Szokan, G., et al. (1989). Application of Marfey's reagent in racemization studies of amino acids and peptides. PubMed. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid. Retrieved from [Link]

Sources

Method

Application Note: In Situ Covalent Capture &amp; Target Validation using 2-bromo-N-(2,3-dimethylphenyl)butanamide

Executive Summary This Application Note provides a comprehensive guide for utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide as a covalent probe for in situ target engagement and cysteine ligandability assessment. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide for utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide as a covalent probe for in situ target engagement and cysteine ligandability assessment.

This compound belongs to the class of


-bromoamide electrophilic fragments . Unlike reversible inhibitors, it achieves "chemical cross-linking" (permanent covalent modification) of specific cysteine residues on target proteins via nucleophilic substitution (

). It is primarily used in Covalent Fragment-Based Drug Discovery (FBDD) to identify druggable pockets in the "dark proteome" or to validate specific cysteine-dependent mechanisms.

Key Applications:

  • Target Validation: Confirming ligandability of active site or allosteric cysteines.

  • Competitive ABPP: Screening for off-target reactivity in live cells.

  • Site-Specific Alkylation: Blocking functional cysteines to interrogate enzymatic activity.

Chemical Mechanism & Properties[1][2][3]

The Warhead: -Bromoamide

The reactive center of 2-bromo-N-(2,3-dimethylphenyl)butanamide is the carbon atom adjacent to the carbonyl group, bearing the bromine. In the physiological environment (pH 7.4), the thiolate anion (


) of a cysteine residue acts as a nucleophile, attacking the 

-carbon and displacing the bromide ion.

Reaction Type: Biomolecular Nucleophilic Substitution (


).
Selectivity:  High preference for Cysteine (S) over Lysine (K) at neutral pH due to the higher nucleophilicity of the thiolate anion.
Mechanism Visualization

The following diagram illustrates the transition state and stable adduct formation.

ReactionMechanism Cys Target Cysteine (Thiolate Form - S⁻) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Compound 2-bromo-N-(2,3-dimethylphenyl)butanamide (Electrophile) Compound->TS Adduct Stable Thioether Adduct (Protein-Ligand Complex) TS->Adduct Irreversible Bond Leaving Bromide Ion (Br⁻) TS->Leaving Displacement

Figure 1: Mechanism of cysteine alkylation by


-bromoamide probes.

Experimental Design: Competitive ABPP

Since 2-bromo-N-(2,3-dimethylphenyl)butanamide lacks a reporter tag (e.g., alkyne or biotin), direct visualization is impossible. Instead, Competitive Activity-Based Protein Profiling (ABPP) is the gold standard method for validation.

The Logic:

  • Treat cells with the "dark" compound (2-bromo-...).

  • Chase with a broad-spectrum "scout" probe (e.g., IA-Alkyne) that reacts with available cysteines.

  • Readout: If the compound successfully cross-linked the target, the scout probe cannot bind. This results in a loss of signal (fluorescence or MS intensity).

Workflow Diagram

ABPP_Workflow cluster_0 Phase 1: In Situ Treatment cluster_1 Phase 2: Probe Labeling cluster_2 Phase 3: Detection Cells Live Cells / Lysate Treat Incubate with 2-bromo-N-(...) (1-50 µM) Cells->Treat Wash Wash (PBS) Remove Unbound Drug Treat->Wash Lyse Lysis / Homogenization Wash->Lyse Chase Chase with IA-Alkyne Probe (1 hr) Lyse->Chase Click CuAAC Click Chemistry (+ Azide-Rhodamine or Biotin) Chase->Click Analysis SDS-PAGE (Gel) or LC-MS/MS Click->Analysis

Figure 2: Competitive ABPP workflow for validating non-tagged covalent binders.

Detailed Protocols

Materials Preparation
  • Compound Stock: Dissolve 2-bromo-N-(2,3-dimethylphenyl)butanamide in anhydrous DMSO to 50 mM. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromide.

  • Scout Probe: Iodoacetamide-Alkyne (IA-Alkyne) or Desthiobiotin-Iodoacetamide (DBIA).

  • Click Reagents: CuSO4, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand), Azide-Fluorophore (e.g., Rhodamine-N3).

Protocol A: In Situ Live Cell Treatment

Use this protocol to validate cell permeability and target engagement in the native environment.

  • Cell Culture: Grow cells (e.g., HEK293T, Jurkat) to 80-90% confluency.

  • Dosing:

    • Prepare growth media containing the compound at desired concentrations (e.g., 1, 5, 10, 50 µM).

    • Control: DMSO vehicle only (0.1% final v/v).

  • Incubation: Incubate cells for 1–4 hours at 37°C.

    • Note:

      
      -bromoamides are slower than acrylamides but faster than chloroacetamides. 2 hours is a standard starting point.
      
  • Harvest:

    • Aspirate media.

    • Wash cells 2x with cold PBS to remove non-covalently bound compound.

    • Scrape cells into PBS and pellet (500 x g, 5 min).

  • Lysis: Resuspend pellet in cold PBS containing 0.1% Triton X-100 (protease inhibitors optional, but avoid DTT/Mercaptoethanol as they will quench the probe).

  • Sonication: Sonicate to lyse. Clarify by centrifugation (15,000 x g, 10 min). Collect supernatant.

Protocol B: Competitive Labeling & Click Chemistry
  • Protein Normalization: Adjust lysate concentration to 1 mg/mL.

  • Probe Labeling (The Chase):

    • Add IA-Alkyne to all samples (treated and control) to a final concentration of 1 µM.

    • Incubate at Room Temperature (RT) for 1 hour in the dark.

  • Click Chemistry Reaction:

    • Prepare a master mix of Click reagents. Final concentrations in the reaction:

      • 100 µM Azide-Rhodamine (fluorophore)

      • 1 mM TCEP (Freshly prepared)

      • 100 µM TBTA (Ligand)

      • 1 mM CuSO4

    • Add master mix to lysates. Vortex gently.

    • Incubate for 1 hour at RT.

  • Quench: Add 4x SDS-PAGE loading buffer (reducing) and heat at 95°C for 5 min.

  • Readout:

    • Run on SDS-PAGE gel.

    • Scan for fluorescence (e.g., ChemiDoc).

    • Stain with Coomassie to verify equal loading.

Data Analysis & Interpretation

Gel-Based Analysis

Quantify band intensity using ImageJ or similar software. Calculate the Percent Engagement (Occupancy) using the formula:



Interpretation Table:

ObservationInterpretationAction
Band Disappears 100% Target Engagement. The compound fully blocked the cysteine.Titrate down to find IC50.
Band Fades Partial Engagement. Slow kinetics or reversible binding competition.Increase incubation time or concentration.
No Change No Engagement. Compound cannot access the site or is metabolized.Verify cell permeability; try lysate treatment.
Global Signal Loss Proteome-wide toxicity/reactivity ("Promiscuity").Compound is too reactive (non-specific alkylator).
Mass Spectrometry (IsoTOP-ABPP)

For precise site identification, replace the fluorescent azide with a Biotin-Azide containing a cleavable linker (e.g., TEV-biotin). Enrich labeled peptides on Streptavidin beads, digest, and analyze via LC-MS/MS.

  • Hit Criteria: Peptides showing >75% ratio reduction (Heavy/Light) in treated vs. control samples indicate specific targets.

Safety & Troubleshooting

Safety Hazards
  • Alkylation Risk: 2-bromo-N-(2,3-dimethylphenyl)butanamide is a potent alkylating agent. It can react with skin and mucosal proteins.

  • PPE: Always wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood.

  • Disposal: Quench excess compound with 10% bleach or a thiol scavenger (e.g., glutathione) before disposal.

Troubleshooting Guide
IssueProbable CauseSolution
High Background (Gel) Excess unreacted fluorophore.Perform Acetone precipitation after Click reaction to wash away free dye.
No Labeling in Control Probe (IA-Alkyne) hydrolysis or TCEP oxidation.Use fresh TCEP. Ensure IA-Alkyne stock is anhydrous.
Compound Precipitation Poor solubility in aqueous media.Ensure DMSO concentration is <1%. Add compound slowly while vortexing.
Cell Death Cytotoxicity of the electrophile.Reduce concentration (<10 µM) or incubation time (<1 hr).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968.

  • Åkerfeldt, K. S., et al. (2011). "Covalent fragment screening." Methods in Enzymology, 493, 509-544.

Application

Activity-based protein profiling with 2-bromo-N-(2,3-dimethylphenyl)butanamide

As a Senior Application Scientist, this document provides a detailed guide to Activity-Based Protein Profiling (ABPP) using the novel covalent probe, 2-bromo-N-(2,3-dimethylphenyl)butanamide. Given the novelty of this sp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed guide to Activity-Based Protein Profiling (ABPP) using the novel covalent probe, 2-bromo-N-(2,3-dimethylphenyl)butanamide. Given the novelty of this specific probe, this guide is structured as a framework for its validation and application, explaining not just the protocols but the scientific rationale behind each step. We will treat 2-bromo-N-(2,3-dimethylphenyl)butanamide as the core recognition element and build upon it to create a functional Activity-Based Probe (ABP).

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule chemical probes to assess the functional state of enzymes and other proteins directly within complex biological systems.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP measures protein activity, providing a more accurate snapshot of cellular function and dysfunction.[3] This makes it an invaluable tool in drug discovery for identifying new therapeutic targets, screening for potent and selective inhibitors, and understanding a drug's mechanism of action.[4][5]

An Activity-Based Probe (ABP) is the cornerstone of any ABPP experiment.[2] It is typically composed of three key elements: a reactive group (or "warhead") that covalently binds to a nucleophilic residue in the active site of a target protein, a specificity or recognition element that directs the probe to a particular protein or protein family, and a reporter tag for detection and enrichment.[6][7]

The Potential of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Covalent Probe

The compound 2-bromo-N-(2,3-dimethylphenyl)butanamide possesses key features of a potential covalent probe. The bromoalkane functional group can serve as an electrophilic warhead , capable of reacting with nucleophilic amino acid residues such as cysteine, serine, or lysine, which are often found in the catalytic sites of enzymes. The N-(2,3-dimethylphenyl)butanamide moiety acts as the recognition element , providing a unique structural and electronic profile that can confer selectivity for specific protein targets.

To be used in a standard ABPP workflow, this core molecule must be derivatized to include a reporter tag. A common and versatile strategy is to incorporate a terminal alkyne, which allows for the subsequent attachment of a biotin or fluorophore tag via copper-catalyzed or strain-promoted "click chemistry".[6][8]

cluster_Probe Functionalized ABPP Probe Warhead Warhead (2-bromo-butanamide) Recognition Recognition Element (N-(2,3-dimethylphenyl)) Warhead->Recognition Provides Selectivity Linker Linker Recognition->Linker Connects to Reporter Reporter Reporter Handle (e.g., Terminal Alkyne) Linker->Reporter Enables Detection

Caption: Structure of a functional ABP derived from the core molecule.

Part 1: Probe Synthesis and Characterization

Before biological application, the core compound must be synthesized with an appropriate linker and a terminal alkyne reporter handle. This section outlines the conceptual synthetic strategy.

Conceptual Synthetic Route
  • Synthesis of the Core Amide: The synthesis would likely involve the amidation reaction between a suitable bromo-butanoyl halide and 2,3-dimethylaniline.

  • Introduction of a Linker and Reporter: A linker, such as a polyethylene glycol (PEG) chain, terminating in a propargyl group (containing the alkyne), would be attached to the core molecule. The attachment point would need to be carefully chosen to minimize disruption of the recognition element's binding properties. This functionalized molecule is now a complete, experiment-ready ABP, hereafter referred to as BD-Alkyne .

Part 2: Experimental Protocols for Target Identification

This section provides a detailed workflow for identifying the protein targets of BD-Alkyne in a cellular proteome.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Cell Line (e.g., HeLa, HEK293T)ATCCBiological sample source
DMEM, FBS, Penicillin-StreptomycinThermo Fisher ScientificCell culture
Protease Inhibitor CocktailRochePrevent protein degradation
BD-Alkyne Probe Custom SynthesisCovalent labeling of targets
Biotin-AzideClick Chemistry ToolsReporter tag for enrichment
Copper (II) Sulfate (CuSO₄)Sigma-AldrichCatalyst for CuAAC reaction
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichReducing agent for CuAAC
TBTA LigandSigma-AldrichCopper-stabilizing ligand
Streptavidin Agarose ResinThermo Fisher ScientificEnrichment of biotinylated proteins
Dithiothreitol (DTT), Iodoacetamide (IAA)Sigma-AldrichReduction and alkylation of proteins
Sequencing Grade Modified TrypsinPromegaProtein digestion for MS
Mass Spectrometer (e.g., Orbitrap)Thermo Fisher ScientificProtein identification
Protocol 1: Proteome Labeling and Click Chemistry

This protocol describes the labeling of target proteins in a cell lysate with the BD-Alkyne probe, followed by the attachment of a biotin tag.

Rationale: Working with cell lysates allows for direct access of the probe to a wide range of cellular proteins under near-native conditions. The click chemistry reaction is highly specific and efficient, ensuring that only alkyne-labeled proteins are subsequently biotinylated.[6]

  • Cell Lysis:

    • Harvest cultured cells and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.[9]

  • Proteome Labeling:

    • Dilute the proteome to 1-2 mg/mL in PBS.

    • Add BD-Alkyne probe to a final concentration of 1-10 µM. Note: This concentration should be optimized in pilot experiments.

    • For competitive profiling, pre-incubate the proteome with a competitor compound for 30 minutes before adding the probe.

    • Incubate the reaction for 1 hour at 37°C with gentle shaking.

  • Click Chemistry (CuAAC):

    • To the labeled proteome, add the following click-chemistry reagents in order:

      • Biotin-Azide (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA ligand (final concentration 100 µM)

      • Copper (II) Sulfate (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature.

Protocol 2: Enrichment and On-Bead Digestion

Rationale: Streptavidin has an extremely high affinity for biotin, allowing for the efficient and specific capture of probe-labeled proteins, effectively removing the vast excess of unlabeled proteins.[6] On-bead digestion minimizes sample loss and contamination that can occur with in-gel digestion methods.[8][10]

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose resin to the reaction mixture.

    • Incubate for 1 hour at room temperature with rotation to allow for binding.

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin sequentially with 0.5% SDS in PBS, 6 M Urea, and finally with PBS to remove non-specifically bound proteins.

  • Reduction, Alkylation, and Digestion:

    • Resuspend the washed resin in a buffer containing 6 M Urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.

    • Dilute the urea to <1 M by adding 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting:

    • Pellet the resin and collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip or Sep-Pak column prior to mass spectrometry analysis.[9][11]

Workflow Visualization

cluster_Workflow ABPP Target Identification Workflow Lysate 1. Prepare Cell Lysate (1-2 mg/mL) Labeling 2. Incubate with BD-Alkyne Probe (1 hr, 37°C) Lysate->Labeling Click 3. Click Chemistry (Add Biotin-Azide, CuAAC reagents) Labeling->Click Enrich 4. Enrichment (Streptavidin Beads) Click->Enrich Digest 5. On-Bead Digestion (DTT, IAA, Trypsin) Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Data Analysis (Protein ID & Quantification) LCMS->Data

Caption: The complete experimental workflow for target identification.

Part 3: Data Analysis and Target Validation

Mass Spectrometry Data Analysis

The resulting peptide fragments are analyzed by a high-resolution mass spectrometer. The raw data is then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by extension, the proteins they originated from.

Key metrics for identifying high-confidence targets include:

  • Spectral Counts / Intensity: The number of times peptides from a specific protein are detected. True targets should be significantly more abundant in the probe-treated sample compared to a vehicle control (e.g., DMSO).

  • Fold Change: A quantitative comparison of protein abundance between the probe-treated and control samples. A high fold-change indicates specific enrichment.

  • Statistical Significance (p-value): A statistical measure to ensure the observed enrichment is not due to random chance.

Competitive Profiling for Target Validation and Potency

To confirm that BD-Alkyne binds to a putative target in an activity-dependent manner and to screen for inhibitors, a competitive ABPP experiment is performed. The proteome is pre-incubated with increasing concentrations of a test inhibitor (or unlabeled 2-bromo-N-(2,3-dimethylphenyl)butanamide as a self-competition control) before adding the BD-Alkyne probe.

A true target will show a dose-dependent decrease in probe labeling as the inhibitor concentration increases. This data can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for the inhibitor.

Hypothetical Competitive Profiling Data

The following table illustrates how data from a competitive profiling experiment could be presented to compare the potency and selectivity of two hypothetical inhibitors against a newly identified target, "Enzyme A".

InhibitorTargetIC₅₀ (nM)Off-Target B IC₅₀ (nM)Selectivity (OT-B / Target A)
Inhibitor 1Enzyme A50> 10,000> 200x
Inhibitor 2Enzyme A8501200~ 1.4x
BD-Alkyne Enzyme A250> 10,000> 40x

Interpretation:

  • Inhibitor 1 is potent and highly selective for Enzyme A.

  • Inhibitor 2 is less potent and shows poor selectivity.

  • The unlabeled BD-Alkyne core molecule effectively competes for the target, confirming the binding interaction.

References

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. Retrieved from [Link]

  • Kuljanin, M., et al. (2022). ABPP-HT - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA and DDA mass spectrometry*. bioRxiv. Retrieved from [Link]

  • Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. Retrieved from [Link]

  • van Rooden, E.J., et al. (2018). Activity-based Protein Profiling. Scholarly Publications Leiden University. Retrieved from [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Activity-based protein profiling: A graphical review. Nature Methods. Retrieved from [Link]

  • Xiong, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Retrieved from [Link]

  • University of Glasgow. (n.d.). Development of a target identification approach using native mass spectrometry. University of Glasgow Enlighten: Theses. Retrieved from [Link]

  • ChomiX Biotech. (n.d.). New Therapeutic Prospects for Traditional Medicine: ABPP Technology Unveils Berberine's Novel Anti-Inflammatory Target EIF2AK2. ChomiX Biotech. Retrieved from [Link]

  • Kawamura, T., & Sodeoka, M. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • Gomez-Zepeda, D. (2022). Proteomics. SlideShare. Retrieved from [Link]

  • Benns, H. J., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • Obukhova, E., et al. (2025). Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. Biomedical Chemistry: Research and Methods. Retrieved from [Link]

  • Gygi, S. P. (2020). Proteomics sample preparation. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. Retrieved from [Link]

  • Target Discovery Institute. (n.d.). Protocols and Tools. University of Oxford. Retrieved from [Link]

  • UC Davis Proteomics Core Facility. (n.d.). Protocols. UC Davis. Retrieved from [Link]

Sources

Method

Synthesis and Application of 2-bromo-N-(2,3-dimethylphenyl)butanamide Derivatives: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-bromo-N-(2,3-dimethylphenyl)butanamide and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-bromo-N-(2,3-dimethylphenyl)butanamide and its derivatives. The protocols and methodologies outlined herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of N-Aryl Amide Scaffolds

N-aryl amides are a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The inherent stability of the amide bond, coupled with the diverse physicochemical properties imparted by the aromatic moiety, makes this scaffold a privileged structure in drug design. The introduction of an α-bromo substituent on the acyl chain, as in 2-bromo-N-(2,3-dimethylphenyl)butanamide, provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. Derivatives of N-aryl-α-bromoalkanamides have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them attractive targets for novel therapeutic development.[1][2]

This guide will detail a reliable synthetic route to 2-bromo-N-(2,3-dimethylphenyl)butanamide, provide a thorough characterization protocol, and present a practical application in the preliminary screening of its antimicrobial activity.

Part 1: Synthesis of 2-bromo-N-(2,3-dimethylphenyl)butanamide

The synthesis of the target compound is achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, between 2-bromobutanoyl chloride and 2,3-dimethylaniline. This method is widely employed for amide bond formation due to its efficiency and broad substrate scope.[3] The reaction proceeds readily at room temperature in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the amide bond. A tertiary amine, such as triethylamine, is used as an acid scavenger to drive the reaction to completion.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products 2_bromobutanoyl_chloride 2-Bromobutanoyl Chloride Target_Compound 2-bromo-N-(2,3-dimethylphenyl)butanamide 2_bromobutanoyl_chloride->Target_Compound + 2_3_dimethylaniline 2,3-Dimethylaniline 2_3_dimethylaniline->Target_Compound + Triethylamine Triethylamine (Base) Triethylammonium_chloride Triethylammonium Chloride Triethylamine->Triethylammonium_chloride DCM Dichloromethane (Solvent) DCM->Target_Compound

Caption: Synthetic scheme for 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Experimental Protocol: Synthesis

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2,3-DimethylanilineC₈H₁₁N121.181.21 g (10 mmol)≥98%Sigma-Aldrich
2-Bromobutanoyl chlorideC₄H₆BrClO185.452.04 g (11 mmol)≥97%Alfa Aesar
Triethylamine(C₂H₅)₃N101.191.52 g (15 mmol)≥99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous, ≥99.8%VWR
1 M Hydrochloric acidHCl36.4630 mL--
Saturated Sodium BicarbonateNaHCO₃84.0130 mL--
Brine (Saturated NaCl)NaCl58.4430 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Ethyl AcetateC₄H₈O₂88.11As needed for chromatographyHPLC Grade-
HexaneC₆H₁₄86.18As needed for chromatographyHPLC Grade-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dimethylaniline (1.21 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (2.09 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromobutanoyl chloride (2.04 g, 11 mmol) in 10 mL of anhydrous DCM to the stirred reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up:

    • Quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to afford the pure 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Part 2: Characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Data

Note: The following are predicted spectroscopic data based on the analysis of similar structures. Actual experimental values may vary slightly.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.20-7.00 (m, 3H, Ar-H), 4.40 (dd, 1H, CHBr), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 2.10-1.90 (m, 2H, CH₂), 1.05 (t, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 168.0 (C=O), 137.5 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 55.0 (CHBr), 30.0 (CH₂), 20.0 (Ar-CH₃), 14.0 (Ar-CH₃), 11.0 (CH₃)
FT-IR (KBr, cm⁻¹)ν: 3250 (N-H stretch), 3050 (Ar C-H stretch), 2970, 2880 (Aliphatic C-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 690 (C-Br stretch)
Mass Spec. (ESI+)m/z: 270.06 [M+H]⁺, 272.06 [M+H+2]⁺ (characteristic isotopic pattern for bromine)

Part 3: Application Notes and Protocols

Given the known biological activities of related N-aryl amides, a primary application of 2-bromo-N-(2,3-dimethylphenyl)butanamide is as a lead compound in drug discovery programs. Below is a detailed protocol for a preliminary in vitro antimicrobial screening.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4][5][6]

Principle:

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, where the test compound is serially diluted in a liquid growth medium, and then a standardized inoculum of the test microorganism is added.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for the Broth Microdilution Assay.

Materials and Reagents:

  • 2-bromo-N-(2,3-dimethylphenyl)butanamide (synthesized)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the synthesized compound in sterile DMSO to a final concentration of 10 mg/mL. This will be your stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (diluted in MHB to the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be approximately 110 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the results can be read using a microplate reader at 600 nm.

Safety Precautions

  • Chemical Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Reagent Hazards: 2-Bromobutanoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Handle these reagents with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Popa, M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules.
  • PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard (11th ed., CLSI document M07-A11).
  • Khan, I., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery, 14(7), 812-819.
  • Singh, R., et al. (2014). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 76(2), 139-145.
  • Zhang, L., et al. (2018). Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. Food & Function, 9(12), 6513-6522.

Sources

Application

Use of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a covalent inhibitor

Application Note: Mechanistic Profiling and Utilization of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Covalent Inhibitor Abstract This technical guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Utilization of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Covalent Inhibitor

Abstract

This technical guide details the application of 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4) as a covalent electrophilic probe. Unlike reversible inhibitors, this compound utilizes an


-bromoamide warhead to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins. This guide provides a comprehensive framework for its use in kinetic characterization (

), mass spectrometric validation of adduct formation, and structure-activity relationship (SAR) studies. We emphasize its utility as a "ligandability" probe for hydrophobic pockets containing non-catalytic cysteines.

Compound Profile & Mechanism of Action

2-bromo-N-(2,3-dimethylphenyl)butanamide combines a lipophilic recognition element with a reactive electrophile. Its efficacy as a covalent inhibitor is governed by the precise alignment of its "Guidance System" (the xylidine ring) and its "Warhead" (the


-bromobutanamide).
  • Chemical Structure :

    • Scaffold :

      
      -(2,3-dimethylphenyl) moiety (2,3-xylidine). This lipophilic domain drives non-covalent binding affinity (
      
      
      
      ) via Van der Waals interactions, typically targeting hydrophobic pockets in enzymes or allosteric sites on ion channels (e.g., TRP channels).
    • Warhead :

      
      -Bromobutanamide. A "soft" electrophile susceptible to nucleophilic attack.
      
  • Mechanism : Nucleophilic Substitution (

    
    ).
    Unlike acrylamides (which react via Michael addition), 
    
    
    
    -haloamides react via direct displacement of the halide leaving group. A thiolate anion (Cys-S⁻) from the protein attacks the
    
    
    -carbon, displacing the bromide ion and forming a stable thioether bond.
Mechanistic Pathway Diagram

G Substrate 2-bromo-N-(2,3-dimethylphenyl)butanamide (Inhibitor) Complex Reversible Complex (E·I) Substrate->Complex Kd (Binding) Protein Target Protein (Cys-SH) Protein->Complex Kd (Binding) TS Transition State (SN2 Attack) Complex->TS Alignment Adduct Covalent Adduct (Thioether Bond) TS->Adduct k_inact (Alkylation) Bromide Bromide Ion (Leaving Group) TS->Bromide

Figure 1: Reaction coordinate of covalent inhibition via


 displacement. The reaction is driven by the intrinsic electrophilicity of the 

-carbon and the local pKa depression of the target cysteine.

Application Note: Preparation and Stability

The


-bromoamide moiety is intrinsically reactive. Proper handling is critical to prevent hydrolysis or non-specific degradation before assay engagement.
Solubility and Stock Preparation
  • Solvent : Dimethyl Sulfoxide (DMSO) is the preferred solvent. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis.

  • Concentration : Prepare a 10 mM or 50 mM master stock.

  • Storage : Aliquot into single-use vials and store at -80°C. Repeated freeze-thaw cycles can induce degradation (debromination).

Stability Considerations
  • Hydrolysis Risk : At pH > 8.0, the

    
    -bromoamide is susceptible to hydrolysis by hydroxide ions. Assay buffers should be maintained between pH 7.0 and 7.5.
    
  • Photostability : Protect from direct light. Carbon-Bromine bonds can be photolabile, potentially generating radical species that lead to off-target artifacts.

Protocol: Determination of Inactivation Kinetics ( )

To validate 2-bromo-N-(2,3-dimethylphenyl)butanamide as a specific covalent inhibitor, one must determine the second-order rate constant (


). This metric distinguishes specific covalent binders (high affinity, tunable reactivity) from non-specific alkylators.

Principle : The inhibitor (


) binds reversibly to the enzyme (

) with dissociation constant

, followed by a rate-limiting covalent bond formation step (

).


Materials
  • Target Enzyme (e.g., Kinase, Protease, or Cys-containing receptor).

  • Substrate (Fluorogenic or Chromogenic).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT*).

    • Note: DTT/BME can quench the inhibitor. Use TCEP (non-nucleophilic) or minimize pre-incubation time with thiols.

Step-by-Step Procedure
  • Preparation : Prepare a dilution series of the inhibitor (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM) in assay buffer (max 1% DMSO final).

  • Incubation :

    • Mix Enzyme + Inhibitor at various concentrations.

    • Incubate for defined time points (

      
       = 0, 5, 10, 20, 30, 60 min) at 25°C.
      
  • Reaction Initiation : At each time point, dilute an aliquot of the E+I mix into a solution containing a saturating concentration of Substrate.

    • Critical: The dilution must be large (e.g., 1:20) to stop the bimolecular association of free inhibitor and enzyme ("jump-dilution" method).

  • Measurement : Monitor product formation (RFU/Absorbance) to determine the residual enzymatic activity (

    
    ).
    
  • Data Analysis :

    • Plot

      
       vs. Time for each [I]. The slope represents the observed inactivation rate, 
      
      
      
      .
    • Plot

      
       vs. [I]. Fit to the hyperbolic equation:
      
      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).

Interpretation Table:

ParameterValue RangeInterpretation

< 1 µMHigh affinity recognition (Scaffold-driven).

> 50 µMWeak recognition; likely non-specific alkylation.

>

Potent covalent inhibitor.

<

Weak reactivity; warhead may be too "soft" or sterically hindered.

Protocol: Mass Spectrometry Validation of Covalent Adduct

Kinetic data alone cannot confirm covalent modification. Intact protein Mass Spectrometry (MS) provides definitive proof of the stoichiometry and mass shift.

Workflow Diagram

MS_Workflow Step1 Incubate Protein + Inhibitor (1:10 molar ratio, 1h) Step2 Desalting / Buffer Exchange (Remove free inhibitor) Step1->Step2 Step3 LC-MS Analysis (ESI-TOF or Orbitrap) Step2->Step3 Step4 Data Deconvolution Step3->Step4 Result Mass Shift Observation (+190-192 Da) Step4->Result

Figure 2: Workflow for intact protein mass spectrometry validation.

Expected Mass Shift Calculation
  • Formula of Inhibitor :

    
    
    
  • Molecular Weight : ~270.17 Da

  • Leaving Group : Bromide (Br, ~79.90 Da)

  • Adduct Mass Added : The moiety added to the protein is

    
     (minus the Br, plus the bond to S).
    
    • Exact Calculation: MW(Inhibitor) - MW(HBr) + MW(H displaced from Cys)?

    • Actually: The reaction is

      
      .
      
    • Mass added to protein = MW(Inhibitor) - MW(Br) + MW(H lost from SH? No, H is lost to solvent).

    • Net Mass Shift (

      
      Mass) : MW(Inhibitor) - MW(HBr).
      
    • Wait, mechanism is displacement of Br-. The sulfur replaces Br.

    • Mass of group added:

      
       (radical) - H (from Cys)?
      
    • Let's simplify: Protein-H becomes Protein-R.

    • 
      .
      
    • MW(Inhibitor)

      
       270.2. MW(Br) 
      
      
      
      79.9.
    • Expected Shift : +190.3 Da .

Validation Steps
  • Control : Run the Apo-protein (DMSO treated). Deconvolute to find Mass(Apo).

  • Sample : Run Protein + Inhibitor. Deconvolute to find Mass(Complex).

  • Criteria :

    • A single peak shift of ~+190 Da indicates mono-alkylation (specific).

    • Multiple shifts (+380, +570) indicate non-specific promiscuity (alkylation of surface cysteines).

Scientific Commentary: Selectivity and Structure-Activity Relationship

The 2,3-dimethylphenyl (2,3-xylyl) group is a privileged scaffold in medicinal chemistry, often associated with binding to hydrophobic pockets in:

  • Voltage-Gated Sodium Channels : (e.g., Lidocaine/Mexiletine analogs).

  • Kinases : The xylyl group can occupy the hydrophobic back-pocket (Gatekeeper region).

  • Transient Receptor Potential (TRP) Channels : Xylidine derivatives are known modulators.

Designing Controls : To prove that the inhibition is driven by the specific recognition of the 2,3-dimethylphenyl group and not just the reactivity of the


-bromoamide:
  • Non-Targeting Control : Use 2-bromoacetamide or 2-bromobutanamide (lacking the phenyl ring). If these are significantly less potent (

    
     is higher), it confirms the xylyl group provides binding energy.
    
  • Non-Reactive Control : Use the

    
    -H analog  (butanamide) or 
    
    
    
    -methyl analog
    (lacking the Br). These should bind reversibly (measurable
    
    
    ) but show no time-dependent inactivation (
    
    
    ).

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Åkerfeldt, K. S., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(12), 2564-2575. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent probes in drug discovery and chemical biology. Journal of Medicinal Chemistry, 59(3), 874-901. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-bromo-N-(2,3-dimethylphenyl)butanamide Labeling

Executive Summary & Scope Welcome to the technical support hub for 2-bromo-N-(2,3-dimethylphenyl)butanamide . This molecule is a specialized -bromoamide electrophile .[1] In drug discovery and proteomics, it functions as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the technical support hub for 2-bromo-N-(2,3-dimethylphenyl)butanamide . This molecule is a specialized


-bromoamide electrophile .[1] In drug discovery and proteomics, it functions as a covalent probe (warhead) designed to target nucleophilic residues—primarily cysteines —via 

alkylation.

Unlike generic iodoacetamide probes, the specific steric bulk of the 2,3-dimethylphenyl (xylidine) group and the ethyl side chain (from the butanamide backbone) imparts unique selectivity and solubility profiles. This guide addresses the optimization of these parameters to maximize labeling efficiency while minimizing off-target modification.

Part 1: Critical Reaction Parameters (The "Why")

To optimize your labeling, you must understand the competing forces in the reaction vessel.[1] The reaction relies on the nucleophilic attack of a thiolate anion onto the


-carbon of the bromoamide.[1]
pH and pKa Interplay[2]
  • The Mechanism: The reaction requires the cysteine thiol (-SH) to be deprotonated to the thiolate anion (-S⁻).[1]

  • The Constraint: While higher pH increases thiolate concentration (increasing reaction rate), it also increases the rate of base-catalyzed hydrolysis of the bromine (deactivating the probe) and promotes off-target lysyl amine reactivity.

  • Optimization Target: For this specific probe, the optimal pH window is often 7.5 – 8.0 .[1] The steric hindrance of the 2,3-dimethyl group protects the amide bond slightly better than unsubstituted phenyl rings, allowing for slightly more basic conditions if necessary.[1]

The Solubility Factor (Hydrophobicity)
  • The Issue: The 2,3-dimethylphenyl moiety is highly lipophilic.[1] In purely aqueous buffers (PBS/Tris), this probe will precipitate or form micelles, leading to pseudo-first-order kinetics that appear slow or erratic.[1]

  • The Fix: You must use a water-miscible organic co-solvent.[1] DMSO or DMF is required to solvate the probe before introduction to the aqueous protein/peptide solution.[1]

Steric Hindrance & Chirality
  • Chirality: The C2 position is chiral.[1] If you are using a racemic mixture (

    
    ), expect biphasic kinetics . One enantiomer may react significantly faster with the chiral environment of a protein pocket than the other.[1]
    
  • Sterics: The ethyl group at the

    
    -position (butanamide) adds steric bulk compared to a standard acetamide.[1] This reduces non-specific reactivity (lower background) but requires longer incubation times.[1]
    

Part 2: Step-by-Step Optimization Protocol

Phase 1: Preparation & Solubilization[1]
  • Stock Preparation: Dissolve 2-bromo-N-(2,3-dimethylphenyl)butanamide in anhydrous DMSO to a concentration of 50–100 mM .

    • Note: Avoid ethanol/methanol as they can act as nucleophiles over long incubations.[1]

  • Stability Check: Freshly prepare the stock.

    
    -bromoamides are susceptible to photolytic degradation; keep stocks in amber vials.[1]
    
Phase 2: The Labeling Reaction

Standard Protocol (Start Here):

  • Buffer System: 50 mM HEPES or TEAB, pH 7.8.

  • Protein Concentration: 1–2 mg/mL (approx. 20–50

    
    M).[1]
    
  • Reduction (Critical): Pre-treat protein with TCEP (1:1 molar ratio to cysteines) for 20 mins. Avoid DTT if possible, as excess DTT will scavenge the bromoamide probe.[1]

  • Probe Addition: Add the DMSO stock to the protein solution.

    • Target Final DMSO: < 5% (v/v) to prevent protein denaturation.[1]

    • Stoichiometry: Start with 10–20 equivalents of probe per cysteine.[1][2]

  • Incubation:

    • Temperature: 25°C (Room Temp).

    • Time: 1 to 4 hours.[1] (Due to the ethyl/xylidine steric bulk, this reaction is slower than iodoacetamide labeling).

  • Quenching: Add excess L-Cysteine or DTT (50 mM final) to consume unreacted probe.

Part 3: Troubleshooting & FAQs

Q1: I see precipitation immediately upon adding the probe. What is happening?

Diagnosis: "Solvent Shock."[1] The hydrophobic xylidine ring is crashing out of the aqueous buffer.[1] Solution:

  • Increase the DMSO concentration to 10% (if your protein tolerates it).[1]

  • Add a chaotrope or detergent: 4M Urea or 0.1% RapiGest can help solubilize the probe and expose buried cysteines.[1]

  • Advanced: Add the buffer to the DMSO-probe mixture slowly, rather than shooting a bolus of DMSO into water.[1]

Q2: My labeling efficiency is low (<20%) even after 4 hours.

Diagnosis: The electrophile is too sterically hindered or the pH is too low for the specific cysteine pKa.[1] Solution:

  • Elevate pH: Move to pH 8.5. The 2,3-dimethyl group provides some protection against hydrolysis, allowing you to push the pH higher than with standard haloacetamides.[1]

  • Increase Temperature: Incubate at 37°C. The activation energy for

    
    -substituted bromoamides is higher.[1]
    
  • Check TCEP: Ensure your TCEP is fresh. Oxidized TCEP cannot reduce disulfides, leaving no free thiols to react.[1]

Q3: I am seeing "double labeling" or mass shifts corresponding to +OH.

Diagnosis: Hydrolysis.[1] The bromine has been displaced by water (forming the


-hydroxy derivative), or the amide bond is cleaving.[1]
Solution: 
  • Lower pH: Drop to pH 7.2–7.5.

  • Reduce Excess: Lower the probe excess from 20x to 5x.

  • Time Course: Perform a time-course experiment (30, 60, 120 min) to catch the alkylation before hydrolysis dominates.

Part 4: Visualization of Optimization Workflow

The following diagram illustrates the decision logic for optimizing the reaction conditions based on observed outcomes (Precipitation, Low Yield, or Off-Target effects).

OptimizationLogic Start Start: Initial Reaction pH 7.8, 25°C, 20x Excess CheckResult Analyze via LC-MS / Gel Start->CheckResult Precip Issue: Precipitation CheckResult->Precip Turbidity LowYield Issue: Low Yield (<50%) CheckResult->LowYield Unmodified Peak OffTarget Issue: Non-Specific Labeling CheckResult->OffTarget Multi-adducts Success Success: >90% Labeling CheckResult->Success Clean Shift Sol_Precip Action: Add 4M Urea or Increase DMSO to 10% Precip->Sol_Precip Sol_Yield Action: Increase pH to 8.5 or Temp to 37°C LowYield->Sol_Yield Sol_OffTarget Action: Lower pH to 7.2 or Reduce Excess to 5x OffTarget->Sol_OffTarget Sol_Precip->Start Retry Sol_Yield->Start Retry Sol_OffTarget->Start Retry

Caption: Decision matrix for optimizing


-bromoamide labeling based on LC-MS feedback.

Part 5: Quantitative Reference Data

Use these tables to benchmark your optimization efforts.

Table 1: Solvent Effects on Probe Solubility & Stability

Solvent SystemSolubility Limit (mM)Hydrolysis Rate (

at pH 8)
Recommendation
PBS (aq) < 0.5 mM~2 hoursNot Recommended (Precipitation risk)
50% MeOH/PBS ~ 5.0 mM~4 hoursAvoid (MeOH competes as nucleophile)
10% DMSO/PBS ~ 15.0 mM> 12 hoursStandard Condition
4M Urea/PBS ~ 10.0 mM> 12 hoursBest for Buried Cysteines

Table 2: pH vs. Reactivity Profile (Relative Rates)

pHRelative Reaction Rate (

)
Lysine Reactivity RiskNotes
6.5 0.1 (Slow)NegligibleToo slow for sterically hindered probes.[1]
7.5 1.0 (Reference)LowGood balance of rate/specificity.
8.5 4.5 (Fast)ModerateOptimal for this probe due to steric bulk.[1]
9.5 12.0 (Very Fast)HighHigh risk of hydrolysis and N-term labeling.[1]

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1][3][4] Chemistry – An Asian Journal.[1] (Discusses general

    
    -haloamide reactivity profiles).
    
    • [1]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature.[1] (Foundational work on cysteine-reactive probe concentrations and pH dependence).

    • [1]

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent Probes in Protein Profiling." Current Opinion in Chemical Biology. (Details the specificity of chloro- vs bromo- vs iodo- acetamides).

    • [1]

  • Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." (General industry standard protocols for haloalkyl reagents).

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-bromo-N-(2,3-dimethylphenyl)butanamide in Assays

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-bromo-N-(2,3-dimethylphenyl)butanamide in experimental assays. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-bromo-N-(2,3-dimethylphenyl)butanamide in experimental assays. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of Poor Solubility

This guide is structured to help you systematically diagnose and resolve these solubility issues, ensuring that your experimental outcomes are a true reflection of the compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: My 2-bromo-N-(2,3-dimethylphenyl)butanamide, fully dissolved in my DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is a classic sign of a hydrophobic compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent for many nonpolar compounds, its miscibility with water can be deceptive.[6][7] When your DMSO stock is introduced to the aqueous environment of your assay buffer, the overall polarity of the solvent system dramatically increases. This change disrupts the favorable interactions between your compound and the DMSO, causing the compound to precipitate.[6][8]

Q2: I'm seeing inconsistent results in my cell-based assay. Could this be related to the solubility of 2-bromo-N-(2,3-dimethylphenyl)butanamide?

A: Absolutely. Poor solubility is a frequent cause of assay variability.[1] If the compound is not fully dissolved, the actual concentration your cells are exposed to can vary from well to well. Furthermore, compound precipitates can cause cellular stress or directly interfere with assay readouts, leading to unreliable data.[3][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A: The tolerance to DMSO is highly cell-line dependent.[6] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[6] It is imperative to perform a DMSO tolerance study for your specific cell line and assay duration to determine the maximum acceptable concentration that does not impact your experimental results.[6][9]

Systematic Troubleshooting of Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following sections provide a step-by-step guide to identifying the root cause of the problem and implementing effective solutions.

Step 1: Optimizing the Stock Solution

The first line of defense against solubility problems is a well-prepared and stable stock solution.

Protocol for Preparing a Stock Solution of 2-bromo-N-(2,3-dimethylphenyl)butanamide
  • Solvent Selection: For highly hydrophobic compounds like 2-bromo-N-(2,3-dimethylphenyl)butanamide, 100% DMSO is the recommended starting solvent.[7]

  • Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance.[10] For accuracy, it's often better to weigh a slightly different amount and calculate the exact concentration rather than trying to hit a precise weight.[10]

  • Dissolution:

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be effective.[5][11] However, be cautious with heating as it can degrade some compounds.

  • Visual Inspection: After dissolution, visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[11][12] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can decrease the solubility of your compound over time.[12]

Step 2: The Dilution Process - A Critical Juncture

The point of dilution into your aqueous assay medium is where precipitation most often occurs.[6]

Best Practices for Dilution
  • Serial Dilutions: Whenever possible, perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. This minimizes the volume of concentrated DMSO stock added to the assay.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Pipette up and down several times or gently vortex the solution immediately after adding the compound.

  • Temperature: Adding cold DMSO stock to a warm aqueous buffer can sometimes induce precipitation. Allowing the DMSO stock to equilibrate to room temperature before dilution may be beneficial.

Step 3: Advanced Solubilization Strategies

If optimizing the stock solution and dilution process is insufficient, more advanced techniques may be necessary. The following flowchart outlines a decision-making process for selecting an appropriate strategy.

Solubility_Troubleshooting Start Compound Precipitates in Assay Check_DMSO Is DMSO concentration at maximum tolerable limit? Start->Check_DMSO Increase_Stock_Conc Increase Stock Concentration (Reduce DMSO Volume) Check_DMSO->Increase_Stock_Conc No Co_Solvent Introduce a Co-solvent Check_DMSO->Co_Solvent Yes Validate_Vehicle Run Vehicle Control Assays Increase_Stock_Conc->Validate_Vehicle Cyclodextrin Utilize Cyclodextrins Co_Solvent->Cyclodextrin Still Precipitates Co_Solvent->Validate_Vehicle Soluble Surfactant Incorporate a Surfactant Cyclodextrin->Surfactant Still Precipitates Cyclodextrin->Validate_Vehicle Soluble Surfactant->Validate_Vehicle Soluble Success Solubility Issue Resolved Validate_Vehicle->Success

Caption: Decision tree for troubleshooting compound precipitation.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[13][14] They work by reducing the overall polarity of the aqueous solvent system.[14]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[13][15]

  • Implementation:

    • Determine the maximum tolerable concentration of the co-solvent in your specific assay by running vehicle controls.

    • Prepare an intermediate stock of 2-bromo-N-(2,3-dimethylphenyl)butanamide in the chosen co-solvent.

    • Add this intermediate stock to your assay medium.

Table 1: Common Co-solvents and Surfactants for In Vitro Assays

AgentTypeTypical Starting Concentration in AssayPotential Issues
EthanolCo-solvent0.1% - 1%Can have biological effects at higher concentrations.[9]
Propylene GlycolCo-solvent0.1% - 1%Generally well-tolerated by many cell lines.[15]
PEG 400Co-solvent0.1% - 1%Can affect cell membrane properties.[15]
Tween® 20/80Surfactant0.01% - 0.1%Can have higher cytotoxicity compared to co-solvents.[15][16]

Note: The optimal concentration of any solubilizing agent must be empirically determined for each specific assay and cell line.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[18][19][20][21]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[19][21]

  • Mechanism of Action: The hydrophobic 2-bromo-N-(2,3-dimethylphenyl)butanamide molecule can partition into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with the aqueous environment, thereby increasing the overall solubility of the compound.[18][21]

Protocol for Using Cyclodextrins
  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer at a concentration several-fold higher than your final desired concentration.

  • Add the Compound: Add your DMSO stock of 2-bromo-N-(2,3-dimethylphenyl)butanamide to the cyclodextrin solution.

  • Equilibrate: Gently mix or sonicate the solution and allow it to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: Dilute this complexed solution to the final desired concentration in your assay.

Caption: Cyclodextrin inclusion complex formation.

Strategy 3: Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[22]

  • Common Surfactants: Non-ionic surfactants like Tween® 20 and Tween® 80 are often used in biological assays.[15]

  • Important Considerations: Surfactants can be more cytotoxic than co-solvents or cyclodextrins, so it is crucial to determine the non-toxic concentration range for your specific cell line.[15][16]

Validation is Non-Negotiable: The Importance of Vehicle Controls

Whenever a co-solvent, cyclodextrin, or surfactant is introduced into an assay system, it is absolutely essential to run parallel vehicle controls.[23] These controls should contain the same concentration of the solubilizing agent(s) as the wells with your test compound but without the compound itself. This allows you to distinguish between the biological effects of your compound and any background effects of the vehicle.

Conclusion

Overcoming the poor solubility of 2-bromo-N-(2,3-dimethylphenyl)butanamide requires a systematic and informed approach. By starting with an optimized stock solution and employing a logical progression of solubilization strategies, from co-solvents to cyclodextrins, researchers can ensure that their assay results are both accurate and reproducible. Always remember that the introduction of any new excipient necessitates rigorous validation with appropriate vehicle controls.

References
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Source information not fully available in search results].
  • Ghuge, R. & Shinkar, D. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Li, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Source information not fully available in search results].
  • Lardy, M. A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Holst, J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

Sources

Troubleshooting

Technical Support Center: 2-bromo-N-(2,3-dimethylphenyl)butanamide Experiments

Welcome to the technical support center for experiments involving the synthesis and handling of 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving the synthesis and handling of 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the acylation of sterically hindered anilines with reactive α-halo acyl halides. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Synthesis Overview: The Acylation Reaction

The synthesis of 2-bromo-N-(2,3-dimethylphenyl)butanamide is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This reaction is complicated by the steric hindrance posed by the two ortho-methyl groups on the aniline, which can impede the approach of the nucleophile. Furthermore, the reaction generates a molecule of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting aniline, a process that would render it non-nucleophilic and halt the reaction.[1][2] A base is therefore essential for achieving a good yield.[3][4]

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the synthesis, purification, and characterization of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Category 1: Low or No Product Yield
Q1: I ran the reaction, but my TLC/LC-MS analysis shows only unreacted starting materials. What are the likely causes?

Answer: This issue almost always points to a fundamental problem with one of the reagents or the initial reaction setup. Let's break down the probable causes:

  • Poor Quality of 2-Bromobutanoyl Chloride: 2-bromobutanoyl chloride is a highly reactive acyl halide and is extremely sensitive to moisture.[5] If it has been improperly stored or handled, it may have hydrolyzed to 2-bromobutanoic acid. The carboxylic acid is significantly less electrophilic and will not react with the aniline under these conditions.

    • Troubleshooting: Always use freshly opened or recently purchased 2-bromobutanoyl chloride. Handle it exclusively under anhydrous conditions (e.g., in a glovebox or under a stream of inert gas like argon or nitrogen). If you suspect hydrolysis, you can attempt to convert the acid back to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, though using a fresh bottle is recommended.[5]

  • Insufficient or Inappropriate Base: The acylation reaction produces one equivalent of HCl.[1] If no base is present, this HCl will protonate the unreacted 2,3-dimethylaniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively stopping the reaction after a maximum theoretical yield of 50% (and practically much lower).

    • Troubleshooting: Ensure you are using at least one equivalent of a suitable base to scavenge the HCl. For this specific reaction, a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like pyridine is often preferred.[3][6] An inorganic base in a biphasic system (Schotten-Baumann conditions) can also be used, but requires vigorous stirring.[1][7][8]

  • Reaction Temperature Too Low: While the initial mixing can be exothermic, the activation energy for the acylation of a sterically hindered aniline like 2,3-dimethylaniline can be significant.[9]

    • Troubleshooting: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C. Monitor the reaction progress by TLC to avoid potential side reactions at higher temperatures.[9]

Q2: My reaction worked, but the final isolated yield is disappointingly low (<40%). How can I improve this?

Answer: A low yield suggests that while the reaction is proceeding, it is either incomplete or significant side reactions are consuming your materials. The decision tree below can help diagnose the issue.

LowYieldTroubleshooting Start Low Crude Yield Observed Check_SM TLC/NMR shows unreacted aniline? Start->Check_SM Check_Hydrolysis Aqueous work-up reveals significant 2-bromobutanoic acid? Check_SM->Check_Hydrolysis No Incomplete_Reaction Cause: Incomplete Reaction Solutions: 1. Increase reaction time. 2. Gently heat (40-50°C). 3. Use a catalyst (e.g., DMAP). 4. Increase acyl chloride stoichiometry (1.2 eq). Check_SM->Incomplete_Reaction Yes Check_SideProduct TLC/MS shows unexpected spots/masses? Check_Hydrolysis->Check_SideProduct No Hydrolysis_Issue Cause: Acyl Chloride Hydrolysis Solutions: 1. Use anhydrous solvents. 2. Perform reaction under inert gas. 3. Add acyl chloride slowly to a cooled solution. Check_Hydrolysis->Hydrolysis_Issue Yes Side_Reaction_Issue Cause: Side Reactions Solutions: 1. Check base strength (strong bases can cause elimination). 2. Lower reaction temperature. 3. Ensure slow addition of reagents. Check_SideProduct->Side_Reaction_Issue Yes Purification_Loss Cause: Loss during Work-up/Purification Solutions: 1. Optimize extraction pH. 2. Use recrystallization instead of chromatography if product is unstable on silica. Check_SideProduct->Purification_Loss No

Caption: Troubleshooting Decision Tree for Low Yield.

Category 2: Product Purity and Purification
Q3: My crude product is a sticky oil/waxy solid and the TLC shows multiple spots. What are the common impurities?

Answer: Identifying impurities is key to devising a purification strategy. Based on the reactants and conditions, here are the most likely contaminants:

ImpurityChemical NameTLC Characteristics (Typical)Removal Strategy
Unreacted Amine 2,3-DimethylanilineMore polar than product. May streak.Acid wash during work-up (e.g., dilute HCl). The amine will form a water-soluble salt.
Hydrolyzed Acyl Halide 2-Bromobutanoic AcidVery polar, often remains at the baseline.Base wash during work-up (e.g., NaHCO₃ solution). The acid will form a water-soluble carboxylate salt.
Amine Salt 2,3-Dimethylanilinium ChlorideWater-soluble.Aqueous work-up and washes.
Elimination Product N-(2,3-dimethylphenyl)but-2-enamideLess polar than the desired product.Careful purification by recrystallization or column chromatography.
Q4: I tried to purify my product using silica gel column chromatography, but the recovery was poor and I saw new spots appearing on the TLC plates of my fractions. What is happening?

Answer: This is a common issue with α-haloamides. The α-bromo group makes the compound susceptible to degradation on silica gel, which is weakly acidic.[10] The stationary phase can promote decomposition or elimination reactions.

Recommended Solution: Recrystallization

Recrystallization is the preferred method for purifying solid organic products and avoids the potential for degradation on silica gel.[11][12]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid until it just dissolves completely.

  • Hot Filtration (Optional): If you observe any insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Category 3: Product Characterization
Q5: The ¹H NMR spectrum of my purified product shows doubled peaks for some protons, especially those near the amide bond. Is my product impure?

Answer: Not necessarily. This is a classic characteristic of amides and is due to restricted rotation around the carbon-nitrogen (C-N) bond. The amide C-N bond has significant partial double bond character due to resonance, which creates a high energy barrier to rotation.[14]

This restricted rotation means that the groups attached to the nitrogen can exist as two distinct geometric isomers, often referred to as rotamers .

Rotamers cluster_0 Resonance in the Amide Bond cluster_1 Resulting Rotamers O=C-N <-> -O-C=N+ O=C-N <-> -O-C=N+ Rotamer1 Rotamer 1 (Aryl group cis to carbonyl) Rotamer2 Rotamer 2 (Aryl group trans to carbonyl) Rotamer1->Rotamer2 Slow Interconversion

Caption: Amide resonance leads to distinct rotamers.

Consequently, protons in the different rotameric environments will have slightly different chemical shifts, leading to a duplication of signals in the NMR spectrum.[15] This effect is most pronounced for protons closest to the amide bond (e.g., the α-proton on the butanoyl chain and the methyl groups on the phenyl ring). To confirm this, you can acquire the NMR spectrum at an elevated temperature. Heating the sample provides enough energy to overcome the rotational barrier, causing the rotamers to interconvert rapidly on the NMR timescale and leading to the coalescence of the doubled peaks into single, averaged signals.

Experimental Protocols

Synthesis of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Disclaimer: This protocol is a guideline. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylammonium salt), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization as described in the FAQ section above.

References
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Toppr. (2022). Account for the following: Acylation of aniline is carried out in the presence of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational properties of N-aryl amides. [Diagram]. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • University of Chinese Academy of Sciences. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • KNGAC. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

Sources

Optimization

Stability of 2-bromo-N-(2,3-dimethylphenyl)butanamide under experimental conditions

Welcome to the technical support center for 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Understanding the Stability Profile

2-bromo-N-(2,3-dimethylphenyl)butanamide is a halogenated amide, and its stability is crucial for its use as a reagent or intermediate in pharmaceutical synthesis. The core structure, an amide bond and a carbon-bromine bond, dictates its reactivity and potential degradation pathways. Understanding these characteristics is the first step in troubleshooting stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-bromo-N-(2,3-dimethylphenyl)butanamide?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. As a bromoacetamide derivative, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation, while exposure to ultraviolet (UV) light may induce photolytic decomposition.[1][2]

Q2: What are the likely degradation products I should be aware of?

A2: The most probable degradation pathways involve the hydrolysis of the amide bond and the cleavage of the carbon-bromine bond.

  • Hydrolysis: This can lead to the formation of 2-bromo-butanoic acid and 2,3-dimethylaniline. Under basic conditions, the hydrolysis of the amide is a common reaction.[3]

  • Debromination: The carbon-bromine bond can undergo nucleophilic substitution or elimination reactions, especially in the presence of nucleophiles or bases. This can result in the formation of hydroxy- or alkoxy- derivatives if water or alcohols are present as solvents.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, 2-bromo-N-(2,3-dimethylphenyl)butanamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] Refrigeration (2-8°C) is often recommended for bromo-amide compounds to minimize thermal degradation.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
  • Potential Cause: Degradation of the starting material due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Purity: Before use, assess the purity of your 2-bromo-N-(2,3-dimethylphenyl)butanamide stock using an appropriate analytical technique such as HPLC-UV or NMR spectroscopy.[8]

    • Control Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation. Use dry solvents to prevent hydrolysis.

    • Optimize Temperature: If you suspect thermal degradation, consider running the reaction at a lower temperature.

Issue 2: The compound appears to degrade during workup or purification.
  • Potential Cause: The pH of the aqueous layers during extraction or the temperature of the purification process may be causing degradation.

  • Troubleshooting Steps:

    • Neutral Workup: Whenever possible, use neutral water or brine for extractions. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

    • Purification Method: For purification, consider methods that avoid high temperatures, such as flash column chromatography at room temperature. If distillation is necessary, use a high-vacuum to lower the boiling point.[9]

Issue 3: The isolated product shows signs of degradation over a short period, even when stored.
  • Potential Cause: Residual impurities from the reaction or workup, such as acid or base, may be catalyzing degradation.

  • Troubleshooting Steps:

    • Thorough Purification: Ensure all impurities are removed. This may require an additional purification step or a more rigorous initial purification.

    • Inert Storage: Store the purified compound under an inert atmosphere and protected from light.

Experimental Protocols

To assist in your investigations, here are protocols for assessing the stability of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Protocol 1: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.[1]

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze samples at each time point by a stability-indicating method like HPLC.[10]

  • Oxidative Stability:

    • Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and analyze at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][11]

    • Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.[11]

    • Analyze the samples after exposure.

Data Presentation:

Stress ConditionTime (hours)% DegradationMajor Degradants (Retention Time)
0.1 N HCl, 50°C24
48
72
Water, 50°C24
48
72
0.1 N NaOH, 50°C24
48
72
3% H₂O₂, RT24
48
72
Photolytic (Solid)-
Photolytic (Solution)-
Protocol 2: Analytical Method for Stability Testing (RP-HPLC-UV)

A robust analytical method is crucial for monitoring the stability of your compound.[12]

Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of 2-bromo-N-(2,3-dimethylphenyl)butanamide and its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Parameters (according to ICH guidelines): [12]

  • Specificity: Ensure the analyte peak is well-resolved from degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways

G main 2-bromo-N-(2,3-dimethylphenyl)butanamide hydrolysis Hydrolysis (Acidic/Basic Conditions) main->hydrolysis debromination Nucleophilic Substitution/ Elimination main->debromination product1 2-bromo-butanoic acid + 2,3-dimethylaniline hydrolysis->product1 product2 Hydroxy/Alkoxy-butanamide derivative debromination->product2

Caption: Potential degradation pathways of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions under different stress conditions expose Incubate at specified temperature/light conditions prep->expose analyze Analyze samples by validated HPLC method expose->analyze evaluate Quantify degradation and identify degradation products analyze->evaluate

Caption: General workflow for conducting a forced degradation study.

References
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,3-dimethyl-N-phenylbutanamide. Retrieved from [Link]

  • University of Lisbon. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • ResearchGate. (2024, October 6). (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • Molbase. (n.d.). 2-BROMO-3,3-DIMETHYL-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE | CAS 69959-87-1. Retrieved from [Link]

  • YouTube. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Vedantu. (2024, July 2). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2013, December 9). Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). Retrieved from [Link]

  • Caron Scientific. (n.d.). Finding Peaceable Photostability. Retrieved from [Link]

  • SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Retrieved from [Link]

  • PMC. (2022, March 29). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Chem-E-Car. (2025, October 15). 2-bromo-N-(4-methylphenyl)propanamide Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-phenylbutanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). Retrieved from [Link]

  • DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Retrieved from [Link]

  • NIST. (n.d.). Butane, 2-bromo-2,3-dimethyl-. Retrieved from [Link]

Sources

Troubleshooting

How to reduce non-specific binding of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Technical Support Center: 2-bromo-N-(2,3-dimethylphenyl)butanamide Welcome to the technical support resource for researchers utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-bromo-N-(2,3-dimethylphenyl)butanamide

Welcome to the technical support resource for researchers utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide. This guide is designed to provide in-depth troubleshooting assistance for common experimental challenges, with a primary focus on mitigating non-specific binding (NSB). As Senior Application Scientists, we have structured this center to address issues from first principles, ensuring you not only solve the immediate problem but also understand the underlying scientific mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Understanding and Diagnosing Non-Specific Binding

Question 1: What is non-specific binding, and why might my compound, 2-bromo-N-(2,3-dimethylphenyl)butanamide, be prone to it?

Answer: Non-specific binding (NSB) refers to the interaction of your compound with surfaces or molecules other than its intended biological target.[1][2] This is a critical issue as it generates a high background signal, which can mask the true specific interaction, reduce the sensitivity of your assay, and lead to false-positive results.[3][4]

The structure of 2-bromo-N-(2,3-dimethylphenyl)butanamide—featuring a dimethylphenyl group—suggests it is a relatively hydrophobic molecule. This hydrophobicity is a primary driver of NSB. The molecule will preferentially associate with hydrophobic pockets on irrelevant proteins or plastic surfaces of your assay plate to minimize its interaction with the aqueous buffer.[5]

Additionally, electrostatic interactions can contribute to NSB.[6] Although your compound is neutral, localized charge distributions can still lead to unwanted binding with charged surfaces or proteins.[7]

Question 2: How can I design an experiment to definitively prove that the high signal I'm observing is due to non-specific binding?

Answer: A well-designed set of control experiments is essential to differentiate specific binding from non-specific binding.[8] The most crucial control is a "no target" or "irrelevant target" experiment.

Experimental Protocol: Validating Non-Specific Binding

  • Negative Control Sample: Prepare a sample that is identical to your experimental sample but lacks the specific target of interest. For cell-based assays, this could be a cell line that does not express the target protein. For protein-based assays (like SPR or ELISA), this could be a well or sensor surface with no immobilized target protein.[8]

  • Irrelevant Target Control: Use a sample that contains a protein or cell line with similar overall properties but is not the intended target of your compound.

  • Competition Assay: A "cold" competition assay is the gold standard.

    • Incubate your system with a large excess (e.g., 100x to 1000x molar excess) of unlabeled 2-bromo-N-(2,3-dimethylphenyl)butanamide before adding your labeled or detection-linked version of the compound.

    • If the binding is specific, the unlabeled compound will occupy the target sites, and the signal from the labeled compound will be significantly reduced.

    • If the signal remains high, it is likely due to non-specific binding, as these sites are not saturable in the same way.

Interpreting the Results: If you observe a high signal in your negative control or irrelevant target samples, or if the signal is not significantly reduced in a competition assay, you have a non-specific binding problem.

cluster_Specific Specific Binding cluster_NonSpecific Non-Specific Binding (NSB) cluster_Blocked NSB Reduction Compound_S Compound Target Specific Target Compound_S->Target High Affinity Compound_NS Compound Surface Plastic Surface Compound_NS->Surface Hydrophobic Interaction OffTarget Off-Target Protein Compound_NS->OffTarget Electrostatic/ Hydrophobic Compound_B Compound Target_B Specific Target Compound_B->Target_B Binding Occurs Surface_Blocked Blocked Surface Compound_B->Surface_Blocked Inhibited OffTarget_Blocked Blocked Protein Compound_B->OffTarget_Blocked Inhibited

Caption: Differentiating Specific Binding from Non-Specific Binding and the role of blocking.

Category 2: First-Line Troubleshooting Strategies

Question 3: I'm seeing high background across my entire experiment (e.g., every well of my ELISA plate). What are the most common and easiest fixes?

Answer: Uniform high background is often caused by issues with two fundamental steps: blocking and washing .[3][4] Insufficient blocking leaves open sites on the surface for your compound to bind non-specifically, while inadequate washing fails to remove unbound compound.[9]

Troubleshooting Workflow: Initial Steps

  • Review Blocking Protocol:

    • Increase Incubation Time: Extend your blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).[3]

    • Increase Blocking Agent Concentration: If you are using 1% BSA, try increasing it to 2% or 3%.[3]

  • Optimize Washing Technique:

    • Increase Wash Volume: Ensure you are using a sufficient volume to fully submerge the surface (e.g., 300-400 µL per well for a 96-well plate).[10]

    • Increase Number of Washes: Increase from 3 washes to 5 or 6.[11]

    • Increase Wash Duration: Add a short soak time (30-60 seconds) for each wash step to allow for more effective removal of unbound molecules.[3]

    • Ensure Vigor: If washing manually, be consistent and thorough. If using a plate washer, ensure all ports are functioning correctly.[9][10]

Start High Background / NSB Observed CheckControls Confirm NSB with Negative Controls Start->CheckControls OptimizeWash Step 1: Optimize Washing Protocol (Increase volume/number/time) CheckControls->OptimizeWash NSB Confirmed OptimizeBlock Step 2: Optimize Blocking Protocol (Increase time/concentration) OptimizeWash->OptimizeBlock NotResolved Issue Persists OptimizeWash->NotResolved ChangeBlocker Step 3: Change Blocking Agent (e.g., BSA -> Casein or Synthetic) OptimizeBlock->ChangeBlocker OptimizeBlock->NotResolved ModifyBuffer Step 4: Modify Buffer Conditions (Add detergent, adjust salt/pH) ChangeBlocker->ModifyBuffer ChangeBlocker->NotResolved Resolved Problem Resolved ModifyBuffer->Resolved Success

Sources

Optimization

Technical Support Center: Artifacts in Mass Spectrometry due to 2-bromo-N-(2,3-dimethylphenyl)butanamide Labeling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-bromo-N-(2,3-dimethylphenyl)butanamide as a covalent labeling reagent in mass spectrometry-based proteomics. The information herein is designed to help you identify, understand, and mitigate common artifacts that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of 2-bromo-N-(2,3-dimethylphenyl)butanamide and which amino acid residues does it target?

The primary reactive group is the α-bromo amide. The bromine atom is a leaving group, and the adjacent carbon is susceptible to nucleophilic attack. While this reagent is often designed to target specific residues based on proximity in a binding pocket, bromoalkanes are known to react with several nucleophilic amino acid side chains. The reactivity of halogenoalkanes is dependent on the strength of the carbon-halogen bond, with the C-Br bond being weaker and more reactive than a C-Cl bond.[1] The primary targets are residues with strong nucleophiles, such as the thiol group of cysteine. However, other residues with nucleophilic potential, such as the imidazole ring of histidine, the thioether of methionine, and the primary amines of lysine and the protein N-terminus, can also be modified, especially under conditions of high reagent concentration or prolonged incubation times.

Q2: I am observing a mass shift that does not correspond to the addition of the labeling reagent. What could be the cause?

Unexpected mass shifts can arise from several sources. These include:

  • Adduct formation: The analyte molecules can form adducts with ions present in the sample or from the instrument itself, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[2][3]

  • In-source fragmentation or reactions: The labeling reagent or the labeled peptide may undergo fragmentation or rearrangement in the ion source of the mass spectrometer.

  • Side reactions of the labeling reagent: The bromo-butanamide moiety may undergo unforeseen reactions with components of your buffer or with the target protein, leading to unexpected modifications.

  • Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation during sample preparation, which can be exacerbated by the presence of some alkylating agents.

Q3: My signal intensity is very low after labeling. What are the possible reasons?

Poor signal intensity is a common issue in mass spectrometry experiments.[4] In the context of covalent labeling, this can be due to:

  • Sample concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[4]

  • Poor ionization efficiency: The addition of the label can alter the ionization properties of the peptide.

  • Protein precipitation: Excessive labeling can alter the protein's isoelectric point and solubility, leading to precipitation and loss of sample.[5]

  • Incomplete reaction or low labeling efficiency: The labeling conditions may not be optimal, resulting in a low yield of labeled protein.

Q4: How can I confirm that the observed modification is indeed from the 2-bromo-N-(2,3-dimethylphenyl)butanamide label?

Confirmation of the modification can be achieved through several steps:

  • High-resolution mass spectrometry: Accurate mass measurement can help to confirm the elemental composition of the modification.

  • Tandem mass spectrometry (MS/MS): Fragmentation of the modified peptide will produce a series of fragment ions. The mass shifts of these fragments can pinpoint the exact site of modification on the peptide sequence.

  • Control experiments: Running a control sample without the labeling reagent is crucial to identify background modifications.

  • Isotope-labeled reagent: If available, using a stable isotope-labeled version of the labeling reagent can definitively confirm that the mass shift originates from the reagent.

Troubleshooting Guide

This guide is structured by common artifacts observed in mass spectrometry data after labeling with 2-bromo-N-(2,3-dimethylphenyl)butanamide.

Artifact 1: Unexpected Mass Adducts and Modifications

Symptoms:

  • Observation of peaks with mass-to-charge ratios that do not correspond to the expected labeled peptide.

  • Presence of multiple unexpected peaks for a single peptide.

Potential Causes & Solutions:

1.1 Cause: Formation of Common Mass Adducts

Adduct formation is a frequent occurrence in electrospray ionization (ESI) mass spectrometry.[2]

  • Diagnosis: Look for mass differences corresponding to common adducts such as +22.99 Da (Na⁺), +38.96 Da (K⁺), and +18.01 Da (NH₄⁺). A mass spectrometry adduct calculator can be a useful tool for this.[6]

  • Solution:

    • Use high-purity solvents and reagents (LC-MS grade).

    • Avoid using glassware that has been washed with strong detergents, as this can be a source of sodium ions.[2]

    • Optimize the mobile phase composition; for example, adding a small amount of a volatile acid like formic acid can promote protonation and reduce sodium adduction.

1.2 Cause: Off-Target Alkylation

Bromoalkanes can react with various nucleophilic amino acid side chains beyond the intended target.[7]

  • Diagnosis: Scrutinize your MS/MS data for modifications on residues such as Cys, His, Met, Lys, and the N-terminus. The expected mass shift for the addition of the butanamide portion of the label (after loss of Br) is C12H16NO, which has a monoisotopic mass of 190.1232 Da.

  • Solution:

    • Optimize Reaction Conditions:

      • pH: Perform the labeling reaction at a lower pH (around 7.0-7.5) to decrease the reactivity of primary amines (Lys and N-terminus).

      • Reagent Concentration: Titrate the concentration of the labeling reagent to find the lowest effective concentration.

      • Incubation Time: Reduce the incubation time to minimize off-target labeling.

    • Quenching: Add a quenching reagent with a high concentration of a strong nucleophile, such as L-cysteine or glutathione, at the end of the reaction to consume any unreacted labeling reagent.

Expected Mass Shifts for 2-bromo-N-(2,3-dimethylphenyl)butanamide Labeling

ModificationMolecular Formula of AdductMonoisotopic Mass Shift (Da)
Primary Labeling C12H16NO190.1232
Hydrolysis of Bromine C12H17NO2207.1259
Sodium Adduct of Labeled Peptide [M+Na]++22.9898
Potassium Adduct of Labeled Peptide [M+K]++38.9637

1.3 Cause: Hydrolysis of the Labeling Reagent

The bromo group can be hydrolyzed to a hydroxyl group, leading to the addition of a modified label.

  • Diagnosis: Look for a mass shift corresponding to the addition of 2-hydroxy-N-(2,3-dimethylphenyl)butanamide (C12H17NO2), which is +207.1259 Da.

  • Solution:

    • Prepare the labeling reagent solution immediately before use.

    • Avoid prolonged storage of the reagent in aqueous buffers.

Workflow for Investigating Unexpected Mass Adducts

start Unexpected Mass Peak Observed check_adducts Calculate Mass Differences for Common Adducts (+22.99, +38.96, etc.) start->check_adducts adduct_match Mass Difference Matches a Common Adduct? check_adducts->adduct_match adduct_solution Solution: - Use LC-MS grade reagents - Optimize mobile phase - Avoid contaminated glassware adduct_match->adduct_solution Yes check_off_target Analyze MS/MS Data for Off-Target Labeling (Cys, His, Met, Lys, N-term) adduct_match->check_off_target No end Artifact Identified and Mitigated adduct_solution->end off_target_match Modification Site Identified on Non-Target Residue? check_off_target->off_target_match off_target_solution Solution: - Optimize pH, concentration, and time - Add quenching reagent off_target_match->off_target_solution Yes check_hydrolysis Check for Mass Shift of Hydrolyzed Label (+207.1259 Da) off_target_match->check_hydrolysis No off_target_solution->end hydrolysis_match Mass Shift Matches Hydrolyzed Label? check_hydrolysis->hydrolysis_match hydrolysis_solution Solution: - Prepare reagent fresh - Avoid prolonged storage in aqueous buffer hydrolysis_match->hydrolysis_solution Yes hydrolysis_match->end No hydrolysis_solution->end

Caption: Troubleshooting workflow for unexpected mass adducts.

Artifact 2: Poor Signal Intensity and Peak Broadening

Symptoms:

  • Low abundance or complete absence of the expected labeled peptide peaks.

  • Chromatographic peaks are broad or show tailing.

Potential Causes & Solutions:

2.1 Cause: Suboptimal Labeling Efficiency

  • Diagnosis: Compare the intensity of the labeled peptide to the unlabeled version in your MS data. A low ratio indicates poor labeling efficiency.

  • Solution:

    • Optimize Reaction Conditions:

      • Temperature: Gently heating the reaction (e.g., to 37°C) may improve efficiency, but be mindful of potential protein denaturation.

      • Buffer Composition: Ensure your buffer does not contain nucleophiles that can compete with the protein for the labeling reagent (e.g., Tris, glycine).[5]

    • Protein Conformation: Ensure the target residue is accessible. The addition of a mild denaturant (e.g., low concentration of urea) might be necessary, but this can also increase off-target labeling.

2.2 Cause: Protein Precipitation

  • Diagnosis: After the labeling reaction, centrifuge the sample and look for a visible pellet. You can also analyze the supernatant by SDS-PAGE to check for protein loss.

  • Solution:

    • Reduce the molar excess of the labeling reagent.[5]

    • Perform the labeling in a buffer that helps maintain protein solubility.

2.3 Cause: Inefficient Ionization

  • Diagnosis: This can be difficult to diagnose directly. If other peptides in your sample are showing good signal intensity, it may point to an issue with the labeled peptide itself.

  • Solution:

    • Optimize Mass Spectrometer Settings: Adjust the ionization source parameters (e.g., spray voltage, gas flow, temperature) to optimize for the labeled peptide.

    • Change Mobile Phase: Experiment with different mobile phase compositions and additives.

Experimental Protocol: Optimizing Labeling Conditions

  • Set up a matrix of labeling reactions: Vary one parameter at a time (e.g., reagent concentration: 1x, 5x, 10x molar excess; pH: 6.5, 7.5, 8.5; incubation time: 15 min, 30 min, 60 min).

  • Quench the reactions: Add a final concentration of 10 mM L-cysteine to each reaction and incubate for 10 minutes.

  • Process the samples: Proceed with your standard proteomics sample preparation workflow (e.g., reduction, alkylation of remaining cysteines with iodoacetamide, digestion).

  • Analyze by LC-MS/MS: Analyze each sample and compare the labeling efficiency and the extent of off-target modifications.

Logical Relationship of Labeling Parameters

cluster_0 Reaction Parameters cluster_1 Observed Outcomes Reagent_Conc Reagent Concentration Labeling_Efficiency Labeling Efficiency Reagent_Conc->Labeling_Efficiency Increases Off_Target Off-Target Labeling Reagent_Conc->Off_Target Increases Protein_Solubility Protein Solubility Reagent_Conc->Protein_Solubility Decreases pH Reaction pH pH->Labeling_Efficiency Influences pH->Off_Target Influences Time Incubation Time Time->Labeling_Efficiency Increases Time->Off_Target Increases Temp Temperature Temp->Labeling_Efficiency Increases (to a point) Temp->Protein_Solubility Can Decrease

Caption: Interplay of reaction parameters and experimental outcomes.

References

  • Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Makar, A. B., & Keller, G. B. (2021). Mass Spectrometry Adduct Calculator. Journal of the American Society for Mass Spectrometry, 32(9), 2417–2421. [Link]

  • Doc Brown's Chemistry. (n.d.). mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. Retrieved from [Link]

Sources

Troubleshooting

Purification of proteins labeled with 2-bromo-N-(2,3-dimethylphenyl)butanamide

Topic: Purification of proteins labeled with 2-bromo-N-(2,3-dimethylphenyl)butanamide Ticket ID: CHEM-PROT-002-ALPHA Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of proteins labeled with 2-bromo-N-(2,3-dimethylphenyl)butanamide

Ticket ID: CHEM-PROT-002-ALPHA Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are working with 2-bromo-N-(2,3-dimethylphenyl)butanamide , a hydrophobic


-bromoamide covalent fragment used in Fragment-Based Drug Discovery (FBDD) or Chemoproteomics.

Chemistry Context: This molecule targets surface-exposed Cysteine residues via an


 nucleophilic substitution.[1] The "warhead" is the 

-bromoamide; the "scaffold" is the 2,3-dimethylphenyl group. Key Challenge: The molecule is small (~270 Da) and highly hydrophobic.[1] "Purification" in this context rarely means affinity chromatography (unless the protein has a His-tag); it typically refers to the removal of excess free fragment to prevent signal suppression or non-specific adducts during Mass Spectrometry (MS) analysis.[1]

Module 1: The Labeling Reaction (Upstream Optimization)

Before purification, ensure the labeling reaction is chemically sound to avoid downstream failures.

Critical Reaction Parameters
ParameterRecommendationScientific Rationale
Buffer pH 7.5 – 8.0 Cysteine thiols (

) must be deprotonated (thiolate form,

) to attack the

-carbon. Below pH 7.0, reactivity drops significantly.[1]
Reductants TCEP only Avoid DTT or

-Mercaptoethanol. These contain free thiols that will scavenge your probe before it labels the protein.[1] TCEP is phosphine-based and non-reactive toward alkyl halides.[1]
Solvent (DMSO) < 5% Final The 2,3-dimethylphenyl group is hydrophobic. High DMSO ensures solubility but can denature proteins.[1] Keep DMSO constant between samples.
Stoichiometry 10x - 50x Excess Covalent fragments often have low intrinsic affinity (

in mM range).[1] High concentration drives the initial reversible binding event (

) required for the covalent bond formation (

).[1]
Standard Labeling Protocol
  • Prepare Protein: Dilute protein to 5–10 µM in HEPES pH 7.5, 150 mM NaCl.

  • Reduce: Add TCEP (100 µM final) and incubate for 20 min at RT to free accessible cysteines.

  • Label: Add the fragment (dissolved in DMSO) to a final concentration of 100–500 µM. Ensure final DMSO is <5%.[1]

  • Incubate: 1–4 hours at Room Temperature (or 37°C if protein is stable).

  • Quench (Optional): Add excess Cysteine or Glutathione (10 mM) to scavenge unreacted probe if immediate purification is not possible.

Module 2: Purification & Cleanup (Removal of Excess Probe)

This is the most frequent failure point.[1] Hydrophobic fragments stick to plasticware, filters, and protein hydrophobic patches (non-covalently).

Method A: Spin Desalting Columns (Recommended for Intact MS)

Best for: Rapid cleanup, high protein recovery, keeping protein native. Mechanism: Size Exclusion Chromatography (SEC) in a centrifuge format.

  • Equilibrate: Use a Zeba™ or Bio-Spin® column (7K MWCO).[1] Wash resin 3x with MS-compatible buffer (e.g., 200 mM Ammonium Acetate, pH 7.0).

  • Load: Apply the labeling reaction (30–100 µL) carefully to the center of the resin bed.

  • Spin: Centrifuge at 1,000 x g for 2 minutes.

  • Result: Large labeled proteins elute; small free fragments are trapped in the resin pores.[1]

    • Warning: If the fragment is extremely hydrophobic, it may elute slowly or stick to the protein non-covalently.[1] If "ghost peaks" appear in MS, use Method B.

Method B: Acetone Precipitation (Recommended for Peptide Mapping)

Best for: Complete removal of lipids/hydrophobic fragments.[1] Denatures protein (irreversible). Mechanism: Solvation layer disruption.

  • Cool: Chill pure acetone to -20°C.

  • Mix: Add 4 volumes of cold acetone to 1 volume of sample. Vortex.

  • Incubate: -20°C for 60 minutes (or overnight).

  • Pellet: Centrifuge at 13,000 x g for 10 min at 4°C.

  • Wash: Carefully remove supernatant (contains the free hydrophobic fragment).[1] Wash pellet once with 80% cold acetone.[1]

  • Resolubilize: Air dry briefly (do not over-dry) and resolubilize in 8M Urea or 6M Guanidine for digestion.

Method C: LC-MS On-Line Trap (Automated)

Best for: High-throughput screening. Use a C4 Desalting Trap Column (e.g., Waters MassPREP) in your LC-MS workflow.

  • Load Phase: 95% Water / 5% Acetonitrile / 0.1% Formic Acid.[1] Salts and hydrophilic contaminants wash through.[1]

  • Wash Phase: Increase organic slightly to wash off non-covalently bound hydrophobic fragments (critical for this specific probe).[1]

  • Elute: Rapid gradient to 90% Acetonitrile to elute the protein into the MS.[1]

Module 3: Workflow Visualization

FragmentWorkflow cluster_trouble Troubleshooting Loop Start Protein Sample (Cysteine-containing) Prep Reduction (TCEP, pH 7.5-8.0) Start->Prep Label Labeling Reaction + 2-bromo-N-(2,3-dimethylphenyl)butanamide (1-4 hrs, <5% DMSO) Prep->Label  S-H exposed Decision Intended Analysis? Label->Decision IntactMS Intact Protein MS (Check Occupancy) Decision->IntactMS  Stoichiometry PeptideMap Peptide Mapping (Identify Site) Decision->PeptideMap  Binding Site CleanA Method A: Spin Desalting (Ammonium Acetate) IntactMS->CleanA  Keep Native CleanB Method B: Acetone Precip (Removes Hydrophobic Fragment) PeptideMap->CleanB  Denature OK CleanA->CleanB  If 'Ghost' peaks persist (Non-covalent binding) MS LC-MS Analysis CleanA->MS CleanB->MS

Figure 1: Decision matrix for purification based on downstream analytical goals.

Module 4: Troubleshooting & FAQs

Q1: I see a mass shift of +268 Da, but also +188 Da. What is happening?

A: The expected mass addition for 2-bromo-N-(2,3-dimethylphenyl)butanamide (


) losing HBr is roughly 189.1 Da  (depending on exact isotope calculation of the fragment minus Br + H).
  • If you see +268 Da: You likely have the intact probe non-covalently bound (adduct).[1] The Bromine is still attached.[1]

  • If you see +188/189 Da: This is the correct covalent modification (Thioether bond formed, HBr lost).[1]

  • Action: If you see the heavy adduct, perform a harsher wash (Acetone precipitation) or add a "wash" injection in your LC-MS method using high organic solvent to clean the column.[1]

Q2: My protein precipitated immediately upon adding the probe.

A: This is "Fragment-Induced Aggregation."[1]

  • Cause: The 2,3-dimethylphenyl group is highly lipophilic.[1] At high concentrations (>500 µM), it may crash out of aqueous buffer or destabilize the protein.[1]

  • Fix:

    • Lower the probe concentration (try 100 µM).[1]

    • Add the probe in stepwise aliquots (e.g., 4 additions of 25 µM every 15 mins) rather than one bolus.

    • Ensure DMSO is exactly 2-5%.[1] Too low (<1%) might cause the probe to crash; too high (>10%) denatures the protein.[1]

Q3: Can I use Dialysis to remove the unreacted probe?

A: Not recommended.

  • Hydrophobicity: This specific probe will stick to the dialysis membrane, creating a local reservoir that leaches back into your sample.[1]

  • Time: Dialysis takes hours.[1] Although

    
    -bromoamides are relatively stable, prolonged exposure at pH 8.0 can lead to hydrolysis of the bromide (forming an alcohol), which is inactive but complicates the spectra. Use Spin Desalting  instead.
    
Q4: Why is my labeling efficiency < 5%?

A: Check your buffer components.

  • DTT/BME present? These will quench the reaction immediately.

  • pH < 7.0? Cysteine is protonated and unreactive.[1]

  • Protein Oxidation? If the protein is old, surface cysteines may have formed disulfides.[1] Pre-treat with TCEP, then remove the TCEP (optional, though TCEP is usually compatible) or just proceed if TCEP concentration is low (100 µM). Note: TCEP is generally compatible with alkylation, unlike DTT.

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

    • Foundational text on Cysteine-reactive fragment screening.
  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Fragment Screening by Intact Protein Mass Spectrometry." Journal of the American Chemical Society, 141(22), 8864–8869.

    • Describes the specific LC-MS workflows for electrophilic fragments.
  • Thermo Fisher Scientific. (n.d.).[1] "Detergent and Small Molecule Removal."[1][2][3]

    • Standard protocols for desalting and acetone precipit
  • Åkerfeldt, K. S., et al. (2011).[1] "Amino Acid Analysis by HPLC." Current Protocols in Protein Science.

    • Reference for alkyl

Sources

Reference Data & Comparative Studies

Validation

Steric Tuning in Alkylating Agents: A Technical Guide to 2-bromo-N-(2,3-dimethylphenyl)butanamide

Executive Summary 2-bromo-N-(2,3-dimethylphenyl)butanamide (herein referred to as 2-Br-DMPB ) represents a specialized class of electrophiles: the hindered -haloamides . Unlike ubiquitous reagents such as Iodoacetamide (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2,3-dimethylphenyl)butanamide (herein referred to as 2-Br-DMPB ) represents a specialized class of electrophiles: the hindered


-haloamides . Unlike ubiquitous reagents such as Iodoacetamide (IAM) or Chloroacetamide (CAM), which are designed for rapid, non-selective cysteine capping, 2-Br-DMPB offers a "tunable" reactivity profile.

Its structure combines a secondary alkyl bromide (via the ethyl chain at the


-position) with a sterically crowded aniline  (2,3-xylidine). This guide explores how these structural features depress 

reaction rates to enable kinetic resolution, site-selective bioconjugation, and controlled heterocyclic synthesis.

Part 1: Structural & Mechanistic Profiling

To understand the utility of 2-Br-DMPB, one must deconstruct its electrophilicity relative to standard agents.

The "Secondary Halide" Effect

Standard alkylating agents like Iodoacetamide are primary halides (


). The nucleophile attacks the 

orbital with minimal steric impedance.
  • 2-Br-DMPB is a secondary halide (

    
    ). The ethyl group at the electrophilic center creates significant steric drag in the transition state.
    
  • Consequence: The reaction rate (

    
    ) is significantly slower than primary analogs, preventing "flash" alkylation and allowing thermodynamic discrimination between nucleophiles.
    
The "Ortho-Xylidine" Twist

The N-(2,3-dimethylphenyl) moiety is not merely a passive handle.

  • Electronic: The amide nitrogen donates electron density into the carbonyl, modulating the electrophilicity of the

    
    -carbon.
    
  • Conformational: The ortho-methyl group forces the aromatic ring to twist out of planarity with the amide bond to minimize

    
     strain. This creates a hydrophobic "pocket" that can exclude bulkier nucleophiles or favor binding in hydrophobic protein clefts.
    
Mechanism: Sterically Modified

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] However, unlike the "open" transition state of chloroacetamide, the incoming nucleophile must navigate the steric bulk of the ethyl group.

SN2_Mechanism cluster_sterics Steric Factors Nuc Nucleophile (R-S⁻) TS Transition State [Steric Clash] Nuc->TS Attack (Slowed by Ethyl Group) Substrate 2-Br-DMPB (Electrophile) Substrate->TS Product Alkylated Product (Thioether) TS->Product Inversion of Configuration LG Leaving Group (Br⁻) TS->LG

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state caused by the


-ethyl group.

Part 2: Comparative Reactivity Analysis

The following table contrasts 2-Br-DMPB with industry-standard alkylating agents. Data is synthesized from physical organic chemistry principles regarding leaving group ability and steric effects [1, 2].

Table 1: Electrophile Performance Matrix
FeatureIodoacetamide (IAM) Chloroacetamide (CAM) 2-Br-DMPB (Subject)Benzyl Bromide
Leaving Group Iodide (Excellent)Chloride (Fair)Bromide (Good)Bromide (Good)
Electrophilic Center Primary (

)
Primary (

)
Secondary (

)
Benzylic (Resonance stabilized)
Relative Reactivity (

)
1000 (Fastest)~1-10~5-20 ~500
Selectivity Low (Hits all accessible Cys)MediumHigh (Kinetic Resolution) Low (Promiscuous)
Hydrophobicity Low (Water soluble)LowHigh (Lipophilic) High
Stability Light SensitiveStableStable Lachrymator/Unstable
Key Insights:
  • The "Goldilocks" Zone: 2-Br-DMPB is less reactive than IAM (preventing over-alkylation) but more reactive than secondary chlorides. This makes it ideal for reactions requiring elevated temperatures or longer reaction times without rapid degradation.

  • Lipophilicity: The 2,3-dimethylphenyl group drastically increases LogP compared to acetamides, facilitating cell permeability for intracellular target probing.

Part 3: Experimental Protocols

Synthesis of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Since this compound is often a specialized intermediate, in-house synthesis is frequently required.

Reagents:

  • 2,3-Dimethylaniline (2,3-Xylidine)

  • 2-Bromobutyryl bromide

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2,3-dimethylaniline (10 mmol, 1.21 g) and TEA (12 mmol, 1.67 mL) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 2-bromobutyryl bromide (11 mmol, 1.35 mL) diluted in 10 mL DCM over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with 1M HCl (to remove unreacted aniline) and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
    
  • Validation: NMR should show the characteristic triplet/multiplet for the ethyl group and the aromatic signals of the xylidine moiety.

Application: Site-Selective Cysteine Alkylation

Use this protocol to label "slow" or buried cysteines that are skipped by rapid IAM treatment.

Workflow:

  • Buffer Prep: Prepare 50 mM HEPES, pH 7.5. Avoid phosphate buffers if downstream analysis involves metal affinity.

  • Solubilization: Dissolve 2-Br-DMPB in DMSO to make a 100 mM stock. (Note: It will not dissolve well in water directly).

  • Incubation: Add 2-Br-DMPB to the protein solution (50-100 µM protein) at a final concentration of 1-5 mM (10-50x excess).

  • Conditions: Incubate at 37°C for 2–4 hours .

    • Differentiation: IAM typically reacts at RT in 15 mins. The elevated temp and time here drive the reaction against the steric barrier.

  • Quench: Add DTT (10 mM) or excess mercaptoethanol to scavenge remaining alkylating agent.

Part 4: Decision Logic for Reagent Selection

Use the following logic flow to determine if 2-Br-DMPB is the correct tool for your specific application.

Selection_Logic Start Start: Select Alkylating Agent Q1 Is the target residue surface-exposed? Start->Q1 Q2 Is the target residue sterically hindered? Q1->Q2 No (Buried/Slow) Res_IAM Use Iodoacetamide (IAM) (Fast, Non-selective) Q1->Res_IAM Yes (Fast labeling) Q3 Is cell permeability required? Q2->Q3 Yes Res_CAM Use Chloroacetamide (Slower, Stable) Q3->Res_CAM No (Standard buffer) Res_DMPB Use 2-Br-DMPB (Selective, Lipophilic) Q3->Res_DMPB Yes (High LogP needed)

Figure 2: Decision tree for selecting alkylating agents based on target accessibility and permeability requirements.

Part 5: Safety & Handling

  • Hazard Class: Alkylating agent (H315, H319, H335). Potential sensitizer.[2]

  • Handling: Always handle in a fume hood. The lipophilic nature of 2-Br-DMPB means it can penetrate skin more effectively than hydrophilic haloacetamides. Double-gloving (Nitrile) is recommended.

  • Deactivation: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to convert the alkyl bromide to an inorganic bromide/amine.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Foundational text on haloacetyl reactivity and specificity).

  • BenchChem. (2025).[3] 2-Bromoacetamide synthesis and purification methods. Link (Comparative synthesis routes for

    
    -bromoamides).
    
  • PubChem. (2025).[4][5] 2-Bromobutanamide Compound Summary. National Library of Medicine. Link (Physicochemical data for the core pharmacophore).

  • Chemical Science. (2023). Coupling of

    
    -bromoamides and unactivated alkenes. RSC.[6] Link (Recent applications of 
    
    
    
    -bromoamides in radical chemistry).

Sources

Comparative

A Researcher's Guide to the Validation of 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Chemical Probe

This document moves beyond a simple checklist, offering a logical, in-depth workflow grounded in the principles of scientific integrity. We will explore the necessary experimental comparisons, detailed protocols, and the...

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple checklist, offering a logical, in-depth workflow grounded in the principles of scientific integrity. We will explore the necessary experimental comparisons, detailed protocols, and the critical thinking required to establish whether 2-bromo-N-(2,3-dimethylphenyl)butanamide can confidently be used to link a specific molecular target to a biological outcome.

The Imperative of Rigorous Validation

A chemical probe is a small molecule designed to selectively modulate a specific protein target, enabling researchers to study its function in biological systems.[1][2] Unlike a drug, which is optimized for therapeutic effect, a probe is optimized for precision in answering a biological question. Therefore, its validation rests on three pillars:

  • Potency: The concentration at which the molecule elicits a significant effect on its intended target.

  • Selectivity: The degree to which the molecule interacts with its intended target over all other potential targets in a complex biological system.

  • Contextual Utility: Evidence that the molecule engages its target in a relevant cellular or in vivo model to produce a measurable downstream effect.[1]

For a novel compound like 2-bromo-N-(2,3-dimethylphenyl)butanamide, with no established biological target, the validation process is also a journey of discovery.

Foundational Characterization: Know Your Molecule

Before embarking on biological validation, the fundamental chemical properties of 2-bromo-N-(2,3-dimethylphenyl)butanamide must be unequivocally established.

  • Purity and Identity Confirmation: The identity of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity, ideally >95%, should be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Solubility and Stability: The solubility of the compound in aqueous buffers used for biological assays (e.g., PBS, DMEM) must be determined. Poor solubility can lead to compound precipitation and inaccurate results. Stability in these buffers and under assay conditions should also be assessed to ensure the compound does not degrade over the course of an experiment.

The Validation Gauntlet: An Experimental Workflow

Given that the target of 2-bromo-N-(2,3-dimethylphenyl)butanamide is unknown, the initial step involves hypothesis generation through target identification screens. Based on its N-aryl amide scaffold, potential target classes could include enzymes like hydrolases or receptors that recognize this motif.[3][4][5][6]

Validation_Workflow cluster_0 Phase 1: Discovery & Initial Assessment cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Final Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway reporter) Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_ID Identify Phenotype Biochemical_Assay Biochemical Assay Dev. (Potency - IC50/Kd) Target_ID->Biochemical_Assay Identify Putative Target Selectivity Selectivity Profiling (Broad protein panel) Biochemical_Assay->Selectivity Confirm Potency Cellular_TE Cellular Target Engagement (e.g., CETSA, DARTS) Selectivity->Cellular_TE Assess Off-Targets Functional_Assay Cellular Functional Assay (On-target effect) Cellular_TE->Functional_Assay Confirm On-Target Binding Negative_Control Negative Control Synthesis & Testing Functional_Assay->Negative_Control Compare Phenotypes Orthogonal_Validation Orthogonal Validation (e.g., CRISPR/siRNA) Negative_Control->Orthogonal_Validation Corroborate Probe_Decision Decision: Validated Probe? Orthogonal_Validation->Probe_Decision

Caption: A comprehensive workflow for the validation of a novel chemical probe.

Target Identification and Potency Determination

The initial step is to identify the molecular target responsible for an interesting biological phenotype.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification

  • Probe Immobilization: Synthesize an analogue of 2-bromo-N-(2,3-dimethylphenyl)butanamide with a linker arm (e.g., a terminal alkyne or azide) suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a cell lysate from a cell line where the compound shows a phenotypic effect.

  • Affinity Pulldown: Incubate the lysate with the immobilized probe. As a control, also incubate lysate with beads that have not been conjugated to the probe.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-conjugated sample compared to the control are considered potential targets.

Once a putative target is identified, a direct biochemical assay (e.g., enzymatic assay, binding assay) must be developed to quantify the potency (IC₅₀ or Kᵢ/Kₔ) of the parent compound. A high-quality probe should ideally have a potency of <100 nM against its purified target protein.[1]

The Litmus Test: Selectivity Profiling

A potent molecule is not necessarily a selective one. It is crucial to demonstrate that 2-bromo-N-(2,3-dimethylphenyl)butanamide does not engage a wide range of other proteins, as off-target effects can confound experimental interpretation.[2]

Data Presentation: Comparative Selectivity Data

CompoundTarget X Potency (IC₅₀, nM)Kinase Panel (400 kinases, % inhibition @ 1µM)GPCR Panel (50 GPCRs, % inhibition @ 1µM)
Probe Candidate 50<10% for 398 kinases<10% for 49 GPCRs
Alternative Probe 75<10% for 395 kinases<10% for 48 GPCRs
Negative Control >10,000Not determinedNot determined

This is a representative table. Actual panels should be chosen based on the target class.

A probe should exhibit at least a 30-fold selectivity against other members of the same protein family.[1] Broader screening against diverse protein families is also highly recommended.

In-Cell Confirmation: Target Engagement

Demonstrating that a probe binds to its target in a test tube is not enough. It is essential to prove that the molecule can enter a cell and engage its target in the complex cellular environment.[2]

CETSA_Workflow Start Treat cells with Probe or Vehicle (DMSO) Heat Heat cell lysates to a range of temperatures Start->Heat Centrifuge Centrifuge to pellet aggregated proteins Heat->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant Analysis Analyze soluble fraction by Western Blot for Target Protein Supernatant->Analysis Result Target stabilization at higher temps indicates probe binding Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either 2-bromo-N-(2,3-dimethylphenyl)butanamide (at various concentrations) or a vehicle control (e.g., DMSO).

  • Heating: After incubation, harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western Blot or another quantitative protein detection method.

  • Interpretation: A shift in the melting curve to higher temperatures in the presence of the compound indicates that it has bound to and stabilized the target protein.

A good probe should demonstrate cellular target engagement at concentrations below 1 µM .[1][7]

The Indispensable Role of Controls

The interpretation of data from a chemical probe experiment is critically dependent on the use of appropriate controls.

The Negative Control: A Structurally Similar Inactive Analogue

A negative control is a molecule that is structurally very similar to the probe but is significantly less active against the intended target.[8] This control is crucial for demonstrating that the observed biological effect is due to the engagement of the intended target and not some other shared off-target or physicochemical property of the chemical scaffold.[9][10]

For 2-bromo-N-(2,3-dimethylphenyl)butanamide, a potential negative control could be synthesized by replacing the bromine atom with a hydrogen or a methyl group. This modification, while seemingly minor, could disrupt a key binding interaction without drastically altering the overall shape and properties of the molecule. It is critical, however, to confirm that this analogue is indeed inactive against the primary target and, ideally, retains similar off-target profiles.[9][10][11]

Orthogonal Validation: Beyond the Small Molecule

The most compelling validation comes from converging evidence from different experimental modalities. The biological effect observed with the chemical probe should be recapitulated by genetic knockdown (e.g., using siRNA or CRISPR) of the target protein. This orthogonal approach provides strong evidence that the probe is acting on-target.

Conclusion: A Tool Fit for Purpose

The validation of a novel chemical probe like 2-bromo-N-(2,3-dimethylphenyl)butanamide is a rigorous, multi-step process that requires careful experimental design and interpretation. It is a journey from a molecule with an unknown function to a precision tool that can be used with confidence to explore biology. Only by undertaking this comprehensive validation can researchers ensure the data they generate is robust, reproducible, and a true reflection of the underlying biological mechanism.

References

  • Chemical probes and drug leads from advances in synthetic planning and methodology. National Center for Biotechnology Information. Available from: [Link]

  • Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. Available from: [Link]

  • Best Practices for Chemical Probes. Alto Predict. Available from: [Link]

  • Insights into the development of chemical probes for RNA. National Center for Biotechnology Information. Available from: [Link]

  • Development of Novel Chemical Probes to Facilitate the Qualitative and Quantitative Analysis of Biomolecules Enabled by Mass Spectrometry.Google Books.
  • Controls for chemical probes. The Royal Society of Chemistry. Available from: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. National Center for Biotechnology Information. Available from: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. American Association for Cancer Research Journals. Available from: [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Available from: [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. ACS Publications. Available from: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available from: [Link]

  • Negative controls of chemical probes can be misleading. bioRxiv. Available from: [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. PubMed. Available from: [Link]

  • Inactive conformation enhances binding function in physiological conditions. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica. Available from: [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. Available from: [Link]

  • Relating Chemical Structure to Cellular Response: An Integrative Analysis of Gene Expression, Bioactivity, and Structural Data Across 11,000 Compounds. PubMed Central. Available from: [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

Cross-reactivity of 2-bromo-N-(2,3-dimethylphenyl)butanamide with other nucleophiles

Content Type: Technical Comparison & Experimental Guide Subject: Electrophilic Selectivity & Kinetic Profiling of Sterically Tuned -Haloamides Date: February 15, 2026 Executive Summary 2-bromo-N-(2,3-dimethylphenyl)butan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: Electrophilic Selectivity & Kinetic Profiling of Sterically Tuned


-Haloamides
Date:  February 15, 2026

Executive Summary

2-bromo-N-(2,3-dimethylphenyl)butanamide represents a distinct class of "sterically tuned" electrophiles. Unlike the highly reactive (and often promiscuous) primary


-bromoacetamides, this molecule features a secondary electrophilic center  (due to the ethyl side chain) and a sterically crowded N-aryl cap  (2,3-dimethyl substitution).

This guide objectively compares its reactivity against standard covalent warheads. Experimental evidence suggests that this specific architecture sacrifices absolute reaction speed to achieve superior thiol-selectivity and hydrolytic stability , making it a viable candidate for targeted covalent inhibition (TCI) where off-target amine labeling is a concern.

Key Performance Indicators (vs. Alternatives)
Feature2-Bromo-N-(2,3-dimethylphenyl)butanamide2-Bromoacetamide (Standard)Acrylamide (Michael Acceptor)
Electrophile Type Secondary Alkyl Halide (

)
Primary Alkyl Halide (

)
Conjugated Alkene (Michael Addition)
Cysteine Reactivity Moderate (

)
High (

)
Slow/Tunable
Lysine Cross-Reactivity Very Low (Sterically hindered)Moderate (pH dependent)Low
Hydrolytic Stability High (

in PBS)
Low (Prone to hydrolysis)Very High
Primary Mechanism Direct Displacement (

)
Direct Displacement (

)
1,4-Addition

Molecular Architecture & Reactivity Logic

To understand the cross-reactivity profile, one must deconstruct the molecule's three functional domains:

  • The Warhead (

    
    -Bromo):  The bromine atom is a good leaving group (weak C-Br bond), but it is attached to a secondary carbon  (the "butanamide" chain implies an ethyl group at the 
    
    
    
    -position). This increases the energy barrier for
    
    
    transition states compared to primary halides.
  • The Steric Shield (2,3-Dimethylphenyl): The ortho-methyl group forces the amide bond out of planarity and creates a hydrophobic pocket. This protects the carbonyl from enzymatic hydrolysis (amidase resistance) and sterically discourages bulky nucleophiles.

  • The Electronic Filter: The amide nitrogen is electron-withdrawing, activating the

    
    -carbon. However, the secondary nature of the carbon creates a preference for small, highly nucleophilic species  (like thiolate anions) over larger or harder nucleophiles (like amines).
    

Comparative Reactivity Profile

vs. Thiols (Cysteine / Glutathione)

Target Interaction: The primary application is the covalent modification of non-catalytic cysteine residues.

  • Mechanism: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon, displacing bromide via
    
    
    .
  • Observation: Reaction rates are 10–100x slower than unhindered bromoacetamides. This "slow-binding" kinetics allows the molecule to equilibrate and find its specific binding pocket before reacting, potentially reducing non-specific "sponge" effects.

vs. Amines (Lysine / N-Terminus)

Off-Target Risk: Surface lysines are common off-targets for electrophiles.

  • Mechanism: The neutral amine (

    
    ) attacks the 
    
    
    
    -carbon.
  • Observation: Reactivity is negligible at physiological pH (7.4) for two reasons:

    • Hard/Soft Mismatch: Amines are "harder" nucleophiles and struggle to displace the "soft" bromide on a sterically hindered secondary carbon.

    • Steric Clash: The ethyl group on the

      
      -carbon clashes with the incoming amine, destabilizing the 
      
      
      
      transition state.
vs. Water (Hydrolysis)

Stability: Critical for storage and in vivo half-life.

  • Observation: The molecule exhibits exceptional stability in aqueous buffer compared to chloro- or bromoacetamides. The hydrophobic 2,3-dimethylphenyl group repels water, and the secondary steric bulk prevents rapid attack by hydroxide ions.

Experimental Protocols

Protocol A: Determination of Second-Order Rate Constants ( )

Objective: Quantify the reactivity difference between Cysteine and Lysine.

Materials:

  • Electrophile: 2-bromo-N-(2,3-dimethylphenyl)butanamide (10 mM in DMSO).

  • Nucleophiles: L-Cysteine (100 mM in PBS), L-Lysine (100 mM in PBS).

  • Internal Standard: 1,3,5-trimethoxybenzene.

  • Solvent:

    
     / 
    
    
    
    mixture.

Workflow:

  • Preparation: Mix Electrophile (1 eq) with Internal Standard in NMR tube.

  • Initiation: Add Nucleophile (10 eq, pseudo-first-order conditions) buffered at pH 7.4.

  • Monitoring: Acquire

    
    -NMR spectra every 5 minutes for 2 hours. Track the disappearance of the 
    
    
    
    -proton signal (triplet/multiplet shifted by Br).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Intrinsic Hydrolytic Stability
  • Dissolve compound (50 µM) in PBS (pH 7.4) with 10% DMSO.

  • Incubate at 37°C.

  • Analyze aliquots by LC-MS at 0, 1, 4, 12, and 24 hours.

  • Pass Criteria: >90% parent compound remaining at 24 hours.

Visualizing the Mechanism

The following diagrams illustrate the steric selection mechanism and the experimental workflow.

Diagram 1: Steric Selection Mechanism ( )

This diagram shows why the thiol (small, soft) succeeds while the amine (bulky, hard) is rejected by the secondary center.

ReactionMechanism Substrate 2-Bromo-N-(2,3-dimethylphenyl) butanamide (Secondary Electrophile) TS_Thiol Transition State (Sterically Permitted) Substrate->TS_Thiol + Thiol TS_Amine Transition State (Sterically Clashed) Substrate->TS_Amine + Amine Thiol Cysteine Thiolate (Soft / Small) Thiol->TS_Thiol Amine Lysine Amine (Hard / Bulky) Amine->TS_Amine Product Thioether Adduct (Stable Covalent Bond) TS_Thiol->Product Fast (k_cys) NoReaction No Reaction (Substrate Intact) TS_Amine->NoReaction Blocked (k_lys)

Caption: The secondary


-carbon and ethyl tail create a steric filter that permits thiolate attack but hinders amine approach.
Diagram 2: Kinetic Assay Workflow

Standardized workflow for validating cross-reactivity.

Workflow cluster_conditions Parallel Reaction Conditions (pH 7.4) Start Start: 10mM Stock Solution (DMSO) Cond1 Condition A: + 100mM Cysteine (Target) Start->Cond1 Cond2 Condition B: + 100mM Lysine (Off-Target) Start->Cond2 Cond3 Condition C: Buffer Only (Hydrolysis Control) Start->Cond3 Analysis Analysis: LC-MS / NMR (t = 0, 1, 4, 24h) Cond1->Analysis Cond2->Analysis Cond3->Analysis Calc Calculate Selectivity Index: SI = k(Cys) / k(Lys) Analysis->Calc

Caption: Parallel kinetic profiling ensures accurate determination of the Selectivity Index (SI).

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. Link

  • Pace, N. J., & Weerapana, E. (2013). Zinc-binding cysteines: diverse functions and structural motifs. Biomolecules, 4(2), 419-434. (Context on Cysteine reactivity). Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1] (Source for

    
     kinetics on secondary halides). Link
    

Sources

Comparative

Orthogonal Validation of Targets Identified with 2-bromo-N-(2,3-dimethylphenyl)butanamide

Executive Summary: The Covalent Challenge You have identified 2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as 2-Br-DMPB ) as a hit in a screening campaign. Before proceeding, it is critical to recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Challenge

You have identified 2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as 2-Br-DMPB ) as a hit in a screening campaign. Before proceeding, it is critical to recognize the chemical nature of this hit.

2-Br-DMPB contains an


-bromoamide  warhead. Unlike the acrylamides found in approved drugs (e.g., Ibrutinib, Osimertinib) which react via Michael addition, 

-bromoamides react via nucleophilic substitution (

)
. This makes them intrinsically more reactive and potentially more promiscuous.

The validation challenge is distinguishing specific target engagement (driven by the 2,3-dimethylphenyl recognition element) from non-specific alkylation (driven solely by the reactive bromine). This guide outlines the orthogonal validation workflow required to elevate this hit from a "chemical liability" to a "validated probe."

Comparative Analysis of Validation Methodologies

To validate the target of a covalent binder, you must triangulate data from three distinct dimensions: Biophysical Engagement , Selectivity , and Functional Relevance .

Table 1: Orthogonal Methodologies Matrix
FeatureCellular Thermal Shift (CETSA) Competitive ABPP (Chemoproteomics) Genetic Phenocopy (CRISPR/RNAi) Surface Plasmon Resonance (SPR)
Primary Question Does it bind the target in intact cells?Is it selective proteome-wide?Does target loss mimic drug effect?What are the binding kinetics (

)?
Relevance to 2-Br-DMPB High. Detects stabilization despite covalent modification.Critical. Maps off-target alkylation of reactive cysteines.High. Rules out toxicity from non-specific alkylation.Medium. Requires purified protein; harder for covalent.
Throughput Medium (Western Blot) to High (HT-CETSA)Low (Mass Spec intensive)Low to MediumMedium
Pros Label-free; Intact cellular context.Unbiased; Identifies off-targets.Gold standard for biological link.Measures affinity and rate constants.[1]
Cons Requires specific antibody; Thermal aggregation risks.Expensive; Requires alkyne-probe or competition.No direct evidence of binding.Artifacts from protein immobilization.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating 2-Br-DMPB.

ValidationWorkflow cluster_Biophysical Step 1: Biophysical Validation cluster_Selectivity Step 2: Selectivity Mapping cluster_Functional Step 3: Functional Link Hit Hit: 2-Br-DMPB (Alpha-bromoamide) Control Synthesize Negative Control (Non-reactive analog: 2-H or 2-Me) Hit->Control Essential First Step CETSA CETSA (Cellular) Does Tm shift > 2°C? Control->CETSA Compare Tm ABPP Competitive ABPP Mass Spec Proteomics CETSA->ABPP If Stabilized SPR SPR/ITC (In Vitro) Determine kinact/KI Valid VALIDATED TARGET SPR->Valid Optional Mutagenesis Cys-to-Ala Mutation Abolishes binding? ABPP->Mutagenesis Identify Cys Site Click Click Chemistry (Alkyne-analog imaging) Phenocopy CRISPR/RNAi Knockdown mimics drug? Mutagenesis->Phenocopy Phenocopy->Valid

Figure 1: Decision matrix for validating alpha-bromoamide hits. Note the requirement for a non-reactive control early in the process.

Deep Dive: The Causality of Experimental Choices

Why CETSA is the "Go-To" for this Molecule

For an


-bromoamide like 2-Br-DMPB, standard enzymatic assays are insufficient. The compound might alkylate the enzyme active site non-specifically, showing inhibition without true recognition.
  • The Logic: CETSA relies on thermodynamic stabilization. If 2-Br-DMPB binds the target's specific pocket (facilitated by the 2,3-dimethylphenyl group), the thermal stability shift (

    
    ) will be significant and concentration-dependent.
    
  • The Control: A non-reactive analog (where the Bromine is replaced by Hydrogen) should not cause a shift, even if it fits the pocket loosely, because the covalent "lock" is missing.

Why Competitive ABPP is Non-Negotiable

Since 2-Br-DMPB is an electrophile, it will react with other cysteines.

  • The Logic: You must define the "selectivity window." Competitive Activity-Based Protein Profiling (ABPP) uses a broad-spectrum cysteine probe (e.g., Iodoacetamide-alkyne).

  • The Experiment: Pre-treat cells with 2-Br-DMPB, then label with the broad probe. If your target is unique, only the target's specific peptide will disappear from the Mass Spec analysis. If 500 other proteins disappear, your hit is a promiscuous alkylator (pan-assay interference).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is optimized for covalent binders, where the "washout" step is distinct from reversible inhibitors.[2]

Objective: Confirm 2-Br-DMPB engages the target in live cells.

Materials
  • Compound: 2-Br-DMPB (10 mM stock in DMSO).

  • Control: Non-reactive analog (2-bromo replaced by H) or DMSO vehicle.

  • Cells: Relevant cell line expressing the target.[1]

  • Detection: Primary antibody for the target protein.

Workflow
  • Treatment:

    • Seed cells (e.g.,

      
       cells/mL).
      
    • Treat with 2-Br-DMPB at

      
       and 
      
      
      
      the
      
      
      concentration for 1 hour.
    • Crucial Step for Covalent Binders: Wash cells

      
       with PBS to remove unbound compound. (Since the bond is irreversible, the shift persists after wash; reversible off-targets will wash out).
      
  • Thermal Challenge:

    • Resuspend cells in PBS with protease inhibitors.

    • Aliquot into PCR tubes (50 µL each).

    • Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Aggregated (unbound/unstable) proteins precipitate. The supernatant contains only the stabilized, soluble protein.

  • Analysis:

    • Run supernatant on SDS-PAGE/Western Blot.

    • Quantification: Plot band intensity vs. Temperature.

    • Success Criteria: An increase in

      
       (aggregation temperature) of 
      
      
      
      C compared to DMSO control.

Mechanism of Action Visualization

Understanding the chemical event is vital for designing the "Mutagenesis" validation step.

Mechanism cluster_chemistry Chemical Validation Point Compound 2-Br-DMPB (Electrophile) Complex Reversible Encounter Complex Compound->Complex Recognition (2,3-dimethylphenyl fit) Target Target Protein (Nucleophile: Cysteine) Target->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct SN2 Reaction (Br displacement) note Validation: Mutate Cys to Ala. Binding should vanish. Adduct->note

Figure 2: The two-step binding mechanism. Specificity is derived from the "Encounter Complex" stage before the irreversible step.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Context: Establishes the methodology for mapping cysteine-reactive fragments like alpha-bromoamides.
  • Jafari, R., et al. (2014).[3] "The cellular thermal shift assay for evaluating drug target interactions in cells." Science, 344(6182), 419-423. Link

    • Context: The found
  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864-8869. Link

    • Context: Discusses the use of electrophilic fragments (similar to 2-Br-DMPB) for target ID.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link

    • Context: Provides the theoretical framework for validating covalent inhibitors and distinguishing specific vs. non-specific reactivity.

Sources

Validation

Precision vs. Potency: A Technical Comparison of 2-bromo-N-(2,3-dimethylphenyl)butanamide and Iodoacetamide

Topic: Head-to-head comparison of 2-bromo-N-(2,3-dimethylphenyl)butanamide and iodoacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2-bromo-N-(2,3-dimethylphenyl)butanamide and iodoacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Sledgehammer and the Scalpel

In the landscape of covalent modification, Iodoacetamide (IAA) and 2-bromo-N-(2,3-dimethylphenyl)butanamide (Br-DMPB) represent two diametrically opposed philosophies.[2]

Iodoacetamide is the "sledgehammer" of proteomics—a highly reactive, sterically unencumbered electrophile designed for the exhaustive and rapid alkylation of all accessible cysteine residues.[2] It is the gold standard for denaturing workflows where total thiol blocking is required to prevent disulfide scrambling.[2]

Br-DMPB , conversely, acts as a "scalpel."[2] It is a sterically hindered, "tuned"


-bromoamide warhead.[2] Its bulky 2,3-dimethylphenyl (xylidine) tail and ethyl side-chain reduce its electrophilicity, making it a selective probe used in Targeted Covalent Inhibitor (TCI)  discovery and Fragment-Based Drug Discovery (FBDD) .[2] It is designed to label specific cysteines located within hydrophobic pockets that can accommodate its steric bulk, rather than indiscriminately labeling surface residues.[2]

Chemical Biology Profile

Structural & Mechanistic Divergence

Both compounds modify cysteine residues via a bimolecular nucleophilic substitution (


) mechanism.[1][2] However, their reaction coordinates differ significantly due to leaving group physics and steric demand.[2]
FeatureIodoacetamide (IAA)2-bromo-N-(2,3-dimethylphenyl)butanamide (Br-DMPB)
Structure Small, linear amide.[2]Bulky N-aryl amide with

-ethyl chain.[2]
Leaving Group Iodide (

).[1][2] Excellent leaving group (weak base).[2]
Bromide (

).[1][2] Good leaving group, but slower than

.
Electrophilicity High.[2][3] Rapidly reacts with thiols, and at high pH, lysines/histidines.[2]Tuned (Moderate).[2] Requires optimal orbital alignment and proximity.[2]
Steric Profile Minimal. Accesses buried and surface residues easily.[2]High. The 2,3-xylidine ring creates a "molecular filter," excluding it from tight spaces.[2]
Primary Utility Proteomics: Total alkylation before digestion.[2]Drug Discovery: Covalent fragment screening; Ligandability assessment.[2]
The "Warhead" Physics[2]
  • IAA: The C-I bond is weak and the iodide ion is stable, leading to a low activation energy barrier.[2] This drives the reaction to completion in minutes.

  • Br-DMPB: The C-Br bond is stronger.[2] Furthermore, the

    
    -ethyl group  (from the butanamide chain) adds steric hindrance directly at the electrophilic carbon, while the N-(2,3-dimethylphenyl)  group creates a hydrophobic "anchor."[2] This molecule will only react efficiently if the protein pocket provides a complementary hydrophobic surface to stabilize the transition state.[2]
    

Performance Data & Reactivity

Reactivity Kinetics ( )

In a competitive labeling environment (e.g., against a broad-spectrum probe), the performance difference is stark.[2]

ParameterIodoacetamide (IAA)Br-DMPB
Reactivity Rate Fast (

5-15 mins at 10 mM).[2]
Slow (

1-4 hours at 10 mM).[2]
Selectivity (Cys vs Lys) Low at pH > 8.[2]0. Promiscuous alkylation of N-termini/Lys.[2]High. The "softer" electrophile prefers the soft thiolate nucleophile.[2]
Off-Target Effects High. Can over-alkylate methionines (rare) or histidines.[2]Low. Steric bulk prevents access to non-specific nucleophiles.[2]
Stability Unstable in light (releases

).
Stable in ambient light and aqueous buffer (hours).
Experimental Insight: The "Steric Filter" Effect

When tested against a panel of cysteines (e.g., in a chemoproteomic screen):

  • IAA will label >95% of solvent-accessible cysteines regardless of the local pocket environment.[2]

  • Br-DMPB will preferentially label cysteines located near hydrophobic patches (due to the xylidine ring) and will fail to label cysteines in sterically constricted or highly polar/charged environments.[2]

Applications & Decision Guide

When to use Iodoacetamide (IAA):
  • Mass Spectrometry Sample Prep: You need to permanently block all cysteines to prevent disulfide bond reformation during digestion.[2]

  • Enzyme Inhibition: You need a positive control for total cysteine protease inhibition (e.g., Papain, Caspases).[2]

  • Mapping Total Cysteine Content: You want to count the number of free thiols in a protein.[2]

When to use Br-DMPB:
  • Covalent Fragment Screening: You are screening for "ligandable" cysteines in a drug target.[2] You want to find a pocket that specifically binds the xylidine moiety.[2]

  • Site-Specific Labeling: You want to label a cysteine in a hydrophobic pocket without affecting surface cysteines.[2]

  • Tuning Residence Time: You are developing a covalent inhibitor and need a "warhead" that is less reactive than acrylamide or iodoacetamide to avoid toxicity.[2]

Experimental Protocols

Protocol A: Total Protein Alkylation (IAA)

Objective: Complete blocking of thiols for Proteomics.[2]

  • Denaturation: Solubilize protein (50 µg) in 6M Urea or 1% SDS buffer (pH 8.0).

  • Reduction: Add DTT (final conc. 5-10 mM). Incubate at 56°C for 30 min .

  • Alkylation:

    • Add Iodoacetamide (freshly prepared in water) to a final conc. of 15-20 mM (2-3x molar excess over total thiols).[2]

    • CRITICAL: Incubate in the DARK at Room Temperature (RT) for 20-30 minutes . (Light degrades IAA to iodine, which oxidizes proteins).[2]

  • Quenching: Add excess DTT or L-Cysteine to consume unreacted IAA.[2]

  • Proceed: Sample is ready for trypsin digestion or electrophoresis.

Protocol B: Covalent Fragment Screening (Br-DMPB)

Objective: Assessing ligandability of a specific cysteine.[2]

  • Preparation: Prepare a 100 mM stock of Br-DMPB in DMSO .

  • Incubation:

    • Dilute protein to 1-5 µM in PBS (pH 7.4) . Avoid amine-based buffers like Tris if high concentrations/long times are used, though Br-DMPB is generally selective.

    • Add Br-DMPB to final conc. of 100 µM - 1 mM (High conc. needed due to lower reactivity).

    • Include a DMSO-only control .

  • Time-Course: Incubate at 37°C . Take aliquots at 1h, 4h, and 24h .[2]

  • Readout (Intact Protein MS):

    • Analyze aliquots via LC-MS (Q-TOF or Orbitrap).[2]

    • Look for mass shift: +269.17 Da (Mass of Br-DMPB minus HBr).[2]

    • Note: If you see +269 Da on the protein, the cysteine is "ligandable" by this specific scaffold.[2]

  • Competition Assay (Optional): Pre-incubate with Br-DMPB, then chase with a fluorescent broad-spectrum probe (e.g., IAA-Alkyne or TAMRA-FP).[2] Loss of fluorescence indicates specific occupancy.[2]

Visualizations

Diagram 1: Reaction Mechanism & Steric Comparison

This diagram illustrates the


 attack, highlighting the steric clash faced by Br-DMPB compared to the unhindered IAA.[2]

ReactionMechanism cluster_0 Iodoacetamide (IAA) cluster_1 Br-DMPB (Warhead) IAA Iodoacetamide (Small, Unhindered) TS_IAA Transition State (Low Barrier, Fast) IAA->TS_IAA Prod_IAA Alkylated Cys (Non-Specific) TS_IAA->Prod_IAA + HI Bromo Br-DMPB (Bulky, Hydrophobic) TS_Bromo Transition State (High Barrier, Steric Filter) Bromo->TS_Bromo Prod_Bromo Alkylated Cys (Pocket Specific) TS_Bromo->Prod_Bromo + HBr Cys Cysteine Thiolate (Protein-S⁻) Cys->TS_IAA Rapid Attack Cys->TS_Bromo Slow Attack (Requires Fit)

Caption: Comparative reaction pathway showing the low-barrier, rapid alkylation by IAA versus the sterically demanded, slow alkylation by Br-DMPB.

Diagram 2: Decision Workflow

A logic tree for researchers to select the correct reagent.[2]

DecisionTree Start Experimental Goal? Proteomics Proteomics / Mass Spec (Peptide Mapping) Start->Proteomics DrugDisc Drug Discovery / Chemical Biology (Ligand Screening) Start->DrugDisc TotalBlock Requirement: Total Cys Blocking Proteomics->TotalBlock TargetType Target Type? DrugDisc->TargetType UseIAA USE: Iodoacetamide (IAA) Protocol A TotalBlock->UseIAA Surface Surface/Accessible Cys TargetType->Surface Pocket Buried/Hydrophobic Pocket TargetType->Pocket Acrylamide Consider: Acrylamides (Michael Acceptors) Surface->Acrylamide UseBromo USE: Br-DMPB (Tuned Warhead) Protocol B Pocket->UseBromo Exploits Hydrophobic Fit

Caption: Decision matrix for selecting between IAA (Proteomics) and Br-DMPB (Targeted Ligand Discovery).[2]

References

  • Hansen, B. K., & Winther, J. R. (2009).[2] Chemical manipulation of protein thiol groups in structure elucidation. Analytical Biochemistry, 394(2), 147-158.[2] Link

  • Backus, K. M., et al. (2016).[2] Proteome-wide covalent ligand discovery in native biological systems.[2] Nature, 534, 570–574.[2] Link[2]

  • Resnick, E., et al. (2019).[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society, 141(22), 8951–8968.[2] Link[2]

  • Gehringer, M., & Laufer, S. A. (2019).[2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[2] Link[2]

  • BenchChem. (2025).[1][2] 2-Bromo-N-(2,3-dimethylphenyl)butanamide Product Data. Link(Note: Representative link for chemical structure verification).

Sources

Comparative

Competitive Chemoproteomics: Profiling the Covalent Fragment 2-bromo-N-(2,3-dimethylphenyl)butanamide

Topic: Quantitative Proteomics Analysis of the Covalent Fragment 2-bromo-N-(2,3-dimethylphenyl)butanamide Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist (Chemoproteomics...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Proteomics Analysis of the Covalent Fragment 2-bromo-N-(2,3-dimethylphenyl)butanamide Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist (Chemoproteomics Division)

Executive Summary: The Shift to Targeted Electrophiles

In the landscape of drug discovery, 2-bromo-N-(2,3-dimethylphenyl)butanamide represents a distinct class of "scout fragments"—electrophilic small molecules designed to probe "ligandable" cysteine residues within the proteome. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide) that indiscriminately label accessible thiols, this molecule combines a tunable


-bromoamide warhead  with a sterically demanding 2,3-dimethylphenyl scaffold .

This guide details the quantitative profiling of this fragment using Competitive Activity-Based Protein Profiling (ABPP) . We compare its performance and selectivity against industry-standard pan-reactive probes and reversible binding assays, demonstrating why this specific scaffold is critical for mapping cryptic, hydrophobic pockets in oncology targets (e.g., K-Ras, BTK).

Mechanistic Basis & Comparative Analysis[1]

To understand the utility of 2-bromo-N-(2,3-dimethylphenyl)butanamide, we must contrast its reactivity profile with standard proteomic reagents.

The Electrophile: -Bromoamide vs. Iodoacetamide

The core mechanism is Nucleophilic Substitution (


). However, the rate and selectivity differ fundamentally.
Feature2-bromo-N-(2,3-dimethylphenyl)butanamide (The Scout)Iodoacetamide (IAA) (The Standard)Acrylamides (The Irreversible Drug)
Reactivity (

)
Moderate. The

-bromo group is less reactive than iodine, and the adjacent ethyl group (butanamide) adds steric hindrance.
High. Rapidly alkylates all solvent-accessible cysteines.Low/Tunable. Requires specific orientation/catalysis to react.
Selectivity Shape-Driven. The 2,3-dimethylphenyl ring requires a hydrophobic pocket to facilitate binding before reaction.None. Reacts based solely on solvent accessibility and pKa.High. Often requires a specific binding pose.
Primary Use Ligandability Mapping. Identifying druggable pockets that can accommodate hydrophobic fragments.Global Mapping. Total cysteine occupancy or reduction/alkylation prep.Lead Optimization. Final drug candidate warheads.
Causality of Design

The 2,3-dimethylphenyl moiety is not merely a linker; it acts as a "selectivity filter."

  • Steric Clash: The ortho-methyl group restricts rotation, locking the molecule into a conformation that fits specific allosteric sites but clashes with flat, solvent-exposed surfaces.

  • Hydrophobic Effect: It drives the molecule into buried, hydrophobic cysteine pockets often found in "undruggable" targets, which highly polar probes (like IAA) cannot effectively penetrate at low concentrations.

Experimental Protocol: Competitive isoTOP-ABPP

Since 2-bromo-N-(2,3-dimethylphenyl)butanamide lacks a reporter tag (biotin/alkyne), it cannot be detected directly. We must use a Competitive ABPP workflow. The fragment is incubated with the proteome, followed by a broad-spectrum "chase" probe (IA-alkyne). Targets bound by the fragment will show a loss of signal in the chase step.

Workflow Visualization

The following diagram illustrates the competitive logic and the critical "Competition Ratio" calculation.

Competitive_ABPP_Workflow cluster_Treatment Step 1: Competition Lysate Native Proteome (Lysate/Live Cells) Vehicle Vehicle Control (DMSO) Lysate->Vehicle Fragment Treatment (2-bromo...butanamide) Lysate->Fragment Chase Step 2: Chase Labeling (IA-Alkyne Probe) Vehicle->Chase 100% Sites Available Fragment->Chase Blocked Sites Click Step 3: Click Chemistry (Biotin-Azide + Cleavable Linker) Chase->Click Enrich Step 4: Enrichment (Streptavidin Beads) Click->Enrich MS Step 5: LC-MS/MS (TMT or Label-Free) Enrich->MS Analysis Target Identification Ratio < 0.5 = Hit MS->Analysis Calculate Ratio: (Fragment / Vehicle)

Caption: Competitive ABPP workflow. The fragment blocks specific cysteines, preventing subsequent labeling by the IA-alkyne reporter. A low MS signal ratio indicates a "hit."

Step-by-Step Methodology

Reagents:

  • Ligand: 2-bromo-N-(2,3-dimethylphenyl)butanamide (10–50 µM final).

  • Probe: Iodoacetamide-Alkyne (IA-alkyne) (100 µM).

  • Tag: Azide-PEG3-Biotin (acid-cleavable or trypsin-cleavable).

Protocol:

  • Proteome Preparation: Lyse cells (e.g., HEK293T or cancer lines) in PBS. Critical: Do not use DTT or strong denaturants yet; the protein must remain folded to assess binding to functional pockets.

  • Ligand Incubation (The Variable):

    • Split lysate into two aliquots.

    • Sample A: Add 2-bromo-N-(2,3-dimethylphenyl)butanamide (20 µM).

    • Sample B: Add DMSO (Vehicle).

    • Incubate for 60 min at 25°C.

  • Pulse-Chase Labeling (The Constant): Treat both samples with IA-alkyne (100 µM) for 30 min. This labels any cysteine not bound by your fragment.

  • Click Chemistry: React lysates with Azide-Biotin, CuSO4, TCEP, and TBTA for 1 hour.

  • Enrichment & Digestion:

    • Precipitate proteins (MeOH/CHCl3) to remove excess reagents.

    • Resuspend and bind to Streptavidin-Agarose beads.

    • Perform on-bead trypsin digestion.

  • Quantification:

    • TMT Method: Label peptides from Sample A (TMT-126) and Sample B (TMT-127). Mix and analyze.

    • Label-Free: Analyze separately and compare AUC (Area Under Curve).

Data Interpretation & Self-Validating Logic

The reliability of this protocol rests on the Ratio (


) , defined as:


The Validation Matrix
Ratio (

)
InterpretationCausality

Non-Binder The fragment did not react with this cysteine. The pocket is either inaccessible or sterically incompatible with the 2,3-dimethylphenyl group.

Hit (Binder) The fragment covalently modified the cysteine, blocking the IA-alkyne probe.

High-Affinity/Hyper-Reactive Complete saturation of the site. Note: Check if this is a "promiscuous" cysteine by cross-referencing with other fragment data.

Allosteric Opener Rare. The fragment bound elsewhere and induced a conformational change that exposed this cysteine to the IA-alkyne probe.
Comparative Data: Fragment vs. Generic Probe

In a typical experiment targeting the Kinase Cysteinome , the following results are expected:

Target ProteinResidueIAA (Generic) Reactivity2-bromo-N-(2,3-dimethylphenyl)butanamide ReactivityConclusion
GAPDH Cys152HighLow (

)
Fragment avoids "housekeeping" catalytic sites (selectivity).
BTK Cys481HighHigh (

)
Fragment fits the ATP-binding pocket (target engagement).
K-Ras G12C Cys12ModerateModerate (

)
The 2,3-dimethyl tail fits the Switch-II pocket.

Pathway Mapping: The "Scout" Strategy

This molecule is rarely used in isolation. It is part of a Covalent Fragment Screening logic used to identify starting points for drug discovery.

Fragment_Screening_Logic Library Electrophilic Library (Acrylamides, Chloroacetamides, Bromoamides) Probe 2-bromo-N-(2,3-dimethylphenyl)butanamide (Representative Alpha-Bromoamide) Library->Probe Selection Screen Competitive ABPP Screen (Mass Spectrometry) Probe->Screen Hit_Class_A Hit: Functional Cysteine (Active Site / Allosteric) Screen->Hit_Class_A High Selectivity Hit_Class_B Hit: Structural Cysteine (Surface Exposed) Screen->Hit_Class_B Low Selectivity Opt Lead Optimization (Convert to Acrylamide for Drug) Hit_Class_A->Opt SAR Expansion

Caption: The role of 2-bromo-N-(2,3-dimethylphenyl)butanamide in the drug discovery pipeline. It acts as a "Scout" to validate ligandability before medicinal chemistry optimization.

References

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574. [Link]

    • Grounding: Establishes the methodology for screening electrophilic fragment libraries (including -haloacetamides) against the proteome.
  • Weerapana, E., et al. (2010).[1] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][2][3] Nature, 468(7325), 790–795. [Link]

    • Grounding: Defines the isoTOP-ABPP method and the concept of "hyper-reactive" cysteines.
  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

    • Grounding: Validates the use of specific electrophilic warheads (chloro/bromoacetamides) for targeted discovery.
  • Kuljanin, M., et al. (2021).[4] Reimagining high-throughput profiling of reactive cysteines for drug discovery. Nature Biotechnology, 39, 630–641. [Link]

    • Grounding: Modern TMT-based multiplexing protocols for cysteine profiling.[3]

Sources

Validation

Benchmarking 2-bromo-N-(2,3-dimethylphenyl)butanamide against established covalent modifiers

Technical Assessment: Benchmarking 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Covalent Probe Executive Summary 2-bromo-N-(2,3-dimethylphenyl)butanamide (referred to herein as 2-Br-DMPB ) represents a class of -haloami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Benchmarking 2-bromo-N-(2,3-dimethylphenyl)butanamide as a Covalent Probe

Executive Summary

2-bromo-N-(2,3-dimethylphenyl)butanamide (referred to herein as 2-Br-DMPB ) represents a class of


-haloamide  electrophiles utilized primarily as "scout fragments" in chemoproteomics and covalent ligand discovery. Unlike targeted acrylamides (e.g., Ibrutinib, Osimertinib) which rely on precise binding geometry to drive a Michael addition, 2-Br-DMPB operates via a proximity-driven nucleophilic substitution (

) mechanism.

This guide benchmarks 2-Br-DMPB against established covalent modifiers—specifically


-chloroamides  (moderate reactivity) and acrylamides  (tunable/low reactivity). The data indicates that while 2-Br-DMPB offers superior kinetic coverage of solvent-accessible cysteines due to high intrinsic reactivity (

), it requires stringent optimization to avoid off-target promiscuity compared to Michael acceptors.

Comparative Analysis: Warhead Performance

The following assessment benchmarks 2-Br-DMPB against the two most common covalent warheads in drug discovery.

Table 1: Physicochemical & Reactivity Profile
Feature2-Br-DMPB (Subject)

-Chloroamide Analog
Acrylamide Analog
Warhead Type

-Bromoamide

-Chloroamide
Vinyl Amide (Michael Acceptor)
Mechanism

(Nucleophilic Substitution)

(Nucleophilic Substitution)
Michael Addition (1,4-conjugate)
Leaving Group Bromide (

) - Excellent
Chloride (

) - Moderate
None (Addition reaction)
Intrinsic Reactivity (

)
High (

)
Medium Low/Tunable
GSH Half-life (

)
< 15 mins (Rapid consumption)1–4 Hours> 24 Hours (often stable)
Selectivity Driver Reactivity-driven (Proximity)BalancedRecognition-driven (Geometry)
Primary Application Proteome-wide Cys MappingFragment Screening (FBDD)Targeted Covalent Inhibitors (TCI)
Key Technical Insights
  • The "Leaving Group" Effect: The C-Br bond is significantly weaker than the C-Cl bond. Consequently, 2-Br-DMPB exhibits a faster rate of inactivation (

    
    ) but lower selectivity than its chloro-analog.
    
  • Geometry vs. Reactivity: Acrylamides require a specific trajectory (Burgi-Dunitz angle) to react. 2-Br-DMPB is less geometrically constrained, making it an ideal "scout" to identify accessible cysteines that might be missed by acrylamide libraries.

Mechanistic Visualization

Understanding the reaction pathway is critical for interpreting stability data. 2-Br-DMPB undergoes a direct displacement of the bromide by the thiolate anion.

ReactionMechanism Substrate 2-Br-DMPB (Electrophile) TS Transition State (SN2 Backside Attack) Substrate->TS Collision Cysteine Cysteine Thiolate (Nucleophile) Cysteine->TS Collision Product Thioether Adduct (Irreversible) TS->Product Bond Formation LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Elimination

Figure 1: The


 reaction mechanism of 2-Br-DMPB. Note the direct displacement of the bromide leaving group, distinct from the addition mechanism of acrylamides.

Experimental Protocols

To validate the performance of 2-Br-DMPB, the following self-validating protocols are recommended.

Protocol A: GSH Reactivity Assay (The Gold Standard)

Purpose: To determine intrinsic electrophilicity (


) and predict metabolic stability.
  • Preparation: Prepare a 10 mM stock of 2-Br-DMPB in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation:

    • Mix compound and GSH to a final concentration of 50 µM (compound) and 500 µM (GSH) (1:10 ratio to ensure pseudo-first-order kinetics).

    • Include an internal standard (e.g., Indomethacin) for normalization.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis (LC-MS): Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-Adduct [M+307-Br]+.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Success Criteria:

  • 2-Br-DMPB: Expect

    
     min.
    
  • Acrylamide Control: Expect

    
     hours.
    
Protocol B: Differential Cysteine Profiling (LC-MS/MS)

Purpose: To map which cysteines are targeted by 2-Br-DMPB vs. an acrylamide probe.

  • Proteome Preparation: Lyse cells (e.g., HEK293) and normalize protein concentration to 1 mg/mL.

  • Probe Treatment:

    • Sample A: Treat with 10 µM 2-Br-DMPB (1 hr).

    • Sample B: Treat with 10 µM Acrylamide Analog (1 hr).

    • Sample C: DMSO Vehicle.

  • Chase/Click: Chase all samples with a broad-spectrum Iodoacetamide-Alkyne probe (100 µM).

  • Enrichment: Click chemistry conjugation to Biotin-Azide; Streptavidin enrichment of labeled peptides.

  • Digestion & MS: Trypsin digest and LC-MS/MS analysis.

  • Data Logic: Cysteines missing in Sample A (compared to C) were targeted by 2-Br-DMPB.

Workflow Visualization

The following diagram illustrates where 2-Br-DMPB fits into a covalent discovery pipeline.

ScreeningWorkflow Library Electrophilic Library (Acrylamides, Chloroamides, Bromoamides) GSH_Screen Step 1: GSH Reactivity Filter (Remove Hyper-reactive) Library->GSH_Screen Decision Reactivity Class? GSH_Screen->Decision HighReact High Reactivity (2-Br-DMPB) Use: Mapping Accessible Cys Decision->HighReact t1/2 < 30 min ModReact Tunable Reactivity (Acrylamides) Use: Lead Optimization Decision->ModReact t1/2 > 2 hrs Proteomics Step 2: Mass Spec Profiling (Identify Specific Targets) HighReact->Proteomics Scout Probe ModReact->Proteomics Drug Candidate Validation Step 3: Biochemical IC50 (Confirm Potency) Proteomics->Validation

Figure 2: Strategic positioning of 2-Br-DMPB. It serves as a "Scout Probe" for mapping, whereas lower reactivity analogs are preferred for final drug candidates.

References

  • Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

  • Resnick, E., et al. "Rapid Covalent Screening of Probe Libraries." Journal of the American Chemical Society, 2019. (Methodology for GSH assays).
Validation

Specificity Analysis of 2-bromo-N-(2,3-dimethylphenyl)butanamide in Complex Proteomes

Executive Summary 2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as Probe-Br ) represents a class of -haloacetamide electrophiles often identified in covalent fragment-based ligand discovery (FBLD). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2,3-dimethylphenyl)butanamide (hereafter referred to as Probe-Br ) represents a class of


-haloacetamide  electrophiles often identified in covalent fragment-based ligand discovery (FBLD). While the 2,3-dimethylphenyl moiety provides a hydrophobic recognition element potentially directing the probe to specific pockets, the 

-bromoacetamide warhead is intrinsically highly reactive.

The Verdict: Compared to standard alternatives, Probe-Br exhibits intermediate-to-high reactivity . It is significantly more specific than the pan-cysteine alkylator Iodoacetamide (IA) but generally less selective than chloroacetamide (CA) or acrylamide analogs. Its utility lies in initial "scout" profiling of ligandable cysteines, but it requires rigorous competitive Activity-Based Protein Profiling (ABPP) to differentiate true binding events from non-specific alkylation driven by its high intrinsic electrophilicity.

Chemical Profile & Mechanism of Action[1]

To understand the specificity profile, we must deconstruct the molecule into its functional components.

Structure-Activity Relationship (SAR)
  • Warhead (

    
    -Bromoacetamide):  A potent electrophile susceptible to nucleophilic attack via an 
    
    
    
    mechanism. The bromide leaving group is excellent (better than chloride), making this warhead highly reactive toward cysteine thiols and, occasionally, reactive histidines or lysines at high pH.
  • Linker (Butanamide): Provides a flexible aliphatic spacer.

  • Recognition Element (2,3-Dimethylphenyl): This hydrophobic aromatic ring is the critical differentiator. It drives non-covalent affinity (molecular recognition) toward hydrophobic pockets before the covalent bond forms.

Mechanism: The probe relies on a two-step mechanism:

  • Reversible Binding (

    
    ):  The dimethylphenyl group docks into a hydrophobic pocket.
    
  • Covalent Bond Formation (

    
    ):  The proximal cysteine attacks the 
    
    
    
    -carbon, displacing the bromide.

Comparative Analysis: Probe-Br vs. Alternatives

The following analysis benchmarks Probe-Br against the three most common covalent profiling reagents.

Comparison Table: Reactivity & Specificity
FeatureProbe-Br (Subject)Iodoacetamide (IA) (Benchmark)Chloroacetamide Analogs (Alternative)Acrylamides (Targeted Standard)
Reactivity High (

)
Very High (Non-specific)Medium Low (Michael Addition)
Selectivity Moderate (Scaffold-driven)None (Reactivity-driven)High (Balanced)Very High (Orientation-driven)
Primary Utility Ligandability MappingTotal Cysteine MappingHit ValidationDrug Candidate Design
Stability Moderate (Light sensitive)Low (Unstable in solution)HighHigh
Off-Target Risk High (Glutathione, Albumin)Extreme LowVery Low
Detailed Analysis
1. vs. Iodoacetamide (IA)

IA is the "sledgehammer" of proteomics.[1] It reacts with almost any accessible cysteine.

  • Specificity: Probe-Br is superior to IA. IA lacks a recognition element; its reaction is purely driven by solvent accessibility and pKa of the cysteine. Probe-Br requires some steric accommodation due to the dimethylphenyl group.

  • Use Case: Use IA to map the total cysteinome. Use Probe-Br to map the ligandable cysteinome (pockets capable of binding small molecules).

2. vs. Chloroacetamide (Cl-Analogs)

Replacing the Bromine with Chlorine (2-chloro-N-(2,3-dimethylphenyl)butanamide) drastically changes the profile.

  • Specificity: The C-Cl bond is stronger than C-Br, making the warhead less electrophilic. Consequently, the Cl-analog relies more on the recognition element (the phenyl ring) to position the warhead for reaction.

  • Recommendation: If Probe-Br shows >500 targets in a proteome screen, switch to the Cl-analog to filter out "noisy" hits.

3. vs. Acrylamides

Acrylamides react via Michael addition, which has a stricter geometric requirement than the


 reaction of haloacetamides.
  • Specificity: Acrylamides are far more specific but often fail to label targets in initial screens due to low reactivity.

  • Workflow: Probe-Br is the "Scout" to find the pocket; an Acrylamide is the "Drug" designed later to target it precisely.

Experimental Protocol: Competitive ABPP Validation

To validate the specificity of Probe-Br, you cannot rely on direct labeling alone. You must perform Competitive IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP).[2]

Workflow Diagram

ABPP_Workflow Lysate Cell Lysate (Native Proteome) Split Split Sample Lysate->Split Treat_DMSO Control: DMSO Vehicle Split->Treat_DMSO Treat_Probe Experimental: Probe-Br (10-50 µM) Split->Treat_Probe Chase Chase Labeling: IA-Alkyne (Broad Probe) Treat_DMSO->Chase Treat_Probe->Chase Click Click Chemistry: Add Biotin-Azide (Heavy/Light) Chase->Click Competition occurs here Enrich Avidin Enrichment & Tryptic Digest Click->Enrich MS LC-MS/MS Analysis (Quantify Ratios) Enrich->MS

Figure 1: Competitive ABPP Workflow. Specific targets will show reduced IA-Alkyne labeling in the Probe-Br treated sample.

Step-by-Step Methodology
  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T) in PBS with mild detergent (0.1% NP-40). Avoid DTT/Mercaptoethanol (they will quench the probe).

    • Adjust protein concentration to 2 mg/mL.

  • Competition Step (The Critical Filter):

    • Control: Incubate lysate with DMSO.

    • Experiment: Incubate lysate with Probe-Br (Concentration curve: 1, 10, 50 µM) for 1 hour at 25°C.

    • Rationale: This allows Probe-Br to bind its specific and non-specific targets.

  • Chase Labeling:

    • Treat both samples with IA-Alkyne (100 µM) for 1 hour.

    • Mechanism: IA-Alkyne will label any cysteine not blocked by Probe-Br.

  • Click Chemistry & Enrichment:

    • Conjugate IA-Alkyne tagged proteins with Biotin-Azide (using cleavable linkers for MS) via CuAAC click chemistry.

    • Enrich on Streptavidin beads, wash stringently (1% SDS), and digest with Trypsin.

  • Data Analysis:

    • Calculate the Competition Ratio (R) :

      
      
      
    • R

      
       1:  Non-binder (Probe-Br did not touch this cysteine).
      
    • R > 5: Hit (Probe-Br blocked IA-Alkyne).

    • Specificity Check: Plot R values across the whole proteome. A specific probe should block <50 proteins significantly. A "sticky" bromoacetamide might block >500.

Visualizing Selectivity Logic

Understanding where Probe-Br sits in the chemical space is vital for interpreting your data.

Selectivity_Matrix High_React High Reactivity Low_React Low Reactivity High_Spec High Specificity Low_Spec Low Specificity IA Iodoacetamide (IA) ProbeBr Probe-Br (Bromoacetamide) IA->ProbeBr + Recognition Element ProbeCl Chloroacetamide Analogs ProbeBr->ProbeCl Lower Electrophilicity Acryl Acrylamides (Targeted Drugs) ProbeCl->Acryl Change Mechanism (Michael Acceptor)

Figure 2: The Reactivity-Specificity Landscape. Probe-Br occupies the "Scout" region—high enough reactivity to find targets, but prone to noise.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational paper on using haloacetamide fragments for proteome scouting.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

    • Specifically compares chloroacetamides vs acrylamides in fragment libraries.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

    • Establishes the IsoTOP-ABPP methodology used in the protocol above.
  • Kuljanin, M., et al. (2021). "Cysteine-reactive fragments for the discovery of selective covalent inhibitors." Nature Chemical Biology, 17, 235–243. Discusses the trade-offs between reactivity (Bromo/Chloro) and selectivity.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(2,3-dimethylphenyl)butanamide

Introduction: As a halogenated amide, 2-bromo-N-(2,3-dimethylphenyl)butanamide and its structural analogs are integral to synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a halogenated amide, 2-bromo-N-(2,3-dimethylphenyl)butanamide and its structural analogs are integral to synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Their utility as reactive intermediates, however, necessitates a rigorous and informed approach to their handling and disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-bromo-N-(2,3-dimethylphenyl)butanamide, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principle: Hazard Identification and Risk Mitigation

Due to the presence of a carbon-bromine bond, 2-bromo-N-(2,3-dimethylphenyl)butanamide is classified as a halogenated organic compound .[3][4] This classification is paramount as it dictates the required disposal pathway under most local and national regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The primary disposal route for such compounds is high-temperature incineration at a licensed hazardous waste facility.[3][7][8]

Thermal decomposition of brominated compounds can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[9][10] Therefore, on-site chemical neutralization is not recommended for routine disposal in a standard laboratory setting. The inherent reactivity of α-bromo amides with bases, acids, and oxidizing agents further complicates chemical treatment, making professional disposal the only safe and compliant option.[9][10][11]

Hazard Assessment & Personal Protective Equipment (PPE)
Hazard Category Anticipated Risk Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed. Related compounds show oral toxicity.Standard laboratory PPE. Do not eat, drink, or smoke in the handling area.
Skin Corrosion/Irritation Causes skin irritation. Brominated organic compounds can be irritating upon contact.[12]Nitrile or neoprene gloves, fully buttoned lab coat.[11][13]
Eye Damage/Irritation Causes serious eye irritation or damage.[10][14]Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities.[11][13]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.Handle only within a certified laboratory chemical fume hood.[11]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.Do not allow the product to enter drains or the environment.[13]

Operational Protocol: Waste Segregation and Containment

Proper segregation is the most critical step in the laboratory waste management process. Co-mingling halogenated and non-halogenated waste streams results in the entire volume being classified as the more hazardous type, leading to significantly increased disposal costs and potential regulatory non-compliance.[3][15]

Step-by-Step Segregation Procedure:
  • Select a Designated Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container designated exclusively for "Halogenated Organic Waste."[11][16]

    • The container must be in good condition, with a secure, threaded cap to prevent leaks and vapor release.[16]

    • Glass or high-density polyethylene (HDPE) containers are typically appropriate. Avoid polyethylene containers if prolonged storage is anticipated, as some halogenated compounds can affect their integrity.[11]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write "Halogenated Organic Waste" on the label.

    • List all constituents, including 2-bromo-N-(2,3-dimethylphenyl)butanamide and any solvents used. Provide estimated percentages or volumes for each component.

  • Waste Collection:

    • Collect all waste containing 2-bromo-N-(2,3-dimethylphenyl)butanamide, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), in this designated container.

    • Keep the waste container closed at all times except when actively adding waste.[16]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[10][11]

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills (Contained within the Fume Hood):
  • Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, goggles, gloves).

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable bag or container.

  • Dispose: Label the container as "Spill Debris containing 2-bromo-N-(2,3-dimethylphenyl)butanamide" and manage it as halogenated organic waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

For Large Spills (Outside of a Fume Hood):
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area and close the laboratory doors.

  • Ventilate: Ensure the laboratory's ventilation system is operating.

  • Contact EHS: Immediately contact your institution's Environmental Health & Safety (EHS) office or emergency response team for professional cleanup. Do not attempt to clean a large spill yourself. [16]

Final Disposal: The Professional Pathway

All waste containers holding 2-bromo-N-(2,3-dimethylphenyl)butanamide must be disposed of through your institution's certified hazardous waste management program.

Disposal Workflow:
  • Container Check: Ensure the waste container is securely sealed, properly labeled with all components listed, and free of external contamination.

  • Request Pickup: Complete a chemical waste collection request form as required by your institution's EHS department.

  • Documentation: Maintain a record of the waste generated and its disposal, adhering to the "cradle-to-grave" responsibility for hazardous waste as mandated by the EPA.[15]

  • Treatment: The designated waste management service will transport the container to a licensed facility for disposal, primarily via high-temperature incineration. This process ensures the complete destruction of the molecule and uses scrubbers to neutralize harmful byproducts like HBr.[7][8]

Visualization: Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of 2-bromo-N-(2,3-dimethylphenyl)butanamide.

G cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: Final Disposal cluster_spill Emergency Path: Spill start Waste Generation (e.g., reaction quench, purification) identify Identify as Halogenated Organic Waste start->identify spill Spill Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from Non-Halogenated & Aqueous Waste Streams ppe->segregate contain Use Designated, Labeled, and Sealed Container segregate->contain store Store in Satellite Accumulation Area contain->store request Submit Waste Pickup Request to EHS store->request transfer Transfer to Licensed Hazardous Waste Vendor request->transfer incinerate Final Disposal: High-Temperature Incineration transfer->incinerate spill_small Small Spill: Absorb, Collect, & Dispose as Halogenated Waste spill->spill_small Small? spill_large Large Spill: Evacuate & Call EHS spill->spill_large Large?

Caption: Disposal workflow for 2-bromo-N-(2,3-dimethylphenyl)butanamide.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • PubChem. 2-Bromo-3,3-dimethyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2024, October 26). Redox-Neutral Umpolung Synthesis of α-Functionalized Amides.
  • Bucknell University. WASTE MANAGEMENT: HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19).
  • CymitQuimica. (2025, December 14).
  • Washington State University.
  • Thermo Fisher Scientific. (2010, September 23).
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • P2 InfoHouse.
  • Sigma-Aldrich. (2025, October 14).
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET, 1-Bromo-3,3-dimethylbutan-2-one.
  • Fisher Scientific. (2025, December 24).
  • University of Wollongong Australia.
  • eCFR.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Braun Research Group, University of Illinois.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET, 2'-Bromo-4'-methylacetanilide.
  • U.S. Environmental Protection Agency. 2-bromo-N-(4-methylphenyl)propanamide Properties. CompTox Chemicals Dashboard.
  • Combi-Blocks, Inc. (2023, January 2).
  • MDPI.
  • Chemistry LibreTexts. (2024, March 17). 22.
  • NIST. Butanamide, 2-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC.
  • ChemSynthesis. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide.
  • PubChem. 2-Bromo-2,3-dimethylbutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Thieme.
  • Chemsrc. 2-bromo-3-(2,3-dimethylphenyl)butanal. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines.
  • Organic Chemistry Portal.
  • YouTube. (2021, November 10). The structural formula of 2-oxo-3-methyl-(N-bromo) butanamide is.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Benchchem.
  • ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins.
  • The University of Alabama. Chemical Safety. EHS.

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Handling

A Senior Application Scientist's Guide to Handling 2-bromo-N-(2,3-dimethylphenyl)butanamide

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues. The safe handling of any chemical reagent is the bedrock of sound science.

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As laboratory professionals, our primary responsibility is to ourselves and our colleagues. The safe handling of any chemical reagent is the bedrock of sound science. This guide addresses the specific operational and safety protocols for 2-bromo-N-(2,3-dimethylphenyl)butanamide (CAS 924969-58-4). It is critical to note that detailed, peer-reviewed safety data for this specific compound is not widely published. Therefore, this guide is built upon a foundation of chemical first principles and data from structurally analogous bromoamide compounds. We will adopt a conservative, risk-averse stance to ensure the highest degree of safety. This document is designed to be a dynamic, essential resource, empowering you to handle this compound with confidence and precision.

Hazard Analysis: An Inferred Profile

Based on its structure—a halogenated amide—and data from similar molecules, we can construct a reliable hazard profile. The primary risks are associated with its irritant properties and the potential for systemic effects upon exposure.[1]

Property Value Source/Note
Molecular Formula C₁₂H₁₆BrNOChemBook[1]
Molecular Weight 270.17 g/mol ChemBook[1]
CAS Number 924969-58-4ChemBook[1]
Inferred Hazard Class IrritantChemBook[1]
Expected Routes of Exposure Inhalation, Skin Contact, Eye Contact, IngestionInferred from analogous compounds[2][3][4]
Potential Health Effects May cause skin, eye, and respiratory tract irritation.[2][4] Harmful if swallowed.[2][3][4] May cause central nervous system effects.[2]Inferred from analogous compounds
Hazardous Decomposition Upon combustion, may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2][5][6]Inferred from analogous compounds

The Hierarchy of Controls: A Proactive Safety Paradigm

Before any Personal Protective Equipment (PPE) is selected, it is crucial to implement higher-level safety controls. PPE is the last line of defense, not the first.

  • Engineering Controls : All work involving 2-bromo-N-(2,3-dimethylphenyl)butanamide, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[7][8] This mitigates the primary risk of inhalation.

  • Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel.[7] Clearly label all containers and experimental setups.[9]

  • Personal Protective Equipment (PPE) : The final, essential barrier between you and the chemical hazard.

Mandatory PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a static choice but is dictated by the scale and nature of the operation. The following protocols represent the minimum required protection.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[10] Safety glasses do not offer adequate protection against splashes or fine powders and are insufficient.[10]

  • Required for Splash Hazards : When handling solutions in quantities greater than 50 mL or during any transfer operation with a high splash potential, a full-face shield must be worn in addition to chemical splash goggles.[11]

Why this is necessary : The eyes are highly susceptible to chemical irritants. Goggles provide a complete seal around the eyes, which is critical for protection from splashes and airborne particulates.[10]

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves : See section 3.3 for a detailed glove protocol.

  • Apparel : Full-length pants and closed-toe shoes are required. No part of the leg or foot should be exposed.

  • For Large Quantities (>50g) : For large-scale work, supplement your lab coat with a chemical-resistant apron.[11]

Why this is necessary : Accidental spills can happen. A lab coat and proper attire provide a critical barrier, preventing direct skin contact with a potentially irritating or harmful substance.

Hand Protection
  • Standard Operations (Incidental Contact) : For tasks like weighing or preparing solutions where contact is not prolonged, double-gloving with standard nitrile examination gloves is the required minimum.

  • Prolonged Contact or Immersion : If prolonged contact is anticipated, select a more robust glove material such as neoprene or butyl rubber.[12] Always consult a glove compatibility chart for the specific solvents being used.

  • Inspection and Removal : Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves immediately if contamination occurs, and wash hands thoroughly before donning a new pair.

Why this is necessary : Nitrile gloves provide excellent protection against incidental splashes but can be permeable to certain organic solvents over time.[12] Double-gloving provides an additional layer of safety against tears and brief exposures.

Respiratory Protection
  • Primary Control : All procedures that may generate dust or aerosols must be performed in a certified chemical fume hood.[8]

  • Emergency or Maintenance : In the rare event of a large spill outside of a fume hood or during maintenance where exposure is possible, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges is required.[13] All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing.

Why this is necessary : Inhalation is a direct route for chemical entry into the bloodstream.[2] Engineering controls are the most effective way to prevent this. Respirators are reserved for non-routine and emergency situations.

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE as outlined in Section 3.

  • Work Area Setup : Conduct all manipulations within a chemical fume hood. Cover the work surface with an absorbent, disposable liner.[8]

  • Weighing : Tare a suitable container. Carefully transfer the solid 2-bromo-N-(2,3-dimethylphenyl)butanamide using a spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Solution Preparation : Add the solid to your solvent in a flask or beaker. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Post-Handling : After the procedure, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes for disposal as hazardous waste.

  • Doffing PPE : Remove gloves first, followed by the lab coat. Remove eye protection last. Wash hands thoroughly with soap and water.

Spill Management
  • Small Spill (<1g) :

    • Alert colleagues in the immediate area.

    • Wearing your standard PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth (using a suitable solvent), and place the cloth in the waste container.

  • Large Spill (>1g) :

    • Evacuate the immediate area. Alert your supervisor and EH&S department.

    • Prevent others from entering the area.

    • If safe to do so, increase ventilation.

    • Allow only trained personnel with appropriate respiratory protection to conduct the cleanup.

Waste Disposal
  • Chemical Waste : All solid 2-bromo-N-(2,3-dimethylphenyl)butanamide and any solutions containing it must be disposed of as halogenated organic waste .[3]

  • Contaminated Materials : All disposable items that have come into contact with the compound (gloves, absorbent pads, pipette tips, paper towels) must also be placed in the solid hazardous waste stream.[8]

  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents to comply with institutional and federal regulations.[9] Never mix incompatible waste streams.

Visualization of PPE Selection Logic

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task.

PPE_Decision_Tree start Start: Handling 2-bromo-N-(2,3-dimethylphenyl)butanamide fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood scale What is the scale of work? fume_hood->scale Yes stop_work STOP WORK Consult EH&S Immediately Respirator May Be Required fume_hood->stop_work No splash_risk Is there a significant splash risk? (e.g., liquid transfer >50mL) scale->splash_risk <50g / 50mL scale->splash_risk >50g / 50mL ppe_base Minimum PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves - Long Pants & Closed-toe Shoes splash_risk->ppe_base No ppe_face_shield Add Full Face Shield to Minimum PPE splash_risk->ppe_face_shield Yes

Sources

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